molecular formula C15H21NO4 B065058 Salcaprozic acid CAS No. 183990-46-7

Salcaprozic acid

Cat. No.: B065058
CAS No.: 183990-46-7
M. Wt: 279.33 g/mol
InChI Key: NJEKDCUDSORUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salcaprozic acid (also known as SNAC) is a well-characterized, non-toxic absorption enhancer that facilitates the paracellular transport of poorly permeable active pharmaceutical ingredients (APIs) across the intestinal epithelium. Its primary research value lies in its ability to significantly improve the oral bioavailability of macromolecules and other compounds that typically suffer from low absorption, thereby enabling the development of effective oral formulations. The mechanism of action is multifaceted; this compound acts as a transient permeability enhancer by chelating extracellular calcium, which leads to a reversible disruption of the epithelial tight junctions. This action allows for the increased passage of co-administered drugs through the paracellular pathway. Furthermore, it exhibits mild surfactant properties that can aid in the solubilization of lipophilic compounds. Researchers utilize this compound extensively in preclinical studies to investigate oral delivery strategies for peptides, proteins, heparin, and various small molecules. Its application is critical in fields such as pharmacokinetics, drug delivery system design, and nutraceutical research, providing a vital tool for overcoming the significant challenge of low oral bioavailability in drug development.

Properties

IUPAC Name

8-[(2-hydroxybenzoyl)amino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEKDCUDSORUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171523
Record name Salcaprozic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183990-46-7
Record name Salcaprozic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183990467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salcaprozic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(2-hydroxybenzoyl)amino]octanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALCAPROZIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88E147FCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Mechanism of Salcaprozic Acid (SNAC) in Oral Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salcaprozic acid (SNAC), or sodium N-(8-[2-hydroxybenzoyl]amino)caprylate, is a synthetic N-acetylated amino acid derivative of salicylic acid that has emerged as a pivotal permeation enhancer in oral drug delivery.[1][2] Initially developed as part of the Eligen™ technology, SNAC has been successfully incorporated into oral formulations of macromolecules that would otherwise have poor bioavailability, most notably the GLP-1 receptor agonist semaglutide in Rybelsus® and a medical food containing vitamin B12.[1][3] This document provides a comprehensive overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its complex and synergistic effects.

Core Mechanisms of Action

The efficacy of this compound as a permeation enhancer is not attributed to a single mode of action but rather a combination of mechanisms that address the primary barriers to oral drug absorption: enzymatic degradation in the stomach and low permeability of the gastrointestinal epithelium.[4] These mechanisms can be broadly categorized into two synergistic pathways: localized action within the gastric environment and direct enhancement of transcellular permeation.

Localized Gastric Environment Modification

A significant aspect of SNAC's mechanism, particularly highlighted by its use with oral semaglide, is its ability to create a favorable microenvironment for drug absorption directly within the stomach.[3][5] This is a departure from many other permeation enhancers that primarily target the small intestine.

  • Local pH Neutralization: When a tablet co-formulated with SNAC erodes in the stomach, it releases a high concentration of the enhancer. This rapidly neutralizes the acidic pH of the surrounding gastric fluid.[3][5]

  • Pepsin Inhibition: The localized increase in pH serves to inhibit the activity of pepsin, a key proteolytic enzyme in the stomach that would otherwise degrade peptide-based drugs like semaglutide.[4][6] This protective effect is crucial for preserving the integrity of the active pharmaceutical ingredient (API) prior to absorption.[4]

  • Enhanced Solubility and Monomerization: The change in local polarity induced by SNAC can also enhance the solubility of the co-administered drug and weaken the hydrophobic interactions that lead to the formation of less permeable oligomers.[3] By promoting the monomeric state of the drug, SNAC ensures a higher concentration of the absorbable form is available at the site of absorption.[7]

Transcellular Permeation Enhancement

The historical and still relevant proposed mechanism for SNAC involves the direct enhancement of drug transport across the epithelial cells of the gastrointestinal tract.[5]

  • Non-Covalent Complexation and Increased Lipophilicity: SNAC is amphiphilic, possessing both hydrophilic and hydrophobic regions.[2] It can form weak, non-covalent complexes with drug molecules.[5] This interaction is hypothesized to cause a conformational change in the drug, exposing more of its hydrophobic regions and thereby increasing its overall lipophilicity.[5] This increased lipophilicity facilitates the passive transcellular diffusion of the drug across the lipid bilayers of the epithelial cell membranes.[5]

  • Membrane Fluidization: There is strong evidence to suggest that SNAC directly interacts with the phospholipid bilayer of cell membranes.[5] Solid-state NMR studies have quantitatively demonstrated that SNAC increases the mobility of phospholipids, effectively fluidizing the cell membrane.[8] This transient increase in membrane fluidity creates a more permissive environment for the drug to pass through the cell.[8]

The following diagram illustrates the interplay of these mechanisms:

SNAC_Mechanism_of_Action cluster_gastric Localized Gastric Action cluster_transcellular Transcellular Permeation Enhancement Oral_Tablet Oral Tablet (Drug + SNAC) Erosion Tablet Erosion in Stomach Oral_Tablet->Erosion High_SNAC_Conc High Local SNAC Concentration Erosion->High_SNAC_Conc pH_Increase Localized pH Increase High_SNAC_Conc->pH_Increase Monomerization Drug Monomerization High_SNAC_Conc->Monomerization Non_Covalent_Complex Non-Covalent Complexation with Drug High_SNAC_Conc->Non_Covalent_Complex Membrane_Interaction Interaction with Epithelial Cell Membrane High_SNAC_Conc->Membrane_Interaction Pepsin_Inhibition Pepsin Inhibition pH_Increase->Pepsin_Inhibition Drug_Protection Drug Protection from Degradation Pepsin_Inhibition->Drug_Protection Transcellular_Transport Enhanced Transcellular Transport Drug_Protection->Transcellular_Transport Monomerization->Transcellular_Transport Increased_Lipophilicity Increased Drug Lipophilicity Non_Covalent_Complex->Increased_Lipophilicity Increased_Lipophilicity->Transcellular_Transport Membrane_Fluidization Membrane Fluidization Membrane_Interaction->Membrane_Fluidization Membrane_Fluidization->Transcellular_Transport Systemic_Circulation Systemic Circulation Transcellular_Transport->Systemic_Circulation

Fig. 1: Combined mechanisms of action of this compound (SNAC).

Quantitative Data on SNAC Efficacy

The following tables summarize quantitative data from various studies, demonstrating the efficacy of SNAC as a permeation enhancer.

Table 1: Enhancement of Oral Bioavailability for Various Drugs with SNAC

DrugAnimal Model/HumanOral Bioavailability EnhancementReference(s)
SemaglutideHumanAchieved oral bioavailability of ~0.8-1.4%[9]
Vitamin B12HumanAbsolute bioavailability increased from 2.16% to 5.09%[6]
OctreotideRat2.3-fold increase in Papp in upper jejunum[10]
OctreotideHuman (colonic mucosae)2.1-fold increase in Papp with 40 mM SNAC[10]
HeparinIn vitro/In vivoMarkedly increased gastrointestinal absorption[11]

Papp = Apparent Permeability Coefficient

Table 2: Effect of SNAC on In Vitro Intestinal Epithelial Monolayer Integrity

SNAC ConcentrationCell ModelEffect on Transepithelial Electrical Resistance (TEER)Reference(s)
20 mMRat colonic mucosaeReduced TEER by up to 83% from baseline over 120 min
8.5 mMCaco-2 cellsNo significant effect on TEER
Cytotoxic ConcentrationsCaco-2 cellsReduction in TEER

Table 3: Quantitative Analysis of SNAC-Induced Membrane Fluidization

SNAC ConcentrationModel SystemMeasured EffectReference(s)
24-72 mMDMPC Liposomes25% increase in lipid headgroup dynamics[8]
72 mMDMPC Liposomes43% enhancement in fluidity of the hydrophobic center[8]

DMPC = 1,2-dimyristoyl-sn-glycero-3-phosphocholine

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Permeability Assay using Caco-2 Cells

This assay is the gold standard for predicting in vitro drug absorption across the intestinal epithelium.

Objective: To determine the rate of transport of a drug, with and without SNAC, across a monolayer of differentiated Caco-2 cells.

Methodology:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics) and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Monolayer Formation: Cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Transepithelial Electrical Resistance (TEER): TEER is measured daily using an epithelial volt-ohm meter. A stable TEER reading (typically >300 Ω·cm²) indicates a confluent and intact monolayer.[5]

    • Paracellular Marker Permeability: The permeability of a low-permeability marker, such as Lucifer Yellow or phenol red, is assessed. Low passage of the marker from the apical to the basolateral chamber confirms the integrity of the tight junctions.[1]

  • Permeability Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (upper) and basolateral (lower) sides of the monolayer.

    • The test drug, with or without SNAC at various concentrations, is added to the apical chamber.

    • Samples are collected from the basolateral chamber at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the apical chamber.

Caco2_Workflow Start Start Cell_Culture Culture Caco-2 cells in flasks Start->Cell_Culture Seeding Seed cells onto Transwell® inserts Cell_Culture->Seeding Differentiation Culture for ~21 days to form a monolayer Seeding->Differentiation Integrity_Check Assess Monolayer Integrity Differentiation->Integrity_Check TEER Measure TEER (>300 Ω·cm²) Integrity_Check->TEER Check 1 Marker_Permeability Assess Lucifer Yellow/ Phenol Red Permeability Integrity_Check->Marker_Permeability Check 2 Permeability_Assay Perform Permeability Assay TEER->Permeability_Assay Marker_Permeability->Permeability_Assay Add_Drug Add Drug +/- SNAC to Apical Side Permeability_Assay->Add_Drug Sample_Basolateral Sample from Basolateral Side at Time Intervals Add_Drug->Sample_Basolateral Quantify_Drug Quantify Drug Concentration (LC-MS/MS) Sample_Basolateral->Quantify_Drug Calculate_Papp Calculate Papp Value Quantify_Drug->Calculate_Papp End End Calculate_Papp->End

Fig. 2: Experimental workflow for an in vitro Caco-2 permeability assay.
In Vitro Pepsin Inhibition Assay

Objective: To determine the ability of SNAC to inhibit the proteolytic activity of pepsin.

Methodology:

  • Reagent Preparation:

    • A substrate solution is prepared (e.g., 2.0% w/v hemoglobin in an acidic buffer, pH ~2.0).

    • A pepsin enzyme solution is prepared in cold 10 mM HCl.

    • SNAC solutions at various concentrations are prepared.

  • Assay Procedure:

    • The substrate is pre-incubated at 37°C.

    • The pepsin solution is mixed with either the SNAC solution (test) or a buffer (control) and incubated for a short period (e.g., 15 minutes) to allow for interaction.

    • The pepsin/SNAC or pepsin/buffer mixture is added to the pre-warmed substrate to initiate the reaction.

    • The reaction is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.

    • The reaction is stopped by adding a precipitating agent, such as trichloroacetic acid (TCA).

  • Quantification:

    • The mixture is centrifuged to pellet the undigested protein.

    • The absorbance of the supernatant, which contains the TCA-soluble digested products, is measured at 280 nm.

  • Data Analysis: The percentage of pepsin inhibition is calculated by comparing the absorbance of the test samples (with SNAC) to the control samples (without SNAC).

In Vivo Oral Absorption Study in Beagle Dogs

Objective: To evaluate the pharmacokinetic profile and determine the oral bioavailability of a drug co-formulated with SNAC in a preclinical animal model.

Methodology:

  • Animal Acclimatization and Housing: Beagle dogs are acclimatized to the study conditions and housed in accordance with animal welfare regulations.

  • Fasting: Animals are fasted overnight (typically 12-16 hours) before drug administration to minimize variability in gastric emptying and absorption. Water is provided ad libitum.

  • Catheterization: A catheter is placed in a suitable vein (e.g., cephalic vein) for serial blood sampling.

  • Drug Administration:

    • A pre-dose blood sample is collected (time 0).

    • The drug formulation (e.g., a tablet or capsule containing the API and SNAC) is administered orally, followed by a fixed volume of water to ensure swallowing.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -70°C) until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • Oral bioavailability (F%), which is calculated by comparing the AUC from the oral dose to the AUC from an intravenous dose of the same drug.

Characterization of Non-covalent Interactions via Isothermal Titration Calorimetry (ITC)

Objective: To thermodynamically characterize the non-covalent binding between SNAC and a drug molecule.

Methodology:

  • Sample Preparation: The drug and SNAC are prepared in the same buffer to avoid heats of dilution. The drug solution is placed in the ITC sample cell, and the SNAC solution is loaded into the titration syringe.

  • Titration: The ITC instrument maintains a constant temperature. A series of small, precise injections of the SNAC solution are made into the drug solution in the sample cell.

  • Heat Measurement: The instrument measures the minute heat changes (either exothermic or endothermic) that occur upon each injection as the SNAC and drug molecules interact and bind. A reference cell containing only buffer is used to subtract background heat effects.

  • Data Analysis: The raw data (a series of heat spikes corresponding to each injection) are integrated to create a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the following thermodynamic parameters:

    • Binding Affinity (Ka): The strength of the interaction.

    • Enthalpy Change (ΔH): The heat released or absorbed during binding.

    • Stoichiometry (n): The molar ratio of SNAC to the drug in the complex.

    • From these, the Gibbs Free Energy Change (ΔG) and Entropy Change (ΔS) can also be calculated, providing a complete thermodynamic profile of the interaction.

Logical_Relationships SNAC This compound (SNAC) Gastric_Action Mechanism 1: Localized Gastric Action SNAC->Gastric_Action Transcellular_Enhancement Mechanism 2: Transcellular Permeation Enhancement SNAC->Transcellular_Enhancement pH_Mod pH Modification Gastric_Action->pH_Mod Monomer Drug Monomerization Gastric_Action->Monomer Complexation Non-covalent Complexation Transcellular_Enhancement->Complexation Fluidization Membrane Fluidization Transcellular_Enhancement->Fluidization Pepsin_Inhibit Pepsin Inhibition pH_Mod->Pepsin_Inhibit Drug_Protection Drug Protection (Reduced Degradation) Pepsin_Inhibit->Drug_Protection Enhanced_Absorption Enhanced Oral Absorption of Macromolecules Monomer->Enhanced_Absorption Increased_Lipophilicity Increased Lipophilicity Complexation->Increased_Lipophilicity Increased_Permeability Increased Membrane Permeability Fluidization->Increased_Permeability Drug_Protection->Enhanced_Absorption Increased_Lipophilicity->Enhanced_Absorption Increased_Permeability->Enhanced_Absorption

Fig. 3: Logical relationship of the proposed mechanisms of this compound.

Conclusion

This compound (SNAC) is a multifunctional permeation enhancer that facilitates the oral delivery of macromolecules through a sophisticated and synergistic mechanism of action. By creating a protective microenvironment in the stomach and directly enhancing the transcellular transport of drugs, SNAC has overcome significant hurdles in oral drug formulation. The successful development of oral semaglutide is a testament to the potential of this technology. A thorough understanding of its mechanisms, supported by robust in vitro and in vivo experimental models, is crucial for the continued development of novel oral therapies for a wide range of challenging molecules. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to harness the capabilities of this compound.

References

Discovery and development of Salcaprozic acid (SNAC).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Salcaprozate Sodium (SNAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salcaprozate sodium (SNAC), also known as sodium N-(8-[2-hydroxybenzoyl]amino)caprylate, is a synthetic intestinal permeation enhancer that has garnered significant attention in the pharmaceutical industry for its ability to enable the oral delivery of macromolecules and poorly permeable small molecules.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to SNAC. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal drug delivery technology.

SNAC was developed by Emisphere Technologies and is the most prominent example from their Eligen® technology platform, a library of over 1500 compounds designed to act as "carriers" to facilitate the gastrointestinal absorption of therapeutic agents.[1][3][4] Initially investigated for the oral delivery of heparin and insulin, SNAC has been extensively studied and is a key component in the first orally available glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide (Rybelsus®).[1][5][6] SNAC has achieved Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA).[1][2]

Physicochemical Properties of Salcaprozate Sodium (SNAC)
PropertyValueSource
Chemical Name Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate[7]
Molecular Formula C15H20NNaO4[][9][10]
Molecular Weight 301.31 g/mol [][9][10]
CAS Number 203787-91-1[2][][10]
Appearance White solid[11]
Solubility Favorable in water[]

Discovery and Development Timeline

The development of SNAC has been a multi-decade journey, from its initial conception as part of a broad screening library to its successful incorporation into an approved oral peptide therapeutic.

  • 1990s: Emisphere Technologies initiated the development of the Eligen® technology, a library of carrier molecules designed to improve the oral bioavailability of drugs.[1] SNAC was discovered during a screening of this library.[1]

  • Late 1990s - Early 2000s: Initial preclinical and clinical studies focused on the oral delivery of heparin and insulin using SNAC.[1]

  • 2007: Novo Nordisk and Emisphere Technologies began a collaboration to utilize the Eligen® technology for the oral delivery of Novo Nordisk's proprietary molecules.[3]

  • 2014: A co-formulation of Vitamin B12 and SNAC (Eligen® B12) was approved as a medical food, solidifying the safety profile of SNAC.[1][12]

  • 2019: The FDA approved Rybelsus® (oral semaglutide), the first oral GLP-1 receptor agonist for the treatment of type 2 diabetes, which contains semaglutide co-formulated with SNAC.[5][12][13] This marked a significant milestone in the oral delivery of peptide therapeutics.

  • 2020: Novo Nordisk acquired Emisphere Technologies, gaining full ownership of the Eligen® SNAC technology platform.[3][4][14]

Mechanism of Action

The mechanism by which SNAC enhances oral absorption has been a subject of extensive research, and the understanding has evolved over time. Two primary mechanisms have been proposed: a carrier-mediated transcellular transport and a localized gastric absorption mechanism.

The "Carrier" or "Chaperone" Mechanism

The initial hypothesis for SNAC's mechanism of action, as proposed by Emisphere, was that it acts as a "carrier" or "chaperone" for the drug molecule.

Carrier_Mechanism cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium Drug Hydrophilic Drug (e.g., Peptide) Complex Non-covalent Drug-SNAC Complex (Lipophilic) Drug->Complex Non-covalent Association SNAC SNAC SNAC->Complex Cell Epithelial Cell Complex->Cell Increased Transcellular Permeation Bloodstream Systemic Circulation Cell->Bloodstream Dissociation and Drug Release

Caption: Carrier/Chaperone Mechanism of SNAC.

This model suggests the following steps:

  • Non-covalent Complexation: SNAC forms a weak, non-covalent complex with the drug molecule in the gastrointestinal lumen.[1][15]

  • Increased Lipophilicity: This complexation increases the lipophilicity of the drug, making it more compatible with the lipid bilayer of the intestinal epithelial cells.[1][15]

  • Enhanced Transcellular Transport: The lipophilic complex is then able to more readily partition into and diffuse across the epithelial cell membrane via a transcellular route.[1][16]

  • Dissociation: Once inside the cell or having passed through it, the weak association between the drug and SNAC dissociates, releasing the active drug into the systemic circulation.[1]

Gastric Absorption Mechanism (with Semaglutide)

More recent investigations, particularly those related to the development of oral semaglutide, have revealed a more nuanced mechanism that occurs primarily in the stomach.

Gastric_Absorption_Mechanism cluster_stomach Stomach Lumen (Acidic Environment) cluster_effects Local Effects of SNAC cluster_absorption Gastric Epithelium Tablet Oral Semaglutide Tablet (Semaglutide + SNAC) Erosion Rapid Tablet Erosion Tablet->Erosion SNAC_Released High Local SNAC Concentration Erosion->SNAC_Released Semaglutide_Released Semaglutide Release Erosion->Semaglutide_Released pH_Increase Local pH Increase SNAC_Released->pH_Increase Monomerization Semaglutide Monomerization SNAC_Released->Monomerization Promotes Membrane_Fluidity Increased Membrane Fluidity SNAC_Released->Membrane_Fluidity Semaglutide_Released->Monomerization Pepsin_Inhibition Pepsin Inactivation pH_Increase->Pepsin_Inhibition Prevents degradation Transcellular_Absorption Transcellular Absorption of Semaglutide Monomerization->Transcellular_Absorption Membrane_Fluidity->Transcellular_Absorption Systemic_Circulation Systemic Circulation Transcellular_Absorption->Systemic_Circulation

Caption: Gastric Absorption Mechanism of SNAC with Semaglutide.

This mechanism, specific to the co-formulation of SNAC with semaglutide, involves several key actions in the stomach:

  • Rapid Tablet Erosion: The tablet is designed to erode quickly in the stomach, releasing a high local concentration of both SNAC and semaglutide.[1]

  • Local pH Neutralization: SNAC acts as a buffer, transiently increasing the local pH in the immediate vicinity of the tablet.[1][13][17]

  • Protection from Proteolytic Degradation: This localized increase in pH inactivates pepsin, the primary proteolytic enzyme in the stomach, thereby protecting the semaglutide from degradation.[1][13][17]

  • Promotion of Monomerization: SNAC is thought to promote the monomeric form of semaglutide, which is more readily absorbed than its oligomeric forms.[1][13][17]

  • Increased Membrane Fluidity and Transcellular Absorption: SNAC interacts with the gastric epithelial cell membranes, transiently increasing their fluidity. This facilitates the transcellular passage of semaglutide into the systemic circulation.[1][17]

Preclinical and Clinical Data

SNAC has been evaluated in numerous preclinical and clinical studies with a variety of therapeutic agents. The following tables summarize key quantitative data from selected studies.

Table 1: Preclinical Studies of SNAC
Therapeutic AgentAnimal ModelSNAC DoseKey FindingsReference
Heparin RatNot specifiedSNAC increased the oral bioavailability of heparin.[1]
Salmon Calcitonin (sCT) RatNot specifiedSNAC improved the intestinal permeation of sCT.[1]
Insulin RatNot specifiedSNAC improved the intestinal permeation of insulin.[1]
Cromolyn RatNot specifiedSNAC improved the intestinal permeation of cromolyn.[1]
Octreotide Rat20 mMSNAC significantly increased the apparent permeability (Papp) of octreotide across isolated rat intestinal mucosae.[18][19]
Pancreatic Kininogenase (PK) Rat32:1 (SNAC:PK ratio)The cumulative permeation rate of PK across Caco-2 cells was 13.574% with SNAC, significantly higher than control. In vivo, the AUC0-12h of PK was 5679.747 ng/Lh with SNAC compared to 4639.665 ng/Lh without.[20]
Table 2: Clinical Studies of SNAC
Therapeutic AgentStudy PopulationSNAC DoseKey FindingsReference
Vitamin B12 Vitamin B12 deficient subjectsNot specifiedThe SNAC-B12 co-formulation (Eligen® B12) was effective in normalizing B12 levels.[1][21]
Semaglutide (Oral) Adults with Type 2 Diabetes300 mgThe oral semaglutide tablet (14 mg semaglutide co-formulated with 300 mg SNAC) demonstrated superior reductions in HbA1c and body weight compared to placebo and active comparators in the PIONEER clinical trial program.[1][5][22][23]
Ibandronate Not specifiedNot specifiedSNAC increased the absorption of ibandronate after oral administration.[12]

Experimental Protocols

Detailed experimental protocols are often proprietary or found within the supplementary materials of published research. However, based on the literature, the following methodologies are central to the evaluation of SNAC's effects.

In Vitro Permeability Studies (Ussing Chamber)

The Ussing chamber technique is a widely used method to study the transport of molecules across epithelial tissues.

Ussing_Chamber_Workflow Tissue_Prep 1. Isolate Intestinal Mucosa (e.g., rat jejunum, human colon) Mounting 2. Mount Tissue in Ussing Chamber Tissue_Prep->Mounting Solutions 3. Add Physiological Buffers to Apical and Basolateral Chambers Mounting->Solutions TEER_Measurement 4. Measure Transepithelial Electrical Resistance (TEER) to assess tissue integrity Solutions->TEER_Measurement Dosing 5. Add Drug and SNAC to Apical (luminal) side TEER_Measurement->Dosing Sampling 6. Collect Samples from Basolateral (blood) side at time intervals Dosing->Sampling Analysis 7. Quantify Drug Concentration (e.g., HPLC, LC-MS/MS) Sampling->Analysis Calculation 8. Calculate Apparent Permeability (Papp) Analysis->Calculation

Caption: Ussing Chamber Experimental Workflow.

General Protocol:

  • Tissue Preparation: Intestinal segments from animal models (e.g., rats) or human biopsies are excised and the mucosal layer is carefully isolated.[18][19]

  • Mounting: The isolated mucosa is mounted between the two halves of an Ussing chamber, separating the apical (luminal) and basolateral (serosal/blood) sides.

  • Buffer Addition: Both chambers are filled with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) and maintained at 37°C and gassed with 95% O2/5% CO2.

  • Tissue Integrity Measurement: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the epithelial barrier.

  • Dosing: The drug of interest, with and without SNAC, is added to the apical chamber.

  • Sampling: Aliquots are taken from the basolateral chamber at predetermined time points.

  • Analysis: The concentration of the drug in the basolateral samples is quantified using an appropriate analytical method (e.g., HPLC, LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to determine the rate of drug transport across the mucosa.

Cell-Based Permeability Assays (Caco-2 Cells)

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are a standard in vitro model for predicting intestinal drug absorption.

General Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring TEER and/or the permeability of a paracellular marker like mannitol.

  • Transport Studies: The culture medium in the apical chamber is replaced with a transport buffer containing the test drug with and without SNAC. The basolateral chamber contains a drug-free buffer.

  • Sampling and Analysis: Samples are collected from the basolateral chamber over time and analyzed for drug concentration.

  • Papp Calculation: The Papp value is calculated to assess the permeability of the drug across the cell monolayer.

Synthesis of Salcaprozate Sodium

The synthesis of SNAC can be achieved through various routes. A common approach involves the acylation of 8-aminooctanoic acid with a salicylic acid derivative.

SNAC_Synthesis Start_Materials Starting Materials: - 2-Hydroxybenzoyl chloride or  Acetylsalicylate - 8-Aminooctanoic acid or its ester Acylation 1. Acylation Reaction (e.g., with triethylamine as base) Start_Materials->Acylation Intermediate Intermediate: 8-(2-hydroxybenzamido)octanoic acid or its ester Acylation->Intermediate Hydrolysis 2. Ester Hydrolysis (if applicable) (e.g., with NaOH) Intermediate->Hydrolysis Neutralization 3. Salt Formation/Neutralization (with Sodium Hydroxide) Hydrolysis->Neutralization SNAC_Product Final Product: Salcaprozate Sodium (SNAC) Neutralization->SNAC_Product Purification 4. Purification and Drying SNAC_Product->Purification

Caption: General Synthesis Workflow for SNAC.

A representative synthesis procedure is as follows:

  • Acylation: 8-aminooctanoic acid is reacted with an activated form of salicylic acid, such as acetylsalicyloyl chloride or 2-hydroxybenzoyl chloride, in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane).[7][11]

  • Hydrolysis: If an ester of 8-aminooctanoic acid was used, the resulting intermediate is hydrolyzed, typically using a base like sodium hydroxide, to yield the carboxylic acid.[11]

  • Salt Formation: The resulting 8-(2-hydroxybenzamido)octanoic acid is then carefully neutralized with a stoichiometric amount of sodium hydroxide in a solvent like ethanol or isopropanol to form the sodium salt, SNAC.[10][11]

  • Purification: The final product is purified, for instance by crystallization, and then dried to yield SNAC as a white solid.[10][11]

Conclusion

Salcaprozate sodium (SNAC) represents a landmark achievement in the field of oral drug delivery. Its journey from a screening library to a key component of an approved oral peptide therapeutic highlights the potential of permeation enhancers to overcome the significant barriers to oral macromolecule administration. The dual mechanisms of action, involving both a general "chaperone" effect and a more specific, localized gastric effect, provide a versatile platform for the oral formulation of a wide range of challenging drug candidates. As research continues, SNAC and similar technologies are poised to play an increasingly vital role in the development of more patient-friendly and effective oral therapies for a multitude of diseases.

References

An In-depth Technical Guide to 8-(2-hydroxybenzamido)octanoic Acid: Properties, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(2-hydroxybenzamido)octanoic acid, also known as salcaprozic acid, is a synthetic fatty acid derivative that has garnered significant attention in the pharmaceutical industry.[1] Its sodium salt, salcaprozate sodium (SNAC), is a key oral absorption promoter used to enhance the bioavailability of macromolecules and other drugs with poor oral absorption.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological mechanism of action of 8-(2-hydroxybenzamido)octanoic acid, intended to support research and development efforts in drug delivery and formulation.

Chemical and Physicochemical Properties

8-(2-hydroxybenzamido)octanoic acid is a white to off-white solid.[3] It is characterized by a benzamido group attached to an eight-carbon aliphatic chain, conferring amphiphilic properties to the molecule. A summary of its key chemical and physicochemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name 8-[(2-hydroxybenzoyl)amino]octanoic acid[1][4]
Synonyms This compound, 8-(Salicyloylamino)octanoic acid[5]
CAS Number 183990-46-7[1]
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [1]
Melting Point 183 - 185°C
Boiling Point 521.7°C at 760 mmHg
Density 1.171 g/cm³
pKa 4.77 (Predicted)
LogP 2.82 (Predicted)
Solubility Soluble in some organic solvents
Appearance White to off-white solid[3]
Storage Sealed in dry, 2-8°C[4]

Experimental Protocols: Synthesis of 8-(2-hydroxybenzamido)octanoic acid

The synthesis of 8-(2-hydroxybenzamido)octanoic acid can be achieved through a multi-step process, as detailed in various patents. A general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Scheme

G Salicylamide Salicylamide Intermediate1 2H-benzo[e][1,3]oxazine-2,4(3H)-dione Salicylamide->Intermediate1 DMF CDI N,N'-Carbonyldiimidazole (CDI) CDI->Intermediate1 Intermediate2 Ethyl 8-(2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)octanoate Intermediate1->Intermediate2 Na2CO3, DMF Bromoester Ethyl 8-bromooctanoate Bromoester->Intermediate2 FinalProduct 8-(2-hydroxybenzamido)octanoic acid Intermediate2->FinalProduct 1. NaOH, H2O 2. HCl NaOH NaOH (hydrolysis) HCl HCl (acidification)

Caption: Synthetic pathway for 8-(2-hydroxybenzamido)octanoic acid.

Detailed Protocol

This protocol is adapted from patent literature and describes a common method for the laboratory-scale synthesis of 8-(2-hydroxybenzamido)octanoic acid.

Step 1: Synthesis of 2H-benzo[e][2]oxazine-2,4(3H)-dione

  • In a 250 mL reaction flask equipped with a magnetic stirrer and a thermometer, dissolve 20.0 g of salicylamide in 80 mL of dimethylformamide (DMF).

  • Cool the stirred solution to 0-5°C using an ice bath.

  • Add 28.4 g of N,N'-carbonyldiimidazole (CDI) in portions, ensuring the temperature remains between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Add 240 mL of purified water to the reaction mixture, which may cause a precipitate to form.

  • Adjust the pH of the mixture to 1-3 using a 6M aqueous solution of hydrochloric acid (HCl).

  • Continue stirring for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake with purified water and dry it in an oven at 45-50°C for 16 hours to yield the intermediate, 2H-benzo[e][2]oxazine-2,4(3H)-dione.

Step 2: Synthesis of Ethyl 8-(2,4-dioxo-2H-benzo[e][2]oxazin-3(4H)-yl)octanoate

  • To a 250 mL reaction flask, add 45 mL of DMF, 14.50 g of ethyl 8-bromooctanoate, 10.36 g of the intermediate from Step 1, and 13.03 g of anhydrous sodium carbonate.

  • Heat the stirred mixture to 70 ± 5°C and maintain this temperature for 2-2.5 hours.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Pour the filtrate into 420 mL of water with stirring. Continue stirring for 1-1.5 hours.

  • Collect the resulting precipitate by filtration, wash the filter cake with purified water, and dry it in an oven at 35-40°C for 24 hours.

Step 3: Synthesis of 8-(2-hydroxybenzamido)octanoic acid

  • In a 250 mL reaction flask, prepare a solution of 8.64 g of sodium hydroxide (NaOH) in 90 mL of purified water.

  • Add 18.00 g of the ester intermediate from Step 2 to the NaOH solution.

  • Heat the mixture to reflux and maintain for 1.5-2 hours to effect hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of 1-2 with 6M hydrochloric acid, which will cause the product to precipitate.

  • Stir the mixture for an additional 30 minutes.

  • Collect the solid product by filtration, wash the filter cake with purified water, and dry in an oven at 45-55°C for 14-18 hours to obtain 8-(2-hydroxybenzamido)octanoic acid.

Mechanism of Action as an Oral Absorption Enhancer

The sodium salt of 8-(2-hydroxybenzamido)octanoic acid, salcaprozate sodium (SNAC), is a well-documented oral permeation enhancer. Its mechanism of action is multifaceted and involves several key processes that facilitate the absorption of co-administered drugs, particularly large molecules like peptides, across the gastrointestinal epithelium.

The proposed mechanisms of action for SNAC include:

  • Localized pH Neutralization: In the acidic environment of the stomach, SNAC acts as a buffer, transiently increasing the local pH. This protects acid-labile drugs from degradation and inhibits the activity of the digestive enzyme pepsin.

  • Formation of Non-covalent Complexes: SNAC can form weak, non-covalent complexes with drug molecules. This association increases the lipophilicity of the drug, which is thought to facilitate its passive diffusion across the lipid membranes of intestinal epithelial cells (transcellular transport).

  • Increased Membrane Fluidity: SNAC is believed to transiently increase the fluidity of the epithelial cell membranes, further aiding the transcellular passage of the associated drug.

G cluster_0 Gastric Lumen (Acidic) cluster_1 Epithelial Cell Membrane cluster_2 Systemic Circulation Drug Drug (e.g., Peptide) Complex Drug-SNAC Non-covalent Complex Drug->Complex SNAC SNAC SNAC->Complex Increased Local pH Increased Local pH SNAC->Increased Local pH Buffering action Membrane Increased Membrane Fluidity Complex->Membrane Transcellular Transport Pepsin Pepsin Hplus H+ Hplus->Drug Degradation Increased Local pH->Drug Protection Increased Local pH->Pepsin Inhibition AbsorbedDrug Absorbed Drug Membrane->AbsorbedDrug G SamplePrep Sample Preparation Dissolve in mobile phase Filter through 0.45 µm filter HPLC HPLC System Pump Injector C18 Column UV Detector SamplePrep->HPLC Inject Data Data Acquisition & Analysis Chromatogram Peak Integration Purity Assessment HPLC->Data Signal

References

A Technical Guide to Salcaprozic Acid and Salcaprozate Sodium (SNAC): The Permeation Enhancer Revolutionizing Oral Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral administration of therapeutics, particularly macromolecules like peptides and proteins, has long been hampered by the formidable barriers of the gastrointestinal (GI) tract. These barriers include enzymatic degradation in the stomach and poor permeability across the intestinal epithelium. Salcaprozic acid and its sodium salt, Salcaprozate sodium (SNAC), represent a breakthrough in overcoming these challenges. SNAC, an N-acylated amino acid derivative of salicylic acid, is an oral absorption enhancer that has enabled the development of the first orally available glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide.[1][2][3]

Developed using Emisphere's Eligen™ technology, SNAC is not merely a simple permeation enhancer but a multifunctional agent that acts locally within the GI tract to protect the active pharmaceutical ingredient (API) and facilitate its absorption.[4] Its mechanism involves a combination of pH modulation, API stabilization, and a transient, reversible increase in cell membrane permeability, primarily facilitating transcellular transport.[1][5][6] This guide provides a comprehensive technical overview of the chemistry, mechanism of action, pharmacokinetics, and key experimental data related to this compound and SNAC, intended to serve as a resource for professionals in drug development and pharmaceutical sciences.

Chemical and Physical Properties

This compound (8-(2-hydroxybenzamido)octanoic acid) is the parent acid, while Salcaprozate sodium (SNAC) is its monosodium salt, the form used in pharmaceutical formulations.[7][8] The amphiphilic nature of the molecule, combining a hydrophobic octanoic acid chain with a hydrophilic salicylamide headgroup, is central to its function.[7][9]

PropertyThis compoundSalcaprozate Sodium (SNAC)
IUPAC Name 8-[(2-hydroxybenzoyl)amino]octanoic acidSodium 8-[(2-hydroxybenzoyl)amino]octanoate
Synonyms 8-(2-Hydroxybenzamido)octanoic acidSodium N-(8-[2-hydroxybenzoyl]amino)caprylate
CAS Number 183990-46-7[7][10]203787-91-1[11][12]
Molecular Formula C₁₅H₂₁NO₄[7][10]C₁₅H₂₀NNaO₄[8]
Molecular Weight 279.33 g/mol [7][10]301.31 g/mol [8]
Appearance -White to off-white crystalline powder[13]
Solubility in Water -~33 mg/mL[13]

Mechanism of Action

SNAC's efficacy stems from a multi-pronged mechanism that addresses several barriers to oral drug absorption, particularly for peptides like semaglutide. The primary site of action for the oral semaglutide-SNAC formulation is the stomach, which is atypical for most oral drugs.[4][14]

The key mechanisms are:

  • Gastric pH Neutralization : Upon tablet erosion in the stomach, the high concentration of SNAC acts as a localized buffer, transiently increasing the pH in the microenvironment surrounding the drug molecule.[1][4][6] This provides crucial protection against degradation by the acidic environment and the pH-sensitive gastric enzyme, pepsin.[5][15]

  • Inhibition of Oligomerization : SNAC can interfere with the self-association of peptide molecules, promoting their monomeric form.[1][6] This is important as monomers are more readily absorbed than larger oligomers.[1]

  • Enhanced Transcellular Permeation : SNAC interacts with and temporarily increases the fluidity of the gastric epithelial cell membranes.[1] This action is believed to facilitate the passage of the drug directly through the cells (transcellular transport) rather than between them (paracellular transport).[1][5][6] Evidence suggests this effect occurs without disrupting tight junction complexes.[1][5]

  • Non-Covalent Complexation : SNAC forms weak, non-covalent bonds with the drug molecule.[2][15] This interaction increases the lipophilicity of the drug, further aiding its partitioning into and passage across the lipid cell membrane.[5][15] The interaction is reversible, allowing the active drug to be released into systemic circulation.[6]

SNAC_Mechanism_of_Action cluster_0 Gastric Lumen cluster_1 SNAC Actions cluster_2 Gastric Epithelium cluster_3 Systemic Circulation Tablet Oral Tablet (Semaglutide + SNAC) Erosion Tablet Erosion Tablet->Erosion Semaglutide Semaglutide (Oligomers) Erosion->Semaglutide Release SNAC_mol SNAC Erosion->SNAC_mol Release Monomer Promotes Monomers Semaglutide->Monomer pH_Buffer Local pH Increase (Pepsin Inactivation) SNAC_mol->pH_Buffer SNAC_mol->Monomer Complex Forms Non-covalent Complex SNAC_mol->Complex Fluidity Increases Membrane Fluidity Complex->Fluidity Membrane Cell Membrane Transport Transcellular Transport Membrane->Transport Fluidity->Membrane Absorption Drug Absorption Transport->Absorption

Caption: SNAC's multi-faceted mechanism of action in the stomach.

Pharmacokinetics and Metabolism

Pharmacokinetics of SNAC

When administered orally, SNAC is absorbed rapidly, with early systemic exposure observed.[1] However, its elimination is also rapid, with a reported half-life of approximately 2 hours.[1][16] Studies in rats have shown SNAC to be orally bioavailable at around 40%.[17] The primary routes of metabolism are β-oxidation and glucuronidation, and it is mainly eliminated in the urine.[1][16] Its transient presence in the system means its permeation-enhancing effects are localized to the GI tract and reversible.[6][17]

Effect of SNAC on Drug Pharmacokinetics

The co-formulation of SNAC with a drug dramatically alters the drug's pharmacokinetic profile. The most well-documented example is oral semaglutide.

ParameterSubcutaneous SemaglutideOral Semaglutide (14 mg) with SNAC (300 mg)
Route Subcutaneous InjectionOral Tablet
Bioavailability High (not specified)~0.8% - 1.4%[1][18]
Absorption SlowFaster than subcutaneous[1]
Optimal SNAC Dose N/A300 mg[1][14][18][19]
Terminal Half-life (t₁/₂) ~1 week[18]~1 week[18][19]

Despite the low absolute bioavailability, the high potency of semaglutide combined with the enhancement by SNAC allows for clinically effective plasma concentrations to be achieved with once-daily oral dosing.[3][18] Importantly, once the drug is absorbed, its distribution, metabolism, and elimination are not altered by SNAC and are identical to the subcutaneously administered form.[1][18]

Applications in Drug Delivery

SNAC's primary success has been in enabling the oral delivery of peptides, a class of drugs historically limited to injectable formulations.

  • Oral Semaglutide (Rybelsus®) : The landmark application of SNAC is in the formulation of Rybelsus®, the first oral GLP-1 receptor agonist for type 2 diabetes.[2][3] The formulation typically contains 300 mg of SNAC with varying doses of semaglutide (e.g., 3, 7, or 14 mg).[5]

  • Vitamin B12 (Eligen B12) : SNAC was first commercialized in a medical food product to enhance the oral absorption of vitamin B12.[1][2][4] Clinical studies showed that the combination achieved a higher absolute bioavailability (5%) compared to a standard commercial oral formulation (2%).[1]

  • Investigational Uses : SNAC has been studied extensively as a delivery agent for other macromolecules with poor oral bioavailability, including heparin, insulin, and octreotide.[1][5][10][20]

Key Experimental Evidence and Protocols

The mechanism and efficacy of SNAC have been validated through numerous in vitro, preclinical, and clinical studies.

In Vitro Permeability Studies (Caco-2 Cell Model)

Caco-2 cell monolayers are a standard in vitro model for predicting intestinal drug absorption. Studies with SNAC have been pivotal in elucidating its mechanism.

ConditionObservationInterpretation
SNAC (low-moderate conc.) + Marker Increased permeability of some markers (e.g., insulin, 6-CF) without a significant drop in TEER.[5]Supports a transcellular mechanism rather than opening of tight junctions.[5]
SNAC (high conc., >50 mg/mL) Complete loss of Transepithelial Electrical Resistance (TEER) and large increase in marker permeability.[5]Compromised monolayer integrity, limiting mechanistic conclusions at high doses.[5]
SNAC vs. Sodium Caprate (C₁₀) C₁₀ reversibly reduced TEER and increased paracellular marker flux; SNAC had minimal effect on TEER at non-cytotoxic concentrations.[21]Highlights the different primary mechanisms; C₁₀ is primarily paracellular, while SNAC is transcellular.[21]
  • Cell Culture : Caco-2 cells are seeded onto semi-permeable Transwell® filter inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.[22]

  • Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A stable and high TEER value indicates a confluent monolayer with functional tight junctions.

  • Permeability Experiment :

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test solution, containing the API (e.g., a fluorescent marker like FD4 or the drug of interest) with and without SNAC, is added to the apical (upper) chamber.

    • The basolateral (lower) chamber contains a drug-free buffer.

  • Sampling : Samples are collected from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.

  • Analysis : The concentration of the API in the collected samples is quantified using an appropriate analytical method (e.g., fluorescence spectroscopy for FD4, LC-MS/MS for a specific drug).

  • Calculation : The apparent permeability coefficient (Papp), a measure of the drug's ability to cross the monolayer, is calculated.

Caco2_Workflow cluster_exp Permeability Assay start Start seed 1. Seed Caco-2 cells on Transwell inserts start->seed culture 2. Culture for 21-25 days to form monolayer seed->culture teer1 3. Measure baseline TEER to confirm integrity culture->teer1 add_solution 4. Add API +/- SNAC to apical side teer1->add_solution incubate 5. Incubate (e.g., 37°C, 2h) add_solution->incubate sample 6. Sample from basolateral side at time points incubate->sample analyze 7. Analyze samples (e.g., LC-MS/MS) sample->analyze calculate 8. Calculate Papp value analyze->calculate end End calculate->end

Caption: Standard experimental workflow for a Caco-2 permeability assay.

In Vivo Preclinical and Clinical Studies

Animal studies in rats and dogs, along with extensive clinical trials in humans, have confirmed SNAC's ability to enable oral drug absorption.

  • Animal Studies : Studies in Beagle dogs were crucial for establishing the stomach as the primary site of absorption for the oral semaglutide-SNAC formulation and for optimizing the 300 mg SNAC dose.[14][23]

  • Clinical Trials : The PIONEER program, a series of phase III clinical trials, demonstrated the efficacy and safety of oral semaglutide with SNAC in treating type 2 diabetes, showing significant reductions in glycated hemoglobin and body weight compared to placebo and active comparators.[3][18]

Safety and Toxicology

SNAC has been granted Generally Recognized as Safe (GRAS) status by the U.S. FDA.[4][5][24] Its safety profile is supported by extensive preclinical and clinical data.

  • Preclinical Toxicology : Subchronic 13-week oral toxicity studies in rats have been conducted. In Wistar rats, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1000 mg/kg/day.[11][25] At higher doses (2000 mg/kg/day in Sprague-Dawley rats), some mortality and histopathological changes in the stomach were observed, likely due to local irritation from the gavage dosing method.[11][25]

  • Clinical Safety : In clinical trials with oral semaglutide, the safety profile was consistent with the GLP-1 receptor agonist class, with the most common adverse events being gastrointestinal disorders.[19] No new safety signals attributable to SNAC were reported.[3] The transient and localized action of SNAC is a key aspect of its favorable safety profile.

SNAC_Logic cluster_prop Chemical Properties cluster_mech Physicochemical Actions cluster_effect Biological Effect cluster_outcome Therapeutic Outcome prop1 Amphiphilic Structure mech1 Forms Non-covalent Complexes prop1->mech1 mech2 Increases Membrane Fluidity prop1->mech2 prop2 Weak Acid (Salicylamide) mech3 Local pH Buffering prop2->mech3 effect1 Enhances Transcellular Permeation mech1->effect1 mech2->effect1 effect2 Protects API from Gastric Degradation mech3->effect2 mech4 Reduces API Oligomerization mech4->effect2 outcome Increased Oral Bioavailability effect1->outcome effect2->outcome

Caption: Logical relationship from SNAC's properties to its therapeutic effect.

Conclusion

Salcaprozate sodium (SNAC) is a clinically validated and safe oral absorption enhancer that has fundamentally changed the landscape of peptide drug delivery. Its sophisticated, multi-component mechanism of action—combining API protection with a transient, transcellular permeation enhancement—sets it apart from earlier, less effective enhancers. The successful development and approval of oral semaglutide (Rybelsus®) serves as a powerful proof-of-concept for the Eligen™ technology. For researchers and drug developers, SNAC provides a powerful tool to unlock the potential of oral formulations for a wide range of poorly permeable molecules, promising to improve patient compliance and expand therapeutic options for chronic diseases.

References

The Lynchpin of Oral Drug Delivery: A Technical Guide to SNAC-Facilitated Transcellular Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral administration of macromolecules, particularly peptides and proteins, has long been a formidable challenge in pharmaceutical development. The harsh environment of the gastrointestinal tract and the low permeability of the intestinal epithelium present significant barriers to achieving therapeutic bioavailability. Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), a synthetic N-acetylated amino acid derivative of salicylic acid, has emerged as a pivotal permeation enhancer, revolutionizing the potential for oral delivery of these complex therapeutics.[1][2] This technical guide provides an in-depth exploration of the core mechanisms by which SNAC facilitates the transcellular transport of drugs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanisms of SNAC-Mediated Permeation Enhancement

SNAC employs a multi-pronged approach to shepherd drug molecules across the gastric epithelium, primarily through a transcellular route.[3][4] Unlike enhancers that disrupt tight junctions for paracellular transport, SNAC's action is more nuanced, focusing on creating a favorable local environment and directly interacting with the cell membrane. The key mechanisms are:

  • Localized pH Elevation and Enzyme Inhibition: Upon dissolution in the stomach, SNAC acts as a localized buffer, transiently increasing the pH in the microenvironment of the drug formulation.[1][3][5] This elevation in pH serves a dual purpose: it protects pH-sensitive drugs, such as the GLP-1 receptor agonist semaglutide, from degradation by gastric enzymes like pepsin, and it can increase the solubility of certain drug molecules.[3][5]

  • Increased Membrane Fluidity: SNAC temporarily inserts itself into the lipid bilayer of gastric epithelial cells, leading to an increase in membrane fluidity.[4][6] This "fluidization" of the membrane creates a more permissive environment for the transcellular passage of drug molecules that would otherwise be unable to cross the lipid barrier. This effect is transient and reversible.[1]

  • Non-Covalent Drug Complexation and Increased Lipophilicity: SNAC can form weak, non-covalent complexes with drug molecules.[1][5] This association increases the overall lipophilicity of the drug, making it more amenable to partitioning into and diffusing across the lipid-rich cell membrane.

  • Promotion of Drug Monomerization: For drugs that tend to form oligomers, such as semaglutide, SNAC can promote their monomeric state.[1][3] By altering the polarity of the local solution, SNAC weakens the hydrophobic interactions that drive oligomerization, presenting the drug in a smaller, more readily absorbable form.[3]

These mechanisms work in concert to create a window of opportunity for the drug to be absorbed directly through the gastric epithelial cells into the systemic circulation.

Quantitative Data on SNAC-Mediated Permeability Enhancement

The efficacy of SNAC in enhancing the oral bioavailability of various drugs has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Enhancement of Apparent Permeability (Papp) in In Vitro and Ex Vivo Models

DrugModelSNAC ConcentrationFold Increase in PappReference
OctreotideIsolated Rat Colon Mucosa20 mM3.2[2][7]
OctreotideIsolated Rat Ileum Mucosa20 mM3.4[2][7]
OctreotideIsolated Rat Upper Jejunum Mucosa20 mM2.3[2][7]
OctreotideIsolated Rat Duodenum Mucosa20 mM1.4[2][7]
OctreotideIsolated Rat Stomach Mucosa20 mM1.4[2][7]
OctreotideIsolated Human Colonic Mucosa20 mM1.5[2][7]
OctreotideIsolated Human Colonic Mucosa40 mM2.1[2][7]
FITC-dextran 4000 (FD4)Isolated Rat Gastric Mucosae20 mM6.3[8]
FITC-dextran 4000 (FD4)Isolated Rat Gastric Mucosae50 mM13.6[8]
FITC-dextran 4000 (FD4)Isolated Rat Gastric Mucosae100 mM17.1[8]

Table 2: Enhancement of Oral Bioavailability in In Vivo Models

DrugAnimal ModelSNAC DoseKey FindingReference
SemaglutideHealthy Humans300 mgOptimal dose for highest semaglutide exposure[3][9]
SemaglutideHealthy Humans & T2D Patients300 mgHalf-life of ~1 week, supporting once-daily dosing[9]
Vitamin B12Humans100 mgAbsolute bioavailability increased from 2% to 5%[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of SNAC-facilitated transcellular transport.

In Vitro Permeability Assay using Caco-2 Cell Monolayers

This assay is a widely accepted model to predict human intestinal drug absorption.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO₂ atmosphere.

    • Seed cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions. Change the medium every 2-3 days.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Before the permeability experiment, measure the TEER of the Caco-2 monolayer using an epithelial voltohmmeter to confirm monolayer integrity. TEER values should be stable and consistent with established laboratory standards.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

    • Prepare dosing solutions of the test drug with and without SNAC in HBSS.

    • For apical-to-basolateral (A→B) transport, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B→A) transport, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and replace with fresh HBSS.

    • Analyze the concentration of the drug in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp(B→A) to Papp(A→B). An ER > 2 suggests active efflux.

Ex Vivo Permeability Assay using Ussing Chambers

This method utilizes isolated intestinal tissue to provide a more physiologically relevant model.

  • Tissue Preparation:

    • Obtain fresh intestinal tissue (e.g., from rats or human biopsies) and immediately place it in ice-cold Krebs-Henseleit (KH) buffer.

    • Isolate the mucosal layer from the underlying muscle layers.

    • Mount the mucosal tissue between the two halves of an Ussing chamber, separating the apical and basolateral sides.

  • Permeability Measurement:

    • Fill both chambers with pre-warmed and gassed (95% O₂/5% CO₂) KH buffer.

    • Monitor the transepithelial electrical resistance (TEER) to ensure tissue viability.

    • Add the radiolabeled or unlabeled test drug with and without SNAC to the apical chamber.

    • At regular intervals, take samples from the basolateral chamber and replace with fresh buffer.

    • Quantify the amount of transported drug using liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) as described for the Caco-2 assay.

Membrane Fluidity Measurement using Solid-State NMR (ssNMR)

ssNMR provides quantitative, site-specific information on membrane dynamics.[6]

  • Sample Preparation:

    • Prepare hydrated dimyristoyl-sn-glycero-3-phosphocholine (DMPC) liposomes.

    • Incorporate SNAC at various concentrations into the liposome preparations.

  • ssNMR Spectroscopy:

    • Analyze the phosphate lipid headgroups and acyl chains using static ³¹P chemical shift anisotropy and ²H quadrupolar coupling measurements.

    • Use ¹H and ¹³C magic angle spinning (MAS) NMR to measure the motional averaging of ¹H-¹H and ¹H-¹³C dipolar couplings.

  • Data Analysis:

    • Analyze the NMR spectra to quantify the increase in the uniaxial motion of phospholipids, which is indicative of increased membrane fluidity.[6]

In Vivo Pharmacokinetic Study in a Dog Model

This type of study is crucial for understanding the in vivo relevance of SNAC's effects.

  • Animal Preparation:

    • Use beagle dogs as the animal model.

    • Fast the animals overnight before the study.

  • Drug Administration:

    • Administer the oral formulation of the drug with SNAC.

    • In a separate arm of the study, pyloric ligation can be performed to physically prevent the drug from passing into the intestine, thereby confirming gastric absorption.

  • Blood Sampling and Analysis:

    • Collect blood samples at various time points post-dosing.

    • Process the blood to obtain plasma.

    • Analyze the plasma drug concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

    • Compare the pharmacokinetic profiles between animals with and without pyloric ligation to determine the site of absorption.

Visualizing the Process: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the proposed mechanism of SNAC action.

G cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2 Caco-2 Cell Culture Seed Seed on Transwell Inserts Caco2->Seed Differentiate Differentiate for 21-28 Days Seed->Differentiate TEER TEER Measurement Differentiate->TEER Wash Wash Monolayers TEER->Wash Dose Add Drug +/- SNAC Wash->Dose Sample Sample from Receiver Dose->Sample Analyze LC-MS/MS Analysis Sample->Analyze Papp Calculate Papp Analyze->Papp ER Calculate Efflux Ratio Papp->ER

Caption: Caco-2 Permeability Assay Workflow.

G cluster_lumen Gastric Lumen cluster_membrane Gastric Epithelial Cell cluster_blood Bloodstream Drug_Oligomers Drug (Oligomers) Drug_SNAC_Complex Drug-SNAC Complex (Monomeric & Lipophilic) Drug_Oligomers->Drug_SNAC_Complex Monomerization & Complexation SNAC SNAC SNAC->Drug_SNAC_Complex Hplus H+ SNAC->Hplus Buffering (pH ↑) Membrane Cell Membrane (Increased Fluidity) SNAC->Membrane Insertion Transport Transcellular Transport Drug_SNAC_Complex->Transport Pepsin Pepsin Hplus->Pepsin Inhibition Absorbed_Drug Absorbed Drug Transport->Absorbed_Drug

Caption: Mechanism of SNAC-Facilitated Transcellular Transport.

Conclusion

SNAC represents a significant advancement in oral drug delivery technology, offering a multifaceted mechanism to overcome the barriers to the absorption of macromolecules. Its ability to modulate the local gastric environment, interact with the cell membrane to increase fluidity, and form lipophilic complexes with drug molecules collectively contributes to its effectiveness as a permeation enhancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of SNAC and other novel permeation enhancers. As the demand for patient-friendly oral formulations of complex biologics grows, a thorough understanding of the principles of SNAC-facilitated transport will be indispensable for the development of the next generation of oral medicines.

References

Lipophilicity and Membrane Fluidity Modulation by Salcaprozic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salcaprozic acid (SNAC), also known as sodium N-(8-[2-hydroxybenzoyl]amino)caprylate, is a synthetic N-acetylated amino acid derivative of salicylic acid that has gained significant attention as an oral absorption enhancer.[1][2] Its primary utility lies in its ability to improve the bioavailability of poorly permeable drugs, most notably macromolecules like peptides. The mechanisms underpinning SNAC's efficacy are multifaceted, primarily revolving around its ability to modulate the lipophilicity of drug molecules and alter the fluidity of biological membranes. This technical guide provides a comprehensive overview of these core mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction

Oral administration remains the preferred route for drug delivery due to its convenience and patient compliance. However, many promising therapeutic agents, particularly large molecules such as peptides and proteins, exhibit poor oral bioavailability due to enzymatic degradation and low permeability across the gastrointestinal epithelium.[3][4] Permeation enhancers are compounds designed to overcome these barriers. This compound (SNAC) has emerged as a leading permeation enhancer, having been successfully incorporated into the oral formulation of semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist.[4][5]

SNAC's mechanism of action is primarily attributed to two key functions:

  • Lipophilicity Modulation: SNAC forms non-covalent complexes with drug molecules, effectively increasing their lipophilicity and facilitating their transport across the lipid bilayer of enterocytes.[6]

  • Membrane Fluidity Modulation: SNAC interacts with the cell membrane, transiently increasing its fluidity and thereby enhancing the transcellular permeation of associated drug molecules.[4][7]

This guide will delve into the technical details of these mechanisms, providing researchers and drug development professionals with a thorough understanding of SNAC's properties and applications.

Mechanism of Action

The primary mechanism by which SNAC enhances oral drug absorption is through a transcellular pathway.[3] This involves the passage of the drug molecule directly through the intestinal epithelial cells. SNAC facilitates this process through the following interconnected actions:

Lipophilicity Modulation via Non-Covalent Complexation

Hydrophilic drugs face a significant challenge in traversing the lipophilic core of the cell membrane. SNAC addresses this by forming non-covalent complexes with the drug molecule.[6] This interaction transiently increases the overall lipophilicity of the drug, making it more favorable for partitioning into the lipid bilayer. The formation of these complexes is a dynamic and reversible process.

While the conceptual basis for this mechanism is well-established, there is a notable gap in the publicly available literature regarding specific quantitative data on the change in octanol-water partition coefficients (Log P or Log D) for various drugs upon complexation with SNAC. Further research is needed to generate comprehensive datasets that would allow for a more quantitative understanding and prediction of this effect for different drug candidates.

Membrane Fluidity Modulation

SNAC's amphiphilic nature allows it to insert into the lipid bilayer of cell membranes. This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity.[4][7] A more fluid membrane presents a lower barrier to the passive diffusion of molecules, including the SNAC-drug complex.

Recent studies using solid-state Nuclear Magnetic Resonance (ssNMR) have provided quantitative insights into this phenomenon. These studies have demonstrated that SNAC induces a concentration-dependent increase in the mobility of phospholipids within the membrane.[7]

The following diagram illustrates the proposed mechanism of SNAC-facilitated drug absorption:

SNAC_Mechanism cluster_lumen Gastrointestinal Lumen cluster_membrane Epithelial Cell Membrane cluster_cytosol Cell Cytosol drug Hydrophilic Drug complex SNAC-Drug Complex (Increased Lipophilicity) drug->complex Non-covalent complexation snac SNAC snac->complex membrane_entry complex->membrane_entry Increased fluidity facilitates entry membrane_exit membrane_entry->membrane_exit Diffusion through fluidized membrane drug_released Drug membrane_exit->drug_released Dissociation snac_released SNAC membrane_exit->snac_released

Figure 1: Mechanism of SNAC-facilitated transcellular drug absorption.

Quantitative Data

Permeability Enhancement

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess the passive permeability of compounds. Studies using Ussing chambers with isolated intestinal mucosae provide more physiologically relevant data. The following table summarizes the observed enhancement in the apparent permeability coefficient (Papp) of octreotide in the presence of SNAC.

Intestinal RegionSNAC ConcentrationFold Increase in Papp of OctreotideReference
Rat Stomach20 mM1.4[5]
Rat Duodenum20 mM1.4[5]
Rat Upper Jejunum20 mM2.3[5]
Rat Ileum20 mM3.4[5]
Rat Colon20 mM3.2[5]
Human Colon20 mM1.5[5]
Human Colon40 mM2.1[5]
Membrane Fluidity Modulation

Fluorescence anisotropy and solid-state NMR are powerful techniques to quantify changes in membrane fluidity and order. A decrease in fluorescence anisotropy or a change in the lipid order parameter indicates an increase in membrane fluidity.

SNAC ConcentrationMethodKey FindingReference
24 - 72 mMssNMR25% plateau in the enhancement of lipid headgroup dynamics.[7]
72 mMssNMR43% enhancement in the fluidity of the hydrophobic center of the membrane.[7]
Concentration-dependentIn Silico (MD Simulation)Slightly decreasing POPC tail SCD-values with increasing concentration, indicating a concentration-dependent effect on bilayer fluidity.[8]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive permeability of compounds across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., PTFE or polypropylene)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Donor solution: Drug candidate with and without SNAC dissolved in a suitable buffer (e.g., PBS, pH 7.4)

  • Acceptor solution: Buffer with a solubilizing agent (e.g., 5% DMSO in PBS)

  • Plate shaker

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Carefully apply a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with the acceptor solution.

  • Prepare Donor Plate: Add the donor solutions (drug alone and drug with SNAC) to the wells of the coated donor plate.

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, separate the plates and determine the concentration of the drug in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where:

    • VD = Volume of donor solution

    • VA = Volume of acceptor solution

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Cequilibrium = Theoretical equilibrium concentration

The following diagram illustrates the experimental workflow for the PAMPA assay:

PAMPA_Workflow start Start prep_donor Prepare Donor Plate: Coat filter with lipid solution start->prep_donor prep_acceptor Prepare Acceptor Plate: Fill with acceptor solution start->prep_acceptor end End add_donor_sol Add Donor Solutions (Drug +/- SNAC) prep_donor->add_donor_sol assemble Assemble Sandwich: Place donor plate on acceptor plate prep_acceptor->assemble add_donor_sol->assemble incubate Incubate with Shaking assemble->incubate quantify Quantify Drug Concentration in Donor and Acceptor Wells incubate->quantify calculate Calculate Papp quantify->calculate calculate->end

Figure 2: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Fluorescence Anisotropy Assay for Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in a lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity.

Materials:

  • Liposomes (e.g., prepared from phosphatidylcholine)

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • SNAC solutions of varying concentrations

  • Fluorometer equipped with polarizers

  • Cuvettes

Procedure:

  • Liposome Preparation: Prepare unilamellar vesicles (liposomes) using standard methods such as extrusion or sonication.

  • Probe Incorporation: Incubate the liposomes with the fluorescent probe (e.g., DPH) to allow for its incorporation into the lipid bilayer.

  • SNAC Treatment: Aliquot the labeled liposome suspension into different cuvettes and add varying concentrations of SNAC. Include a control with no SNAC.

  • Incubation: Incubate the samples for a sufficient time to allow SNAC to interact with the liposomes.

  • Anisotropy Measurement:

    • Excite the sample with vertically polarized light at the probe's excitation wavelength.

    • Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane.

    • A G-factor correction is typically applied to account for instrumental bias.

  • Calculate Anisotropy (r):

    r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

    Where G is the grating factor.

The following diagram illustrates the workflow for the fluorescence anisotropy assay:

Anisotropy_Workflow start Start prep_liposomes Prepare Liposomes start->prep_liposomes end End incorporate_probe Incorporate Fluorescent Probe (e.g., DPH) into Liposomes prep_liposomes->incorporate_probe treat_snac Treat Labeled Liposomes with Varying SNAC Concentrations incorporate_probe->treat_snac incubate Incubate to Allow Interaction treat_snac->incubate measure_intensity Measure Fluorescence Intensities (Parallel and Perpendicular) incubate->measure_intensity calculate_anisotropy Calculate Fluorescence Anisotropy (r) measure_intensity->calculate_anisotropy analyze Analyze Data: Plot Anisotropy vs. SNAC Concentration calculate_anisotropy->analyze analyze->end

Figure 3: Experimental workflow for the fluorescence anisotropy assay.

Conclusion and Future Directions

This compound is a highly effective oral absorption enhancer that operates through a dual mechanism of increasing drug lipophilicity via non-covalent complexation and modulating membrane fluidity. The available quantitative data, though limited in some areas, strongly supports these mechanisms. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of SNAC and other potential permeation enhancers.

A significant area for future research is the systematic quantification of the change in lipophilicity (Log P/D) for a wide range of drugs when formulated with SNAC. Such data would be invaluable for developing predictive models for the rational design of oral drug formulations. Additionally, more detailed dose-response studies on membrane fluidity using various lipid compositions would provide a more nuanced understanding of SNAC's interaction with different biological membranes.

References

A Technical Guide to Early Research on Salcaprozic Acid (SNAC) for Oral Heparin Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on Salcaprozic acid (SNAC) as an oral absorption enhancer for heparin. It collates key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms and workflows to offer a comprehensive resource for professionals in drug development.

Introduction: The Challenge of Oral Heparin and the Emergence of SNAC

Heparin, a potent anticoagulant, is a cornerstone in the prevention and treatment of thromboembolic disorders. However, its clinical utility has been hampered by its lack of oral bioavailability, necessitating parenteral administration. This limitation stems from heparin's large molecular size and high negative charge, which prevent its absorption through the gastrointestinal tract.

Early research in the late 20th and early 21st centuries explored various strategies to overcome this barrier. Among the most promising was the use of permeation enhancers, with this compound, or sodium N-[8-(2-hydroxybenzoyl) amino]caprylate (SNAC), emerging as a significant candidate. SNAC, a synthetic N-acetylated amino acid derivative of salicylic acid, demonstrated the potential to facilitate the oral absorption of macromolecules like heparin.[1][2][3] This guide delves into the seminal studies that characterized the pharmacokinetics, pharmacodynamics, and mechanism of action of the oral heparin-SNAC formulation.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters from early clinical trials comparing oral heparin/SNAC with parenteral heparin formulations.

Table 1: Pharmacodynamic Comparison of Single-Dose Oral UFH/SNAC vs. Subcutaneous UFH in Healthy Human Subjects [4]

ParameterOral UFH/SNAC (75,000 IU)Subcutaneous UFH (10,000 IU)
Anti-Factor IIa Activity
Mean Emax (U/mL)0.4940.182
EAUClast (U·h/mL)0.70480.8651
Anti-Factor Xa Activity
Mean Emax (U/mL)0.5470.233
EAUClast (U·h/mL)0.82361.101

Table 2: Pharmacokinetic and Pharmacodynamic Comparison of Multiple Doses of Oral Heparin/SNAC vs. Subcutaneous UFH in Healthy Volunteers [5]

Treatment GroupPeak Anti-Factor Xa ActivityTime to PeakDuration of Activity
Oral Heparin/SNAC (90,000 U)Achieved45-60 minutesReturned to baseline at 4 hours
Subcutaneous UFH (5,000 U)Not specifiedNot specifiedNot specified

Mechanism of Action of SNAC in Oral Heparin Delivery

Early research proposed that SNAC facilitates the gastrointestinal absorption of heparin primarily through a passive transcellular process.[4][6] Unlike agents that disrupt tight junctions, SNAC was believed to interact non-covalently with heparin, increasing its lipophilicity and enabling it to traverse the intestinal epithelium.[2][7]

The proposed mechanism involves several key steps:

  • Non-covalent Association: SNAC molecules are thought to form a complex around the heparin molecule, effectively neutralizing its negative charges and creating a more lipophilic entity.[2][3]

  • Increased Membrane Permeability: This SNAC-heparin complex can then more readily partition into and diffuse across the lipid bilayer of the intestinal epithelial cells.[8][9]

  • Dissociation: Upon entering the bloodstream, the weak, non-covalent association between SNAC and heparin is believed to dissociate due to simple dilution, releasing the active heparin molecule.[3]

This transcellular pathway was supported by in vitro studies using Caco-2 cell monolayers, which showed that SNAC enabled heparin transport without disrupting tight junctions or causing plasma membrane permeabilization.[6][10]

SNAC_Mechanism cluster_lumen Intestinal Lumen Heparin Heparin (Large, Anionic) Complex Heparin-SNAC Complex (Lipophilic) Heparin->Complex Non-covalent Association SNAC SNAC SNAC->Complex enterocyte Complex->enterocyte FreeHeparin Free Heparin (Active) enterocyte->FreeHeparin Dissociation FreeSNAC Free SNAC enterocyte->FreeSNAC

Proposed mechanism of SNAC-mediated oral heparin absorption.

Key Experimental Protocols

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Humans

A common experimental design in the early clinical evaluation of oral heparin/SNAC was the single-dose, multi-way crossover, randomized, open-label study.[4]

Methodology:

  • Subject Recruitment: Healthy male volunteers were typically enrolled after screening for eligibility, which included medical history, physical examination, ECG, and clinical laboratory evaluations.[4]

  • Study Design: A crossover design was employed where each subject received different treatments separated by a washout period (e.g., a minimum of 72 hours).[4] For instance, in a 4-treatment, 3-way crossover study, subjects would be randomized to receive three out of four possible treatments: oral UFH/SNAC, subcutaneous UFH, oral UFH alone, and intravenous UFH.[4]

  • Drug Administration:

    • Oral UFH/SNAC: Administered as a solution or in soft gelatin capsules.[4][11]

    • Subcutaneous (SC) UFH: Injected as a standard clinical formulation.[4]

    • Intravenous (IV) UFH: Administered as a bolus injection.[4]

  • Blood Sampling: Blood samples were collected at predefined time points before and after drug administration.

  • Pharmacodynamic Analysis: Plasma samples were analyzed for anticoagulant activity using assays such as:

    • Anti-Factor Xa activity[4]

    • Anti-Factor IIa activity[4]

    • Activated Partial Thromboplastin Time (aPTT)[4]

  • Pharmacokinetic Analysis: In some studies, the molecular structure and composition of heparin in plasma were analyzed using techniques like capillary high-performance liquid chromatography with electrospray ionization mass spectrometry detection.[4]

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) and pharmacodynamic parameters (Emax, EAUC) were calculated and compared between treatment groups.

PK_PD_Workflow cluster_planning Study Planning & Setup cluster_execution Clinical Execution cluster_analysis Sample & Data Analysis Protocol Protocol Design (Crossover, Randomized) Subjects Subject Recruitment & Screening Protocol->Subjects Dosing Drug Administration (Oral, SC, IV) Subjects->Dosing Sampling Blood Sampling (Timed Intervals) Dosing->Sampling PD_Analysis Pharmacodynamic Assays (Anti-FXa, Anti-FIIa, aPTT) Sampling->PD_Analysis PK_Analysis Pharmacokinetic Analysis (HPLC-MS) Sampling->PK_Analysis Data_Analysis Parameter Calculation (Cmax, Tmax, AUC, Emax) PD_Analysis->Data_Analysis PK_Analysis->Data_Analysis

Workflow for a typical clinical pharmacokinetic/pharmacodynamic study.

In Vitro Caco-2 Cell Monolayer Transport Studies

To investigate the mechanism of SNAC-mediated heparin transport at a cellular level, in vitro studies using Caco-2 cell monolayers were crucial.[6][10]

Methodology:

  • Cell Culture: Caco-2 cells were grown to confluence on permeable filter supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the intestinal epithelium.

  • Experimental Setup: The Caco-2 monolayers were placed in a two-chamber system, separating the apical (luminal) and basolateral (bloodstream) compartments.

  • Treatment: Fluorescently labeled heparin, with and without SNAC at varying concentrations, was added to the apical chamber.[6]

  • Transport Assay: At different time points, samples were taken from the basolateral chamber to quantify the amount of heparin that had crossed the monolayer.

  • Cellular Localization: Confocal microscopy was used to visualize the localization of fluorescently labeled heparin within the cells.[6]

  • Integrity Assays: To assess the impact of SNAC on the integrity of the cell monolayer, the following were performed:

    • Transepithelial Electrical Resistance (TEER): Measured to evaluate the tightness of the paracellular pathway.

    • DNA Staining: DNA-impermeable dyes were used to check for plasma membrane permeabilization.[6]

    • F-actin Staining: Fluorescent phalloidin was used to visualize the perijunctional actin rings to assess tight junction stability.[6]

Formulation Development

Initial studies often utilized an unformulated solution of heparin and SNAC.[12] However, due to issues with taste, nausea, and vomiting, solid dosage forms were developed.[4] Emisphere Technologies reported the development of tablet and soft gelatin capsule formulations, with the latter showing improved heparin delivery compared to the liquid formulation.[11]

Clinical Development and Outcomes

Early phase I and II clinical trials demonstrated that oral heparin/SNAC could achieve therapeutic levels of anticoagulation.[3][5] For instance, studies in healthy volunteers and patients undergoing total hip arthroplasty showed that oral heparin/SNAC could produce measurable anti-Factor Xa activity.[5] However, subsequent phase III trials did not demonstrate superiority over existing standards of care like subcutaneous enoxaparin.[1] The development of oral heparin/SNAC was later discontinued, potentially due to the introduction of other novel oral anticoagulants.[1]

Conclusion

The early research on this compound for oral heparin delivery represented a significant advancement in the field of drug delivery. These studies provided valuable insights into the potential of permeation enhancers to overcome the challenges of oral macromolecule administration. While the oral heparin/SNAC formulation did not ultimately reach the market, the foundational knowledge gained from this research has paved the way for the successful development of other oral peptide and protein therapeutics utilizing SNAC technology. For drug development professionals, this body of work remains a critical case study in the principles of oral drug delivery, formulation science, and the rigorous pathway of clinical evaluation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Salcaprozic Acid (SNAC) in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salcaprozic acid (SNAC), or sodium 8-[(2-hydroxybenzoyl)amino]octanoate, is a widely recognized oral absorption enhancer. It is a key component in enabling the oral delivery of macromolecules, such as peptides and proteins, that would otherwise have poor bioavailability. Accurate and precise quantification of SNAC in pharmaceutical formulations is critical for ensuring product quality, stability, and optimal therapeutic performance.

These application notes provide detailed protocols for the quantitative analysis of this compound in various formulations using modern chromatographic techniques. The methodologies outlined are based on established analytical principles and are intended to serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable techniques for the quantification of SNAC. These methods offer high specificity, sensitivity, and accuracy. When coupled with a mass spectrometer (MS), these techniques can provide even greater sensitivity and selectivity, which is particularly useful for complex matrices or when very low detection limits are required.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key parameters for validated analytical methods for the quantification of this compound.

Table 1: UPLC Method Parameters for this compound Quantification
ParameterCondition
Chromatography System Waters Acquity UPLC or equivalent
Column Waters Acquity UPLC BEH C18, 130 Å, 1.7 µm, 2.1 x 50 mm[1]
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water[1]
Mobile Phase B 0.09% (v/v) TFA in Acetonitrile[1]
Gradient Program 30–55% B (0–3.2 min), 55–90% B (3.2–3.6 min), 90–95% B (3.6–3.7 min), 95% B isocratic (3.7–4.0 min), 95–30% B (4.0–4.1 min), 30% B re-equilibration (4.1–5.1 min)[1]
Flow Rate 0.5 mL/min (typical for UPLC, may need optimization)
Column Temperature 40 °C[1]
Injection Volume 5 µL (typical, may need optimization)
Detection Wavelength 335 nm[1]
Table 2: HPLC Method Parameters for this compound Purity Determination
ParameterCondition
Chromatography System Agilent 1260 HPLC or equivalent[2]
Detector UV Detector[2]
Further Details Specific column, mobile phase, and other chromatographic conditions need to be developed and validated based on the formulation matrix. The conditions listed in Table 1 can be adapted for an HPLC system with appropriate adjustments to flow rate and gradient times.

Experimental Protocols

Protocol 1: UPLC Quantification of this compound in Oral Tablet Formulations

1. Objective: To accurately quantify the amount of this compound in a solid oral dosage form.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (Milli-Q or equivalent)

  • Methanol (HPLC grade)

  • Volumetric flasks (various sizes)

  • Pipettes and tips

  • Analytical balance

  • Syringe filters (0.22 µm)

3. Preparation of Solutions:

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of water. Mix thoroughly and degas.

  • Mobile Phase B (0.09% TFA in Acetonitrile): Add 0.9 mL of TFA to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations covering the expected range of the sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Tablet Powder Composite: Weigh and finely powder a representative number of tablets (e.g., 20) to create a homogenous composite.

  • Sample Solution: Accurately weigh a portion of the tablet powder equivalent to a target concentration of this compound (e.g., 25 mg) and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the SNAC.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter a portion of the solution through a 0.22 µm syringe filter into a UPLC vial.

5. UPLC Analysis:

  • Set up the UPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

6. Data Analysis:

  • Integrate the peak corresponding to this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

  • Calculate the amount of this compound per tablet.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phases A and B SystemSetup Set Up UPLC System MobilePhase->SystemSetup Diluent Prepare Diluent StandardStock Prepare Standard Stock Solution Diluent->StandardStock Dissolve Dissolve Powder in Diluent Diluent->Dissolve WorkingStandards Prepare Working Standard Solutions StandardStock->WorkingStandards InjectStandards Inject Standard Solutions WorkingStandards->InjectStandards Powder Weigh and Powder Tablets Powder->Dissolve Sonicate Sonicate to Ensure Dissolution Dissolve->Sonicate Dilute Dilute to Final Volume Sonicate->Dilute Filter Filter into UPLC Vial Dilute->Filter InjectSamples Inject Sample Solutions Filter->InjectSamples Equilibrate Equilibrate Column SystemSetup->Equilibrate Equilibrate->InjectStandards Equilibrate->InjectSamples Integrate Integrate Peaks InjectStandards->Integrate InjectSamples->Integrate CalCurve Construct Calibration Curve Integrate->CalCurve Calculate Calculate SNAC Concentration CalCurve->Calculate

Caption: UPLC analysis workflow for this compound.

Logical_Relationship Formulation Pharmaceutical Formulation (e.g., Tablet) SNAC This compound (SNAC) (Analyte of Interest) Formulation->SNAC contains Method Analytical Method (UPLC/HPLC) SNAC->Method is quantified by Quantification Accurate Quantification Method->Quantification enables Quality Product Quality & Efficacy Quantification->Quality ensures

Caption: Core principle of SNAC quantification.

References

Application Notes: HPLC Analysis of 8-(2-hydroxybenzamido)octanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-(2-hydroxybenzamido)octanoic acid is a molecule of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of 8-(2-hydroxybenzamido)octanoic acid. This document provides a detailed protocol for the determination of 8-(2-hydroxybenzamido)octanoic acid in various sample matrices using a reversed-phase HPLC method with UV detection. The described method is designed to be specific, accurate, and precise, suitable for routine analysis in a laboratory setting.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate 8-(2-hydroxybenzamido)octanoic acid from potential impurities and matrix components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is detected by its ultraviolet (UV) absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration in a standard solution. Due to the presence of a benzamido group, the molecule possesses a chromophore that allows for sensitive UV detection.

Experimental Protocols

1. Materials and Reagents

  • 8-(2-hydroxybenzamido)octanoic acid reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (ACS grade)

  • Sodium hydroxide (ACS grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). The exact ratio should be optimized for ideal separation, a starting point of 60:40 (Acetonitrile:Aqueous) is recommended.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. A wavelength around 230 nm or 298 nm is expected to provide good sensitivity.

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes, sufficient to elute the analyte and any late-eluting peaks.

3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water and mix well. The mobile phase is then prepared by mixing the appropriate volumes of the aqueous component and acetonitrile. The final mobile phase should be degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 8-(2-hydroxybenzamido)octanoic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix.

    • For Bulk Drug Substance: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute with the mobile phase to bring the concentration within the calibration range.

    • For Formulations: The extraction of 8-(2-hydroxybenzamido)octanoic acid from the formulation matrix may be required. A general approach involves dissolving a known amount of the formulation in a suitable solvent, followed by filtration and dilution with the mobile phase.

    • For Biological Matrices (e.g., Plasma): Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. The supernatant is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by achieving baseline separation from known impurities.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: The accuracy of the method can be determined by a recovery study, where a known amount of the analyte is spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
%RSD of Peak Areas (n=6)≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Table 4: Precision Data

Precision Type%RSD (n=6)
Repeatability (Intra-day)0.9%
Intermediate Precision (Inter-day)1.2%

Visualizations

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system injection Inject Samples and Standards hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the HPLC analysis of 8-(2-hydroxybenzamido)octanoic acid.

HPLC_System_Components mobile_phase Mobile Phase Reservoir pump Pump mobile_phase->pump injector Autosampler/Injector pump->injector column HPLC Column injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system

Caption: Logical relationship of the core components of the HPLC system.

Application Notes and Protocols for the Structural Elucidation of Salcaprozic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salcaprozic acid, also known as 8-(2-hydroxybenzamido)octanoic acid, is a synthetic derivative of salicylic acid. It is utilized in the pharmaceutical industry as an oral absorption promoter. Its chemical structure, consisting of a salicylic acid moiety linked to an octanoic acid chain via an amide bond, allows for the formation of non-covalent complexes with macromolecules, enhancing their oral bioavailability. The precise characterization and structural confirmation of this compound are paramount for quality control and regulatory purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such small molecules in solution.

This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy.

Molecular Structure of this compound

The structural formula of this compound (C₁₅H₂₁NO₄) is presented below, with atom numbering for NMR signal assignment.

Caption: Structure of this compound with Atom Numbering.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a deuterated solvent such as DMSO-d₆. These values are compiled from literature data and theoretical predictions.

Table 1: ¹H NMR Data for this compound (in DMSO-d₆)

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegration
H-3'~7.85dd1H
H-5'~7.45ddd1H
H-4'~6.95dd1H
H-6'~6.90d1H
NH~8.80t1H
H-8~3.25q2H
H-2~2.20t2H
H-7~1.55m2H
H-3~1.50m2H
H-4, H-5, H-6~1.30m6H
OH (phenol)~12.40s (br)1H
OH (acid)~12.00s (br)1H

Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)

Atom NumberChemical Shift (δ, ppm)
C-1'~118.0
C-2'~160.0
C-3'~116.5
C-4'~133.0
C-5'~119.0
C-6'~130.0
C=O (Amide)~168.0
C-1 (Acid)~174.5
C-8~39.0
C-2~34.0
C-7~29.0
C-3~28.5
C-6~26.5
C-4, C-5~25.0

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-15 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024-4096 (or more, depending on concentration).

    • Relaxation delay: 2-5 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings (typically through 2-3 bonds).

    • Key correlations expected: Correlations between adjacent protons in the aromatic ring and along the aliphatic chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon correlations.

    • Key correlations expected: Each protonated carbon will show a correlation to its directly attached proton(s).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bonds) proton-carbon correlations.

    • Key correlations expected: Crucial for connecting the salicylic acid moiety, the amide linkage, and the octanoic acid chain.

NMR-Based Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

NMR_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis & Interpretation cluster_Structure_Confirmation Structure Confirmation H1_NMR 1D ¹H NMR Proton_Env Identify Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Env C13_NMR 1D ¹³C NMR Carbon_Types Identify Carbon Types (Aromatic, Aliphatic, Carbonyl) C13_NMR->Carbon_Types COSY 2D COSY H_H_Connectivity Establish ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC 2D HSQC C_H_Connectivity Establish ¹H-¹³C One-Bond Connectivity HSQC->C_H_Connectivity HMBC 2D HMBC Long_Range_Connectivity Establish Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Fragment_Assembly Assemble Structural Fragments Proton_Env->Fragment_Assembly Carbon_Types->Fragment_Assembly H_H_Connectivity->Fragment_Assembly C_H_Connectivity->Fragment_Assembly Long_Range_Connectivity->Fragment_Assembly Final_Structure Confirm Final Structure of this compound Fragment_Assembly->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Key 2D NMR Correlations for Structural Confirmation

The HMBC experiment is particularly informative for assembling the molecular fragments of this compound. The diagram below highlights the key long-range correlations.

HMBC_Correlations cluster_Salicyl Salicyl Moiety cluster_Linker Amide Linkage cluster_Octanoyl Octanoyl Chain H3_prime H-3' C1_prime C-1' H3_prime->C1_prime HMBC H5_prime H-5' C_amide C=O (Amide) H5_prime->C_amide HMBC NH NH NH->C_amide HMBC C8 C-8 NH->C8 HMBC H8 H-8 H8->C_amide HMBC C7 C-7 H8->C7 HMBC H2 H-2 C_acid C=O (Acid) H2->C_acid HMBC

Caption: Key HMBC correlations in this compound.

Conclusion

NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This comprehensive analysis confirms the molecular structure, ensuring the identity and purity of this compound for its application in pharmaceutical development. The protocols and data presented herein serve as a valuable resource for researchers and scientists involved in the analysis of this compound and related compounds.

Application Notes and Protocols for In Vivo Experimental Design of Salcaprozic Acid Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salcaprozic acid, also known as sodium 8-(2-hydroxybenzamido)octanoate (SNAC), is a well-documented oral absorption promoter.[1][2][3] It is utilized in pharmaceutical formulations to enhance the oral bioavailability of molecules with poor absorption characteristics, including peptides and other macromolecules.[1][2][4] The precise mechanism of action is still under investigation, but it is thought to involve transiently opening tight junctions between intestinal cells and modulating membrane fluidity, thereby allowing for increased permeation of co-administered drugs.[1]

These application notes provide detailed protocols for the in vivo evaluation of this compound's absorption enhancement effects in a rat model. The described studies are designed to assess the pharmacokinetics of a model drug when administered orally with and without this compound.

Experimental Protocols

Animal Model
  • Species: Sprague-Dawley or Wistar rats are commonly used for these types of studies.[5]

  • Sex: Both male and female rats can be used, but should be specified and consistent within a study.

  • Weight: Animals should be within a consistent weight range (e.g., 200-250 g).

  • Acclimatization: Animals must be acclimated to the housing conditions for a minimum of one week prior to the experiment.[6]

Experimental Groups

A typical study design to evaluate the efficacy of this compound involves at least three groups:[7][8]

  • Group 1: Vehicle Control: Administration of the vehicle (e.g., water, saline) without the active drug or this compound.

  • Group 2: Drug Alone: Oral administration of the model drug in the vehicle.

  • Group 3: Drug + this compound: Co-administration of the model drug and this compound in the vehicle.

An optional fourth group for intravenous (IV) administration of the model drug can be included to determine the absolute oral bioavailability.

Dosing and Administration

Oral administration is performed via gavage.

  • Dose Preparation:

    • The model drug and this compound should be dissolved or suspended in a suitable vehicle. The final formulation should be uniform.

    • The ratio of this compound to the model drug can vary and should be optimized based on preliminary studies. A ratio of 32:1 (SNAC to drug) has been reported.[7]

  • Gavage Procedure:

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.

    • Measure the length of the gavage needle against the rat (from the tip of the nose to the last rib) to ensure proper placement in the stomach.[6][9][10]

    • Gently restrain the rat and insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.[9][10]

    • Administer the formulation slowly and smoothly.[6]

    • Withdraw the needle and monitor the animal for any signs of distress.[6][11]

Blood Sampling

Serial blood samples are collected to determine the plasma concentration-time profile of the model drug.

  • Cannulation: For serial blood sampling, jugular vein cannulation is a recommended procedure to minimize stress on the animal.[6]

  • Sampling Time Points: Blood samples (approximately 0.2-0.3 mL) should be collected at predetermined time points. A typical schedule includes pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[6][7]

  • Sample Processing:

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin, EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.[6]

Bioanalytical Method

The concentration of the model drug in the plasma samples should be determined using a validated bioanalytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in tables for clear comparison between experimental groups.

Table 1: Pharmacokinetic Parameters of Model Drug

ParameterUnitGroup 2 (Drug Alone)Group 3 (Drug + this compound)
Cmaxng/mLValueValue
TmaxhValueValue
AUC(0-t)ng·h/mLValueValue
AUC(0-inf)ng·h/mLValueValue
t1/2hValueValue
Relative Bioavailability%100Value

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization (>= 1 week) grouping Randomization into Experimental Groups acclimatization->grouping formulation Dose Formulation (Drug +/- this compound) grouping->formulation dosing Oral Gavage formulation->dosing sampling Serial Blood Sampling (e.g., 0-24h) dosing->sampling processing Plasma Separation sampling->processing bioanalysis Bioanalytical Method (e.g., LC-MS) processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for in vivo evaluation of this compound in rats.

Proposed Mechanism of this compound

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream drug Drug tj Tight Junction drug->tj Poor Permeation absorption Systemic Absorption snac This compound snac->tj Transient Opening cell1 Enterocyte 1 cell2 Enterocyte 2 tj->absorption Enhanced Paracellular Transport

Caption: Proposed mechanism of this compound in enhancing drug absorption.

References

Application Notes and Protocols for Assessing Intestinal Permeability with Salcaprozic Acid (SNAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salcaprozic acid (SNAC), also known as sodium N-[8-(2-hydroxybenzoyl)amino]caprylate, is a well-documented intestinal permeation enhancer.[1][2][3][4] It is a synthetic N-acetylated amino acid derivative of salicylic acid, developed as part of the Eligen® technology to improve the oral bioavailability of poorly permeable molecules.[1][2] SNAC has gained significant attention as a key component in the oral formulation of the GLP-1 receptor agonist, semaglutide (Rybelsus®), marking a significant advancement in the oral delivery of peptide therapeutics.[2][5] These application notes provide detailed protocols for utilizing SNAC to assess and enhance intestinal permeability in various experimental models, offering a valuable resource for researchers in drug discovery and development.

Mechanism of Action

The precise mechanism of action of SNAC is still a subject of some debate, with evidence suggesting multiple modes of action that may be dependent on the drug molecule and the local environment.[1][3][4] The primary proposed mechanisms include:

  • Transcellular Permeation Enhancement: The initially proposed mechanism suggests that SNAC non-covalently complexes with drug molecules, increasing their hydrophobicity and facilitating their passive transport across the epithelial cells (transcellular route).[1][5][6]

  • Local pH Modification: In the acidic environment of the stomach, SNAC can act as a local buffer, transiently increasing the pH in the immediate vicinity of the co-administered drug.[1][5][7][8] This pH elevation protects acid-labile drugs, like peptides, from degradation by enzymes such as pepsin and can also promote the monomeric state of the drug, which is more readily absorbed.[1][2][7][8]

  • Membrane Fluidization: Some studies suggest that at higher concentrations, SNAC may transiently increase the fluidity of the gastric epithelial cell membrane, further aiding the transcellular passage of drug molecules without significantly affecting tight junctions.[1][3][5][7]

It is generally accepted that SNAC primarily promotes transcellular, rather than paracellular, transport.[1][3]

Data Presentation: Quantitative Effects of SNAC on Intestinal Permeability

The following tables summarize the quantitative data from various studies on the effect of this compound on the permeability of different marker molecules across intestinal epithelia.

Table 1: In Vitro and Ex Vivo Permeability Enhancement by SNAC

Model SystemDrug/Marker MoleculeSNAC ConcentrationPermeability Increase (Fold Change in Papp)Effect on TEERReference
Caco-2 Cell MonolayerInsulin5 mM~10Not specified[5]
Caco-2 Cell MonolayerSemaglutide80 mM~7Not specified[5]
Caco-2 Cell Monolayer6-Carboxyfluorescein33 mM1.6 (transcellular)No effect[3][5]
Caco-2 Cell MonolayerFITC-dextran 4000 (FD4)8.5 mMNo effectNo effect[9]
Isolated Rat Colon Mucosa (Ussing Chamber)Octreotide20 mM3.2Reduced[10][11]
Isolated Rat Ileum Mucosa (Ussing Chamber)Octreotide20 mM3.4Reduced[10][11]
Isolated Rat Jejunum Mucosa (Ussing Chamber)Octreotide20 mM2.3Reduced[10][11]
Isolated Rat Duodenum Mucosa (Ussing Chamber)Octreotide20 mM1.4Reduced[10][11]
Isolated Rat Stomach Mucosa (Ussing Chamber)Octreotide20 mM1.4Reduced[10][11]
Isolated Human Colon Mucosa (Ussing Chamber)Octreotide20 mM1.5Reduced[10][11]
Isolated Human Colon Mucosa (Ussing Chamber)Octreotide40 mM2.1Reduced[10][11]
Isolated Rat Gastric MucosaeFITC-dextran 4000 (FD4)Concentration-dependentIncreasedReduced[12]

Table 2: In Vivo Permeability Enhancement by SNAC

Animal ModelDrug/Marker MoleculeSNAC DoseEnhancement RatioReference
Rat (duodenal perfusion)SHR-2042 (GLP-1RA)0.6 g/kg7.8[5]
Rat (duodenal perfusion)SHR-2042 (GLP-1RA)1.2 g/kg69[5]

Experimental Protocols

In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from a human colorectal carcinoma, is a widely accepted in vitro model for predicting human drug absorption.[13][14][15] When cultured on semipermeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[13][15]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in the presence and absence of SNAC across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell™ inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound (SNAC)

  • Test compound and analytical standards

  • Lucifer yellow or another marker for monolayer integrity

  • LC-MS/MS or other appropriate analytical instrumentation

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells onto the apical side of Transwell™ inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer.[13] Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the permeability experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. Only use monolayers with TEER values exceeding 500 Ω·cm².[16]

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. A low Papp value for the marker indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral Transport):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare the transport solutions:

      • Control: Test compound in HBSS.

      • Test: Test compound and a predetermined concentration of SNAC (e.g., 5-80 mM) in HBSS.

    • Add the control or test solution to the apical (donor) chamber of the Transwell™ insert.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]

    • At predetermined time points, collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis and Papp Calculation:

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

        • A is the surface area of the membrane (cm²).

        • C0 is the initial concentration of the compound in the apical chamber (µmol/cm³).

  • Bidirectional Transport (Efflux Assessment):

    • To investigate if the compound is a substrate for efflux transporters, perform the permeability assay in the basolateral to apical direction as well.[13]

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.[13]

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 18-22 days (monolayer formation) A->B C Assess monolayer integrity (TEER measurement) B->C D Prepare transport solutions (with and without SNAC) C->D E Add solutions to apical chamber and buffer to basolateral chamber D->E F Incubate at 37°C E->F G Collect samples from basolateral chamber F->G H Analyze compound concentration (e.g., LC-MS/MS) G->H I Calculate Papp H->I

Caco-2 Permeability Assay Workflow
Ex Vivo Intestinal Permeability Assessment using Ussing Chambers

The Ussing chamber technique allows for the study of transport across isolated intestinal mucosa from various animal species, including humans.[10][11] This ex vivo model maintains the tissue architecture and is valuable for investigating regional differences in permeability.[10][11]

Objective: To measure the flux of a test compound across isolated intestinal mucosa in the presence and absence of SNAC.

Materials:

  • Ussing chambers and accessories

  • Animal model (e.g., rat) or human intestinal tissue

  • Krebs-Henseleit (KH) buffer or simulated intestinal fluids (e.g., FaSSIF-V2)

  • This compound (SNAC)

  • Radiolabeled ([³H] or [¹⁴C]) or unlabeled test compound

  • Scintillation counter or LC-MS/MS

  • Agar-salt bridges and Ag/AgCl electrodes

Protocol:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Excise the desired intestinal segment (e.g., jejunum, ileum, colon).

    • Remove the outer muscle layers to isolate the mucosal layer.

    • Mount the mucosal sheet between the two halves of the Ussing chamber, exposing the apical and basolateral surfaces to separate buffer compartments.

  • Ussing Chamber Setup:

    • Fill both the apical and basolateral chambers with pre-warmed and gassed (95% O2 / 5% CO2) KH buffer.

    • Allow the tissue to equilibrate for a period (e.g., 20-30 minutes).

    • Monitor the transepithelial electrical resistance (TEER) to ensure tissue viability.

  • Permeability Measurement:

    • Add the test compound (radiolabeled or unlabeled) to the apical (donor) chamber.

    • For the test condition, add the desired concentration of SNAC (e.g., 20-40 mM) to the apical chamber along with the test compound.[10][11]

    • At regular intervals (e.g., every 20 minutes for 120 minutes), collect samples from the basolateral (receiver) chamber and replace with an equal volume of fresh buffer.[17][18]

  • Sample Analysis and Papp Calculation:

    • For radiolabeled compounds, determine the radioactivity in the samples using a scintillation counter. For unlabeled compounds, use a suitable analytical method like LC-MS/MS.

    • Calculate the Papp value as described in the Caco-2 protocol.

  • Histological Assessment:

    • After the experiment, fix the tissue in formalin and prepare histological slides to assess for any potential tissue damage caused by SNAC.

G cluster_workflow Ussing Chamber Experimental Workflow A Excise intestinal segment B Isolate mucosal layer A->B C Mount tissue in Ussing chamber B->C D Equilibrate tissue and monitor TEER C->D E Add test compound +/- SNAC to apical chamber D->E F Collect samples from basolateral chamber at intervals E->F G Analyze compound concentration F->G H Calculate Papp G->H I Histological assessment of tissue H->I

Ussing Chamber Experimental Workflow
In Vivo Intestinal Permeability Assessment

In vivo models are crucial for understanding the overall effect of SNAC on drug absorption in a physiological setting. The lactulose/mannitol (L/M) ratio test is a common method for assessing small intestinal permeability.[19] Lactulose is primarily absorbed via the paracellular route, while mannitol is absorbed transcellularly. An increase in the urinary L/M ratio suggests increased paracellular permeability. While SNAC is thought to act primarily transcellularly, assessing its impact on this ratio can provide insights into its effects on overall gut barrier function.

Objective: To assess the in vivo effect of SNAC on intestinal permeability using the lactulose/mannitol test.

Materials:

  • Animal model (e.g., rats)

  • Lactulose and mannitol solution

  • This compound (SNAC)

  • Metabolic cages for urine collection

  • Analytical method for quantifying lactulose and mannitol in urine (e.g., HPLC or enzymatic assays)

Protocol:

  • Animal Acclimatization and Fasting:

    • Acclimatize animals to metabolic cages.

    • Fast the animals overnight with free access to water.

  • Dosing:

    • Administer a solution of lactulose and mannitol to the animals via oral gavage.

    • For the test group, co-administer SNAC with the sugar solution.

    • The control group receives only the sugar solution.

  • Urine Collection:

    • Collect urine over a defined period (e.g., 5-24 hours).[19] Ensure animals have free access to water to promote diuresis.

  • Sample Analysis:

    • Measure the total volume of urine collected.

    • Determine the concentrations of lactulose and mannitol in the urine samples.

  • Data Analysis:

    • Calculate the percentage of the ingested dose of lactulose and mannitol excreted in the urine.

    • Determine the lactulose/mannitol (L/M) ratio for each animal.

    • Compare the L/M ratio between the control and SNAC-treated groups.

Signaling Pathways and Mechanisms of Action Visualization

The following diagram illustrates the proposed mechanisms by which SNAC enhances the intestinal absorption of co-administered drugs.

G cluster_gastric_lumen Gastric Lumen (Acidic pH) cluster_epithelial_cell Epithelial Cell Drug_Oligomers Drug Oligomers Drug_Monomers Drug Monomers Drug_Oligomers->Drug_Monomers SNAC SNAC SNAC->Drug_Oligomers Promotes monomerization Pepsinogen Pepsinogen SNAC->Pepsinogen Local pH increase, inhibits conversion Pepsin Pepsin (Active) Pepsinogen->Pepsin Acidic pH Membrane Cell Membrane Drug_Monomers->Membrane Increased hydrophobicity and membrane fluidity Transcellular_Transport Transcellular Transport Membrane->Transcellular_Transport Systemic_Circulation Systemic Circulation Transcellular_Transport->Systemic_Circulation

Proposed Mechanisms of SNAC Action

References

Application of SNAC in Oral Delivery of Insulin and Other Macromolecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral administration of macromolecules, such as peptides and proteins like insulin, has long been a formidable challenge in pharmaceutical development. The gastrointestinal tract presents a hostile environment characterized by extreme pH levels and enzymatic degradation, while the intestinal epithelium forms a significant barrier to the absorption of large molecules. Salcaprozate sodium (SNAC), an oral absorption enhancer, has emerged as a key enabling technology to overcome these barriers. This document provides detailed application notes and protocols for researchers utilizing SNAC for the oral delivery of insulin and other macromolecules.

SNAC, or sodium N-(8-[2-hydroxybenzoyl]amino)caprylate, is a synthetic N-acetylated amino acid derivative of salicylic acid.[1] It is considered a permeation enhancer that facilitates the oral absorption of co-administered drugs.[2] The technology leveraging SNAC, known as the Eligen® platform, has been successfully used in the development of the first oral GLP-1 receptor agonist, semaglutide, and has been investigated for the oral delivery of heparin and vitamin B12.[1][2][3]

Mechanism of Action

The precise mechanism of action of SNAC is multifaceted and is thought to involve several key processes that collectively enhance the oral bioavailability of macromolecules.[1][2]

  • Localized pH Neutralization: Upon dissolution in the stomach, SNAC creates a localized increase in pH. This buffering effect protects acid-labile macromolecules from the harsh acidic environment of the stomach and reduces the activity of proteolytic enzymes like pepsin.[1][2][4]

  • Enhanced Transcellular Permeation: SNAC is believed to interact with the cell membranes of the gastric and intestinal epithelium, transiently increasing their fluidity. This allows for the transcellular (through the cell) passage of macromolecules.[1][5]

  • Formation of Non-covalent Complexes: SNAC can form weak, non-covalent interactions with macromolecules. This association increases the lipophilicity of the macromolecule, further aiding its transit across the lipid-rich cell membranes.[6]

  • Promotion of Monomerization: For molecules like semaglutide that can form oligomers, SNAC helps to maintain the monomeric form, which is more readily absorbed.[2]

SNAC_Mechanism_of_Action cluster_1 Gastric Epithelium Oral Tablet Oral Tablet SNAC SNAC Oral Tablet->SNAC Release Macromolecule (e.g., Insulin) Macromolecule (e.g., Insulin) Oral Tablet->Macromolecule (e.g., Insulin) SNAC->Macromolecule (e.g., Insulin) Non-covalent Complexation Epithelial Cell Epithelial Cell SNAC->Epithelial Cell pH Increase pH Increase SNAC->pH Increase Localized Buffering Macromolecule (e.g., Insulin)->Epithelial Cell Transcellular Transport Pepsin Pepsin Bloodstream Bloodstream Epithelial Cell->Bloodstream Absorption pH Increase->Pepsin Inhibition

Figure 1: Proposed mechanism of action of SNAC in enhancing oral macromolecule absorption.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize quantitative data from preclinical and clinical studies involving SNAC with various macromolecules.

Table 1: Pharmacokinetic Parameters of Oral Semaglutide with SNAC

ParameterValueReference
Bioavailability<1%[7]
Time to Peak Concentration (Tmax)~1 hour[8]
Elimination Half-life (t½)Approximately 1 week[8]
Apparent Volume of Distribution~8 L[8]
Clearance~0.04 L/h[8]

Table 2: Pharmacodynamic Effects of Oral Heparin with SNAC in a Rat DVT Model [9]

Treatment GroupIncidence of Residual DVTMean Clot Weight (mg) ± SEM
Untreated Control100% (9/9)15.2 ± 1.8
Subcutaneous Heparin (300 U/kg)80% (8/10)12.5 ± 2.1
SNAC only (300 mg/kg)100% (6/6)14.8 ± 2.3
Oral Heparin only (30 mg/kg)100% (9/9)16.1 ± 1.5
Oral Heparin/SNAC (30 mg/kg:300 mg/kg)10% (1/10)1.8 ± 0.9
Low-Molecular-Weight Heparin (LMWH)10% (1/10)2.1 ± 1.1
*p<0.001 vs. control

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific macromolecule and research objectives.

Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol is designed to evaluate the ability of SNAC to enhance the transport of a macromolecule across a model of the intestinal epithelium.

Caco2_Workflow cluster_0 Cell Culture & Monolayer Formation cluster_1 Permeability Assay cluster_2 Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days (medium change every 2-3 days) A->B C Verify monolayer integrity (TEER measurement) B->C D Wash monolayer with transport buffer (HBSS) E Add test compound (Macromolecule +/- SNAC) to apical (donor) side D->E F Add fresh buffer to basolateral (receiver) side E->F G Incubate at 37°C for 2 hours F->G H Collect samples from donor and receiver compartments G->H I Quantify macromolecule concentration (e.g., LC-MS/MS, ELISA) H->I J Calculate Apparent Permeability Coefficient (Papp) I->J

Figure 2: Experimental workflow for the Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test macromolecule and SNAC

  • Transepithelial Electrical Resistance (TEER) meter

  • Analytical equipment for quantification (e.g., LC-MS/MS, ELISA)

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in DMEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-28 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

    • Before the experiment, measure the TEER of the monolayers. Only use monolayers with a TEER value indicative of good integrity (typically >250 Ω·cm²).

  • Permeability Assay (Apical to Basolateral Transport):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

    • Prepare dosing solutions of the macromolecule with and without various concentrations of SNAC in HBSS.

    • Remove the HBSS from the apical (donor) and basolateral (receiver) compartments.

    • Add the dosing solution to the apical compartment and fresh HBSS to the basolateral compartment.

    • Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle agitation.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Quantification and Data Analysis:

    • Quantify the concentration of the macromolecule in the collected samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport across the monolayer (µg/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of the drug in the donor compartment (µg/mL)

Protocol 2: In Vivo Pharmacodynamic Assessment of Oral Insulin in a Diabetic Rat Model

This protocol outlines the induction of diabetes in rats and the subsequent evaluation of an oral insulin-SNAC formulation.

Diabetic_Rat_Model_Workflow cluster_0 Diabetes Induction cluster_1 Pharmacodynamic Study cluster_2 Data Analysis A Acclimatize rats for 1 week B Induce diabetes with a single intraperitoneal injection of STZ A->B C Monitor blood glucose levels for 7-14 days B->C D Confirm diabetic state (Blood Glucose > 250 mg/dL) C->D E Fast diabetic rats overnight F Administer oral formulation (Insulin +/- SNAC) by gavage E->F G Collect blood samples at pre-defined time points (e.g., 0, 30, 60, 120, 240 min) F->G H Measure blood glucose levels G->H I Plot blood glucose concentration vs. time H->I J Calculate parameters such as % blood glucose reduction and Area Above the Curve (AAC) I->J

Figure 3: Workflow for evaluating oral insulin-SNAC in a diabetic rat model.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Insulin and SNAC

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Induction of Diabetes:

    • Acclimatize rats for at least one week before the experiment.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Induce diabetes with a single intraperitoneal injection of STZ (e.g., 60 mg/kg).[10]

    • Monitor blood glucose levels 48-72 hours post-injection and then periodically for 1-2 weeks to confirm stable hyperglycemia. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.[11]

  • Preparation of Oral Formulation:

    • Prepare a solution or suspension of insulin with and without SNAC in an appropriate vehicle (e.g., water or a buffered solution). The dose of insulin and SNAC should be determined based on preliminary studies. For example, a starting dose for insulin could be 50 IU/kg and for SNAC, 300 mg/kg.

  • Pharmacodynamic Study:

    • Fast the diabetic rats overnight (12-16 hours) with free access to water.

    • Record the baseline (time 0) blood glucose level.

    • Administer the oral formulation by gavage. Include control groups receiving vehicle only, oral insulin without SNAC, and subcutaneous insulin.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 30, 60, 90, 120, 180, and 240 minutes) after administration.

    • Measure blood glucose levels immediately using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the percentage reduction in blood glucose from baseline at each time point.

    • Determine the area above the blood glucose-time curve (AAC) to quantify the overall hypoglycemic effect.

Protocol 3: Quantification of Insulin in Plasma Samples by LC-MS/MS

This protocol provides a general workflow for the analysis of insulin concentrations in plasma samples obtained from in vivo studies.

Materials:

  • Plasma samples

  • Internal standard (e.g., isotopically labeled insulin)

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile, methanol, formic acid, and other LC-MS grade solvents

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To an aliquot of plasma, add the internal standard.

    • Precipitate plasma proteins by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Perform solid-phase extraction (SPE) on the supernatant to purify and concentrate the insulin.[12]

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a modifier like formic acid.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for insulin and the internal standard in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for insulin and the internal standard.

    • Generate a calibration curve by analyzing standards of known insulin concentrations.

    • Calculate the concentration of insulin in the unknown samples by interpolating from the calibration curve. The limit of quantitation for such methods can be around 1.0 ng/mL.[12]

Conclusion

SNAC represents a significant advancement in the oral delivery of macromolecules. Its multifaceted mechanism of action addresses several key barriers to oral absorption. The protocols provided herein offer a framework for researchers to evaluate the potential of SNAC to enhance the oral bioavailability of insulin and other therapeutic macromolecules. Careful optimization of formulations and experimental conditions will be crucial for the successful application of this technology in the development of novel oral therapies.

References

Application Notes: Manufacturing Processes for Salcaprozic Acid (SNAC)-Containing Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salcaprozic acid, or more commonly its sodium salt Salcaprozate Sodium (SNAC), is a leading oral permeation enhancer pivotal in the development of oral formulations for drugs with poor bioavailability, particularly macromolecules like peptides and proteins.[1][2][3] SNAC is a synthetic N-acetylated amino acid derivative of salicylic acid.[4] Its primary function is to facilitate the absorption of active pharmaceutical ingredients (APIs) through the gastrointestinal (GI) tract, a significant challenge for large-molecule drugs that are susceptible to enzymatic degradation and have low membrane permeability.[2][5] An oral formulation of the GLP-1 receptor agonist semaglutide, which contains SNAC, has been approved for human use in the United States and Europe.[3]

Mechanism of Action

SNAC employs a multi-faceted mechanism to improve oral drug delivery.[5] It forms non-covalent macromolecular complexes with the API, which increases the drug's lipophilicity and facilitates passive transcellular permeation across intestinal epithelial cells.[1][6][7] Additionally, SNAC creates a localized buffering effect in the stomach's acidic environment, transiently increasing the pH around the tablet.[5][6][8] This action protects the API from degradation by enzymes like pepsin and enhances its stability.[6][8] SNAC's amphiphilic nature also allows it to interact with and temporarily disrupt the phospholipid bilayer of cell membranes, further enhancing drug permeation.[5]

SNAC_Mechanism_of_Action cluster_1 Gastric Epithelium Tablet SNAC + API Tablet Erosion Rapid Tablet Erosion Tablet->Erosion Microenvironment Localized High pH Microenvironment Erosion->Microenvironment SNAC Buffering Effect Complex SNAC-API Non-covalent Complex Erosion->Complex API Release Pepsin Pepsin Inactivation Microenvironment->Pepsin Cell Epithelial Cell Complex->Cell Increased Lipophilicity & Membrane Fluidity Bloodstream Bloodstream Cell->Bloodstream Transcellular Absorption

Mechanism of Action of this compound (SNAC).

Manufacturing Process Overview

The selection of a manufacturing process for SNAC-containing tablets depends on factors such as the physicochemical properties of the API, the drug dosage, and the desired release profile.[9][10] The most common methods are wet granulation, dry granulation, and direct compression.[11]

Tablet_Manufacturing_Workflow Start Start: API & Excipient Dispensing Milling Milling / Sieving Start->Milling Blending Pre-Granulation Blending Milling->Blending Process Granulation Method Blending->Process Wet Wet Granulation Process->Wet Liquid Binder Dry Dry Granulation (Roller Compaction) Process->Dry Compaction Force DC Direct Compression (Bypass Granulation) Process->DC Good Flow/Compressibility Drying Drying Wet->Drying Sizing Dry Milling / Sizing Dry->Sizing Final_Blending Final Blending (with Lubricant) DC->Final_Blending Drying->Sizing Sizing->Final_Blending Compression Tablet Compression Final_Blending->Compression Coating Coating (Optional) Compression->Coating QC Quality Control Testing Coating->QC Packaging Packaging QC->Packaging

General workflow for pharmaceutical tablet manufacturing.

Protocols: Manufacturing and Quality Control

Protocol 1: Wet Granulation

Wet granulation is a widely used method that improves the flowability and compressibility of the powder mixture, ensuring content uniformity.[12][13] This process involves adding a liquid binder solution to the powder blend to form granules.[14]

Experimental Protocol: Wet Granulation

  • Dispensing & Premixing: Weigh and dispense the API, SNAC, and intragranular excipients (e.g., filler, binder, disintegrant). Sieve the materials to remove lumps and blend them in a high-shear mixer.

  • Granulation: Prepare the binder solution (e.g., povidone in purified water). Add the binder solution to the powder blend in the high-shear granulator at a controlled rate. Continue mixing until granules of the desired consistency are formed.[12]

  • Wet Milling: Pass the wet mass through a screen (e.g., a conical mill) to break up large agglomerates and achieve a more uniform granule size.[13]

  • Drying: Dry the wet granules in a fluid bed dryer or tray dryer until the moisture content reaches the target level (e.g., <2.5%).[15]

  • Dry Milling: Mill the dried granules to the final desired particle size distribution.

  • Final Blending: Add the sieved extragranular excipients (e.g., disintegrant, glidant) to the dried granules and blend. Finally, add the lubricant (e.g., magnesium stearate) and blend for a short period.

  • Compression: Compress the final blend into tablets using a rotary tablet press, monitoring for weight, hardness, and thickness.[11]

Wet_Granulation_Workflow Start Dispense API, SNAC, Intragranular Excipients Premix Sieve & Premix in High-Shear Granulator Start->Premix Granulate Add Binder Solution (e.g., PVP in Water) Premix->Granulate Wet_Mill Wet Milling (e.g., Conical Mill) Granulate->Wet_Mill Dry Fluid Bed Drying (Target Moisture <2.5%) Wet_Mill->Dry Dry_Mill Dry Milling / Sizing Dry->Dry_Mill Final_Blend Blend with Extragranular Excipients & Lubricant Dry_Mill->Final_Blend Compress Tablet Compression Final_Blend->Compress

Workflow for the Wet Granulation process.
Protocol 2: Direct Compression

Direct compression (DC) is the simplest and most cost-effective tableting method, involving the blending of the API and excipients followed by compression.[10][16] This method is suitable for formulations where the components exhibit good flow and compressibility.[17][18]

Experimental Protocol: Direct Compression

  • Dispensing & Blending: Weigh and dispense the API, SNAC, and all DC-grade excipients (e.g., filler-binder, disintegrant, glidant).

  • Milling (if required): Co-mill the API and a portion of the excipients to ensure particle size uniformity, which is critical for preventing segregation and ensuring content uniformity.

  • Blending: Blend all components, except the lubricant, in a suitable blender (e.g., V-blender, bin blender) for a specified time to achieve a homogenous mix.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) and blend for a short duration (typically 2-5 minutes). Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.

  • Compression: Transfer the final blend to a rotary tablet press and compress into tablets. Ensure continuous monitoring of tablet quality attributes.[11]

Direct_Compression_Workflow Start Dispense API, SNAC, & DC Excipients Blend Blend all ingredients (except lubricant) Start->Blend Lubricate Add Lubricant and perform final short blend Blend->Lubricate Compress Tablet Compression Lubricate->Compress

Workflow for the Direct Compression process.
Protocol 3: Quality Control and Testing

Rigorous quality control (QC) testing is essential to ensure that every batch of tablets meets the required specifications for safety, efficacy, and quality.[19][20] Testing is performed on raw materials, in-process materials, and the final product.[21][22]

Key Quality Control Tests

  • Appearance: Visual inspection for color, shape, and surface characteristics.[19]

  • Weight Variation: Weighing a set of individual tablets to ensure dose uniformity.[23]

  • Hardness (Breaking Force): Measuring the force required to break a tablet, indicating its mechanical strength.[19][20]

  • Friability: Assessing the tablet's ability to withstand abrasion during handling, packaging, and transport.[20]

  • Disintegration: Measuring the time it takes for a tablet to break up into smaller particles in a liquid medium, simulating digestion.[19][23]

  • Dissolution: Quantifying the rate and extent to which the API dissolves from the tablet, which is critical for bioavailability.[23]

  • Assay and Content Uniformity: Chemical analysis to determine the exact amount of API in the tablets and ensure its consistency across the batch.[23]

Quality_Control_Workflow cluster_physical cluster_chemical cluster_performance Start Finished Tablets Sampling Random Sampling from Batch Start->Sampling Physical Physical Tests Sampling->Physical Chemical Chemical Tests Sampling->Chemical Performance Performance Tests Sampling->Performance Appearance Appearance Physical->Appearance Weight Variation Weight Variation Physical->Weight Variation Hardness Hardness Physical->Hardness Friability Friability Physical->Friability Assay Assay Chemical->Assay Content Uniformity Content Uniformity Chemical->Content Uniformity Disintegration Disintegration Performance->Disintegration Dissolution Dissolution Performance->Dissolution Results Compare Results to Specifications Pass Batch Release Results->Pass Pass Fail Investigation & Corrective Action Results->Fail Fail Appearance->Results Weight Variation->Results Hardness->Results Friability->Results Assay->Results Content Uniformity->Results Disintegration->Results Dissolution->Results

Workflow for Quality Control testing of tablets.

Data Presentation

Quantitative data from published studies and patents provide a baseline for formulation development.

Table 1: Example Formulations of SNAC-Containing Tablets

ComponentRoleSemaglutide Tablet[4][8]Salmon Calcitonin (sCT) Tablet[8]General Formulation Range[24][25]
APIActive IngredientSemaglutide (14 mg)sCT (0.4 - 1.2 mg)-
Salcaprozate Sodium (SNAC) Permeation Enhancer 300 mg 225 mg -
Povidone (PVP)BinderPresent-2 - 30% w/w
Microcrystalline CelluloseFiller / BinderPresent-q.s.
Magnesium StearateLubricantPresent-0.5 - 2% w/w
Sodium Stearyl FumarateLubricant--0.5 - 2% w/w
Croscarmellose SodiumDisintegrant--2 - 8% w/w

Table 2: Typical Quality Control Parameters for SNAC Tablets

TestParameterTypical Specification
Granules Moisture Content< 2.5%[15]
Tablets Hardness5 - 15 kP
Friability< 1.0%
Disintegration Time (uncoated)< 15 minutes[23]
Weight VariationUSP <711> / Ph. Eur. 2.9.5
Content UniformityUSP <905> / Ph. Eur. 2.9.40
Assay of API90.0% - 110.0% of label claim

References

Troubleshooting & Optimization

Salcaprozic Acid (SNAC) Formulations Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Salcaprozic acid (SNAC) formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SNAC), and what are its primary functions in a formulation?

This compound, or its sodium salt Salcaprozate Sodium (SNAC), is a synthetic N-acetylated amino acid derivative of salicylic acid.[1][2] It is primarily used as an oral absorption enhancer, particularly for macromolecules like peptides and proteins that have poor bioavailability.[3][4] Its mechanisms include:

  • Enhancing Permeability: It forms non-covalent complexes with the active pharmaceutical ingredient (API), increasing lipophilicity and promoting passive transport across intestinal epithelial cells.[5]

  • Protecting the API: SNAC can create a localized high-pH microenvironment in the stomach, which helps protect the API from degradation by enzymes like pepsin.[5][6]

  • Stabilizing Structure: It can preserve the drug's conformation through intermolecular interactions, reducing the risk of enzymatic hydrolysis in the gastrointestinal tract.[5]

Q2: What are the most common stability issues encountered with SNAC formulations?

The most common stability challenges are related to chemical degradation of the API or SNAC, and physical changes in the dosage form. These issues are often driven by:

  • pH Sensitivity: The efficacy of SNAC can be pH-dependent.[7][8] Furthermore, the stability of the API itself is often highly pH-sensitive.[9] this compound (the free acid form) can precipitate at a low pH (e.g., pH 1.5-5.0).[10][11]

  • Moisture Sensitivity: Like many oral solid dosage forms, SNAC formulations can be susceptible to moisture, which can lead to hydrolysis of the API or excipients, and physical changes like powder caking or altered dissolution.[12][13]

  • Excipient Incompatibility: Chemical interactions between the API, SNAC, and other excipients can lead to the formation of degradation products.[14][15]

  • Temperature: Elevated temperatures can accelerate degradation reactions within the formulation.[11][16]

Q3: How does SNAC protect an API from degradation in the stomach?

When a SNAC-containing tablet is ingested, it erodes rapidly and releases a high concentration of SNAC. This locally neutralizes the acidic gastric fluid in the immediate vicinity of the tablet.[6] This transient increase in pH serves to inactivate the digestive enzyme pepsin, which is most active in a highly acidic environment, thereby protecting the co-formulated peptide or protein API from enzymatic degradation.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the development and testing of your this compound formulation.

Problem 1: Unexpected peaks appear in my HPLC chromatogram during a stability study.

  • Question: I'm running a stability study on my SNAC formulation, and my latest HPLC analysis shows new, unidentified peaks that are growing over time. What could be the cause?

  • Answer: The appearance of new peaks indicates chemical degradation. The troubleshooting process should focus on identifying the source of this instability.

    Troubleshooting Workflow for Formulation Instability

    G start Problem: New Peaks in HPLC (Failed Stability Test) check_api 1. Analyze API alone (Control) start->check_api check_placebo 2. Analyze Placebo Formulation (SNAC + Excipients) start->check_placebo check_formulation 3. Analyze Full Formulation (API + SNAC + Excipients) start->check_formulation cause_api Root Cause: API Intrinsic Instability check_api->cause_api Degradation Observed cause_excipient Root Cause: Excipient Interaction (API-Excipient or SNAC-Excipient) check_placebo->cause_excipient Degradation Observed cause_api_snac Root Cause: API-SNAC Interaction check_formulation->cause_api_snac Degradation only in full formulation solution_excipient Solution: - Screen for compatible excipients - Replace problematic excipient (e.g., Magnesium Stearate) cause_excipient->solution_excipient investigate 4. Conduct Forced Degradation Study cause_api_snac->investigate hydrolysis Hydrolysis (Acid/Base Stress) investigate->hydrolysis oxidation Oxidation (H2O2 Stress) investigate->oxidation thermal Thermal (Heat Stress) investigate->thermal solution_ph Solution: - Adjust formulation pH - Use buffers hydrolysis->solution_ph solution_moisture Solution: - Use moisture scavengers - Apply protective coating - Control humidity during mfg hydrolysis->solution_moisture oxidation->solution_excipient Trace metals in excipients can catalyze oxidation thermal->solution_excipient Lower melting point excipients can cause issues

    A flowchart for troubleshooting formulation instability.

    Possible Causes & Solutions:

    • Excipient Incompatibility: This is a primary cause of degradation. Certain excipients can react with the API or SNAC. For example, magnesium stearate has been reported to cause incompatibility with some APIs.[15][17]

      • Solution: Conduct a systematic drug-excipient compatibility study (see Experimental Protocol 1). Replace any excipient that shows evidence of interaction.

    • Hydrolysis: The formulation may be sensitive to moisture. The API could be undergoing hydrolysis, which is often catalyzed by acidic or basic excipients or ambient humidity.[18]

      • Solution: Add a moisture-scavenging excipient like specific starches or colloidal silicon dioxide.[19][20] Consider applying a moisture-barrier film coat to the final dosage form.[12] Ensure manufacturing is performed under controlled low-humidity conditions.[20]

    • pH-related Degradation: The micro-environment pH of the solid dosage form could be outside the optimal stability range for your API.[9]

      • Solution: Incorporate buffering agents into the formulation to maintain a stable pH. Re-evaluate the pH profile of all excipients used.

Problem 2: My formulation shows poor physical stability (e.g., caking, discoloration, poor flow).

  • Question: During storage, my powder blend for tableting has started to cake and shows some discoloration. What is happening?

  • Answer: These issues are typically related to moisture uptake and hygroscopicity.[12] SNAC itself, being a salt, can attract moisture, and this can be exacerbated by other hygroscopic excipients.

    Possible Causes & Solutions:

    • High Moisture Content: The formulation is absorbing moisture from the environment.

      • Solution: Store the formulation in tightly sealed containers with desiccants. As mentioned previously, incorporating moisture scavengers into the formulation can be highly effective.[20]

    • Inappropriate Excipients: Some excipients have a lower glass transition temperature (Tg) and can become 'tacky' at higher storage temperatures, leading to caking.[21]

      • Solution: Select excipients with a high Tg. Review the thermal properties of all components in your formulation.

    • Color Change: Discoloration can be a sign of a chemical reaction, such as the Maillard reaction between an API with a primary or secondary amine and a reducing sugar excipient (e.g., lactose).[15] It can also indicate oxidative degradation.

      • Solution: If using an amine-containing API, replace reducing sugars with non-reducing sugars like sucrose or use sugar-free fillers like microcrystalline cellulose. If oxidation is suspected, consider adding an antioxidant to the formulation and/or packaging under an inert gas like nitrogen.

Data Presentation: Excipient Compatibility

Effective formulation development relies on screening for compatible excipients. Below is an example table summarizing results from a hypothetical compatibility study on "API-X" in a SNAC formulation, stored for 4 weeks at 40°C / 75% RH.

ExcipientRatio (API:SNAC:Excipient)AppearanceAssay of API-X (%)Total Degradants (%)
Control (API + SNAC) 1:10:0No Change99.80.2
Lactose 1:10:10Slight Yellowing97.52.5
Magnesium Stearate 1:10:0.1No Change96.23.8
Microcrystalline Cellulose 1:10:10No Change99.60.4
Starch 1500 1:10:10No Change99.50.5
Dibasic Calcium Phosphate 1:10:10No Change98.91.1

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility Screening

This protocol outlines a standard method to assess the compatibility of an API with various excipients in the presence of SNAC.

Workflow for Drug-Excipient Compatibility Screening

G start 1. Select Excipients prep 2. Prepare Binary/Ternary Mixtures (e.g., API:Excipient 1:1, API:SNAC:Excipient 1:10:10) start->prep stress 3. Stress Samples (e.g., 40°C/75% RH for 4 weeks) prep->stress analysis 5. Analyze Samples at T=0 and T=4 weeks stress->analysis controls 4. Prepare Controls (API alone, SNAC alone, API+SNAC) controls->analysis hplc HPLC Analysis: - API Assay - Degradant Profiling analysis->hplc dsc DSC Analysis: - Changes in melt peak - New peaks analysis->dsc visual Visual Inspection: - Color, Caking analysis->visual end 6. Conclusion: Identify Compatible Excipients hplc->end dsc->end visual->end G cluster_stomach Stomach (Low pH) cluster_intestine Intestinal Epithelium tablet Oral Tablet (API + SNAC) erosion Tablet Erosion tablet->erosion local_ph Localized High pH Microenvironment erosion->local_ph High [SNAC] Release api_protected Protected API erosion->api_protected API released into protective environment pepsin_inactive Pepsin (Inactive) local_ph->pepsin_inactive pepsin Pepsin (Active) pepsin->pepsin_inactive pH increases api_degraded Degraded API pepsin->api_degraded If unprotected membrane Cell Membrane api_protected->membrane API-SNAC complex transits to intestine transcellular Transcellular Permeation membrane->transcellular SNAC increases membrane fluidity bloodstream Systemic Circulation (Bloodstream) transcellular->bloodstream API Absorbed

References

Technical Support Center: Optimizing SNAC Concentration for Maximum Drug Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of formulating with Salcaprozate Sodium (SNAC). Our goal is to empower you to overcome common challenges and optimize your experimental outcomes for maximal drug absorption.

Frequently Asked Questions (FAQs)

Q1: What is SNAC and how does it enhance drug absorption?

A1: SNAC (Salcaprozate Sodium or sodium N-(8-[2-hydroxybenzoyl]amino)caprylate) is an oral absorption enhancer.[1] Its mechanism is multifaceted and primarily involves:

  • Localized pH Neutralization: SNAC transiently increases the pH in the microenvironment of the stomach.[2][3] This protects acid-labile drugs from degradation and inhibits the activity of the enzyme pepsin.[1]

  • Increased Membrane Fluidity: SNAC inserts itself into the lipid membranes of gastric cells, temporarily increasing their fluidity. This facilitates the transcellular (through the cell) passage of drug molecules.[2][4]

  • Reduced Drug Oligomerization: For molecules prone to self-association (oligomerization), SNAC can promote the monomeric form, which is often more readily absorbed.[1][2]

Q2: Is there an optimal concentration of SNAC to use?

A2: The optimal SNAC concentration is drug-dependent. For oral semaglutide, a concentration of 300 mg was found to be optimal, providing higher exposure compared to 150 mg or 600 mg.[2] It is suggested that higher amounts of SNAC may lead to precipitation.[2] The ideal SNAC-to-drug ratio needs to be determined empirically for each new active pharmaceutical ingredient (API).

Q3: What is the primary site of drug absorption when using SNAC?

A3: For drugs formulated with SNAC, the primary site of absorption is typically the stomach.[2][3] This is in contrast to many conventional oral drugs that are primarily absorbed in the small intestine.

Q4: Is SNAC effective for all types of drugs?

A4: SNAC's effectiveness can be highly dependent on the specific drug molecule.[3] For example, while it significantly enhances the absorption of semaglutide, it was found to be less effective for liraglutide. This difference is attributed to liraglutide's stronger membrane-binding properties and greater tendency to form oligomers, which counteracts the effects of SNAC.[2]

Q5: What is the regulatory status of SNAC?

A5: SNAC has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA).[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and testing of SNAC-based drug delivery systems.

Issue 1: Low or no enhancement of drug absorption in vivo.

  • Question: My in vitro permeability studies showed promising results with SNAC, but I'm not observing a significant increase in bioavailability in my animal studies. What could be the cause?

  • Answer: This is a common challenge in drug development. Several factors could contribute to this discrepancy:

    • Inadequate SNAC-to-Drug Ratio: The optimal ratio is crucial and can vary significantly between different drugs. A ratio that is too low may not provide sufficient enhancement, while a ratio that is too high could lead to precipitation of SNAC and hinder absorption.[2]

    • Drug-Specific Interactions: As seen with liraglutide, the physicochemical properties of your drug may not be compatible with SNAC's mechanism of action.[2]

    • Formulation and Manufacturing Issues: Inconsistent mixing or issues during tablet compression can lead to non-uniform distribution of SNAC and the API, resulting in variable absorption.

    • In vivo Experimental Conditions: Factors such as the volume of water administered with the dose and the prandial state of the animal can influence the local concentration of SNAC and the drug in the stomach.

Issue 2: High variability in drug absorption between subjects.

  • Question: I'm seeing a wide range of plasma concentrations of my drug in my in vivo studies, leading to high standard deviations. How can I reduce this variability?

  • Answer: High inter-subject variability is a known challenge with oral peptide delivery. Potential causes include:

    • Gastric Emptying Rate: Differences in the rate at which the stomach empties can affect the residence time of the tablet and the window for absorption.

    • Local pH Differences: The natural variation in gastric pH among individuals can impact the effectiveness of SNAC's pH-modifying action.

    • Formulation Integrity: Inconsistent tablet erosion or disintegration can lead to variable release of the drug and SNAC.

Issue 3: Signs of formulation instability.

  • Question: What are the visual or analytical signs that my SNAC formulation is unstable?

  • Answer: Instability in a SNAC formulation can manifest in several ways:

    • Visual Signs:

      • Precipitation: The appearance of solid particles in a liquid formulation or a cloudy appearance can indicate that the SNAC or drug has precipitated out of solution. This can occur at high SNAC concentrations.[2]

      • Color Change: Any unexpected change in the color of the formulation could signify chemical degradation of the drug or SNAC.

    • Analytical Signs:

      • Chromatography (HPLC/UPLC): The appearance of new peaks or a decrease in the area of the main drug or SNAC peak can indicate degradation.

      • Particle Size Analysis: In liquid formulations, an increase in particle size over time can suggest aggregation or precipitation.

      • Dissolution Testing: A change in the drug release profile over time can indicate physical instability of the formulation.

Issue 4: Poor drug release from the solid dosage form.

  • Question: My dissolution studies show that the drug is not being released effectively from the tablet. What could be the problem?

  • Answer: Poor drug release can be due to several formulation and manufacturing factors:

    • Tablet Hardness: If the tablet is too hard, it may not disintegrate or erode at the desired rate in the stomach.

    • Excipient Interactions: Other excipients in the formulation could be interacting with the drug or SNAC in a way that inhibits dissolution.

    • Manufacturing Process: Over-compression during tableting can lead to a less porous tablet matrix, slowing down the ingress of fluids and subsequent drug release.

Data Presentation

Table 1: Effect of SNAC on the Bioavailability of Various Drugs

DrugAnimal ModelSNAC Dose/RatioFold Increase in Bioavailability (AUC)Reference
SemaglutideHuman300 mgOptimal absorption observed[2]
Vitamin B12Human100 mg~2.5-fold (5% vs. 2% absolute bioavailability)[5]
Berberine HClRat1:1 (BER:SNAC)9.87-fold[6]
GLP-1Not SpecifiedNot Specified10-fold higher plasma concentrations[2]

Table 2: In Vitro Permeability Enhancement by SNAC

DrugIn Vitro ModelSNAC ConcentrationFold Increase in Apparent Permeability (Papp)Reference
CromolynCaco-2 cells83 mmol/LStatistically significant increase[2]
Berberine HClCaco-2 cellsNot Specified2 to 3-fold[6]
OctreotideRat Intestinal Mucosa20 mmol/L1.4 to 3.4-fold (region-dependent)[7]
OctreotideHuman Colonic Mucosa40 mmol/L2.1-fold[7]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay to Evaluate SNAC's Enhancement Effect

This protocol is adapted from standard Caco-2 assay procedures to assess the impact of SNAC on the permeability of a test compound.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Assay:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm to 37°C.

    • Wash the Caco-2 monolayers twice with the warm transport buffer.

    • Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.

    • Prepare dosing solutions of the test compound with and without various concentrations of SNAC in the transport buffer.

    • For apical-to-basolateral (A→B) transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B→A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport across the monolayer (μmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor compartment.

    • Calculate the efflux ratio (ER) as Papp (B→A) / Papp (A→B). An ER greater than 2 suggests active efflux.

    • Compare the Papp values of the test compound with and without SNAC to determine the permeability enhancement.

Protocol 2: In Vivo Pharmacokinetic Study in Rats to Determine the Effect of SNAC on Oral Bioavailability

This protocol provides a general framework for an in vivo pharmacokinetic study in rats.

  • Animal Preparation:

    • Use male Wistar rats (or another appropriate strain) weighing 275-300 g.

    • House the animals under standard conditions with free access to food and water.

    • For blood sampling, cannulate the jugular vein of the rats under anesthesia and allow them to recover overnight.

  • Formulation and Dosing:

    • Prepare the oral formulations of the drug with and without SNAC. The drug can be dispersed in distilled water for oral gavage.

    • Prepare an intravenous (IV) solution of the drug for the determination of absolute bioavailability.

    • Fast the rats overnight before dosing.

    • Administer the oral formulations by gavage. Administer the IV solution as a bolus injection.

  • Blood Sampling:

    • Collect blood samples (e.g., 0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

    • Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.

  • Sample Analysis and Pharmacokinetic Calculations:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the drug concentration in the plasma or serum samples.

    • Plot the plasma concentration-time profiles for each formulation.

    • Calculate the key pharmacokinetic parameters, including:

      • Area under the curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to maximum plasma concentration (Tmax)

      • Half-life (t½)

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

    • Compare the pharmacokinetic parameters of the drug with and without SNAC to evaluate the extent of absorption enhancement.

Mandatory Visualizations

SNAC_Mechanism_of_Action cluster_lumen Gastric Lumen cluster_membrane Gastric Epithelial Cell Membrane cluster_cell Epithelial Cell Oral Tablet Oral Tablet Drug + SNAC Drug + SNAC Oral Tablet->Drug + SNAC Disintegration Drug Monomers Drug Monomers Drug + SNAC->Drug Monomers Promotes Monomerization Lipid Bilayer Head Groups Acyl Chains Drug + SNAC->Lipid Bilayer Increases Membrane Fluidity pH Increase pH Increase Drug + SNAC->pH Increase Buffering Action H+ H+ Pepsinogen Pepsinogen H+->Pepsinogen Pepsin Pepsin Pepsinogen->Pepsin Activation Drug Oligomers Drug Oligomers Drug Oligomers->Drug Monomers Absorbed Drug Absorbed Drug Drug Monomers->Absorbed Drug Transcellular Transport pH Increase->Pepsin Inhibition

Caption: Mechanism of SNAC-mediated drug absorption.

Experimental_Workflow Start Start Formulation Development Formulation Development Start->Formulation Development In Vitro Screening In Vitro Screening Formulation Development->In Vitro Screening Vary SNAC:Drug Ratio In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Screening->In Vivo Pharmacokinetic Study Select Promising Formulations Data Analysis Data Analysis In Vivo Pharmacokinetic Study->Data Analysis Optimization Optimization Data Analysis->Optimization Lead Formulation Selection Lead Formulation Selection Data Analysis->Lead Formulation Selection Meets Target Profile Optimization->Formulation Development Iterate

Caption: Workflow for optimizing SNAC concentration.

Troubleshooting_Logic Start Low In Vivo Bioavailability Check Formulation Is Formulation Homogeneous? Start->Check Formulation Check In Vitro In Vitro-In Vivo Correlation? Check Formulation->Check In Vitro Yes Remix/Re-manufacture Improve Manufacturing Process Check Formulation->Remix/Re-manufacture No Check Drug Properties Drug Compatible with SNAC? Check In Vitro->Check Drug Properties Yes Optimize In Vivo Protocol Standardize Dosing Conditions Check In Vitro->Optimize In Vivo Protocol No Re-evaluate SNAC Ratio Test Different SNAC:Drug Ratios Check Drug Properties->Re-evaluate SNAC Ratio Yes Consider Alternative Enhancer SNAC May Not Be Suitable for this API Check Drug Properties->Consider Alternative Enhancer No

Caption: Troubleshooting decision tree for low bioavailability.

References

Addressing gastrointestinal side effects of Salcaprozic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salcaprozate Sodium (SNAC). The information is presented in a question-and-answer format to directly address specific issues related to its gastrointestinal (GI) side effects that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known gastrointestinal side effects of Salcaprozate Sodium (SNAC)?

A1: Preclinical studies in rats have identified several dose-dependent GI effects. These include histopathological changes in the stomach, which are often considered secondary to irritation from the administration method[1][2]. Other observations include slightly altered electrolyte levels and decreased globulin levels[1][3]. At very high doses (e.g., ≥ 1.8 g/kg/day) in monkeys, GI effects such as emesis and diarrhea have been noted[4][5]. In human clinical trials, mild to moderate nausea is a commonly reported side effect, though its incidence is often comparable to the active drug administered without SNAC[4].

Q2: What is the primary mechanism by which SNAC enhances oral drug absorption?

A2: SNAC is understood to primarily enhance the transcellular absorption of drugs. It is a surfactant that can insert itself into the cell membrane of enterocytes, causing a temporary and reversible increase in membrane fluidity[4][6][7]. This perturbation of the cell membrane is believed to facilitate the passage of co-administered drugs through the cell. Additionally, in the stomach, SNAC can create a localized microenvironment with a higher pH. This protects pH-sensitive drugs from degradation by gastric acid and pepsin and can also promote the monomerization of certain peptides, aiding their absorption[8][9]. While some studies have shown a reduction in transepithelial electrical resistance (TEER) at high concentrations, SNAC is not primarily considered a tight junction opener in the way that some other permeation enhancers are[4][8].

Q3: How can I assess the gastrointestinal irritation potential of my SNAC formulation in a preclinical setting?

A3: A common and effective method is histopathological evaluation of the gastric and intestinal mucosa. This involves collecting tissue samples from animals treated with your SNAC formulation and a control group. The tissues are then fixed, sectioned, and stained, typically with Hematoxylin and Eosin (H&E), to visualize any signs of irritation, inflammation, or damage to the epithelial lining[1][2]. For a detailed protocol on H&E staining, please refer to the Experimental Protocols section.

Q4: My in vitro intestinal permeability assay using Caco-2 cells shows a significant drop in Transepithelial Electrical Resistance (TEER) with my SNAC formulation. Does this indicate toxicity?

A4: A drop in TEER can indicate a loss of monolayer integrity, but it is not always synonymous with cytotoxicity, especially with permeation enhancers like SNAC. High concentrations of SNAC can cause a reduction in TEER, which may reflect membrane perturbation rather than cell death[4]. It is crucial to perform a cell viability assay (e.g., MTS or LDH assay) in parallel to your TEER measurements to distinguish between a reversible increase in permeability and actual toxicity.

Q5: I am observing high variability in my in vivo oral absorption studies with a SNAC-based formulation. What are some potential causes and solutions?

A5: High variability in in vivo studies with SNAC can be attributed to several factors. The interaction of SNAC with luminal contents, including bile salts and food components, can affect its performance[10][11]. The rate of tablet or capsule dissolution and the co-localization of SNAC and the active drug at the site of absorption are also critical. To mitigate variability, ensure strict adherence to fasting protocols for your animals. Consider using enteric-coated formulations to bypass the stomach and release the contents in a specific region of the intestine, which may lead to more consistent absorption.

Troubleshooting Guides

Problem 1: Inconsistent Transepithelial Electrical Resistance (TEER) readings in Ussing chamber experiments.
  • Possible Cause: Improper tissue mounting, leaks in the chamber, or unstable temperature and oxygenation.

  • Troubleshooting Steps:

    • Ensure the intestinal tissue is properly mounted on the chamber sliders without any folds or damage.

    • Check for leaks around the seals of the Ussing chamber.

    • Maintain a constant temperature of 37°C and continuous oxygenation of the buffer with 95% O2/5% CO2.

    • Allow for an adequate equilibration period (typically 20-30 minutes) for the tissue to stabilize before adding your test compounds.

    • Always run a control group with the vehicle to account for any time-dependent changes in TEER.

Problem 2: Evidence of gastric irritation in animal studies.
  • Possible Cause: High local concentration of SNAC causing direct irritation to the gastric mucosa.

  • Troubleshooting Steps:

    • Consider reducing the concentration of SNAC in your formulation if possible without compromising the desired absorption enhancement.

    • Investigate the use of gastroprotective excipients in your formulation.

    • Explore the use of enteric-coated delivery systems to bypass the stomach and release the formulation in the small intestine[12][13][14]. This can significantly reduce the potential for gastric irritation.

Problem 3: Low or no enhancement of drug permeability in in vitro models.
  • Possible Cause: The concentration of SNAC may be too low, or the chosen in vitro model may not be suitable.

  • Troubleshooting Steps:

    • Perform a dose-response study to determine the optimal concentration of SNAC for your specific drug and in vitro model.

    • Consider the region of the intestine you are modeling. SNAC's efficacy can vary in different intestinal segments[10].

    • If using Caco-2 cells, ensure the monolayer is fully differentiated and has formed tight junctions, as indicated by high and stable TEER values.

Data Presentation

Table 1: Effect of Salcaprozate Sodium (SNAC) on Apparent Permeability (Papp) of Octreotide Across Rat Intestinal Mucosae

Intestinal RegionFold Increase in Papp (20 mM SNAC)
Stomach1.4-fold
Duodenum1.4-fold
Upper Jejunum2.3-fold
Ileum3.4-fold
Colon3.2-fold

(Data sourced from[10][15][16])

Table 2: Effect of Salcaprozate Sodium (SNAC) on Transepithelial Electrical Resistance (TEER) in Rat Intestinal Mucosae

Intestinal RegionTime to Significant TEER Reduction (20 mM SNAC)% TEER Reduction
Stomach20 - 120 min20% - 40%
Jejunum120 min35%
Ileum80 - 120 min30% - 38%
Colon15 - 120 min44% - 83%

(Data sourced from[10])

Table 3: In Vivo Toxicity of Salcaprozate Sodium (SNAC) in Rats

Rat StrainDoseDurationKey FindingsNOAEL
Sprague-Dawley2000 mg/kg/d13 weeks20% mortality in males, 50% in females; histopathological changes in the stomach.Not established
Wistar100, 500, 1000 mg/kg/d13 weeksNo mortality; slightly altered electrolytes and lower globulin; histopathological changes in the stomach.1000 mg/kg/d

(Data sourced from[1][2][3])

Experimental Protocols

Ussing Chamber Protocol for Intestinal Permeability

This protocol outlines the steps for measuring intestinal permeability using an Ussing chamber.

Materials:

  • Freshly excised intestinal tissue (e.g., rat jejunum)

  • Krebs-Ringer buffer (or appropriate physiological buffer)

  • Ussing chamber system with electrodes

  • Water bath and oxygen supply (95% O2/5% CO2)

  • Permeability marker (e.g., Lucifer Yellow or a radiolabeled compound)

  • SNAC formulation and vehicle control

Procedure:

  • Prepare fresh Krebs-Ringer buffer and keep it oxygenated and warmed to 37°C.

  • Carefully excise a segment of the desired intestinal region from a euthanized animal and place it in ice-cold, oxygenated buffer.

  • Open the intestinal segment along the mesenteric border and gently rinse to remove luminal contents.

  • Mount the tissue segment between the two halves of the Ussing chamber, ensuring a secure and leak-proof seal.

  • Fill both the mucosal (luminal) and serosal chambers with the pre-warmed and oxygenated buffer.

  • Allow the tissue to equilibrate for 20-30 minutes, monitoring the potential difference (PD) and short-circuit current (Isc) until a stable baseline is achieved.

  • Calculate the initial Transepithelial Electrical Resistance (TEER).

  • Add the SNAC formulation to the mucosal chamber and the vehicle to a control chamber.

  • Add the permeability marker to the mucosal chamber of all chambers.

  • Take samples from the serosal chamber at regular intervals (e.g., every 15-30 minutes for 2 hours).

  • Measure the concentration of the permeability marker in the serosal samples using an appropriate detection method (e.g., fluorometer or scintillation counter).

  • Calculate the apparent permeability coefficient (Papp).

Histopathological Evaluation of Gastric Irritation

This protocol describes the basic steps for H&E staining to assess gastric mucosal injury.

Materials:

  • Gastric tissue samples from treated and control animals

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Xylene

  • Ethanol (graded series: 100%, 95%, 70%)

  • Mayer's Hematoxylin solution

  • Eosin solution

  • Mounting medium

Procedure:

  • Fixation: Immediately fix the gastric tissue samples in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissue using a microtome and mount them on glass slides.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by passing them through a descending series of ethanol concentrations (100%, 95%, 70%) and finally into distilled water.

  • Staining:

    • Stain with Mayer's Hematoxylin to stain the cell nuclei blue/purple.

    • Rinse with water.

    • Differentiate with acid alcohol to remove excess stain.

    • "Blue" the sections in a weak alkaline solution.

    • Counterstain with Eosin, which stains the cytoplasm and extracellular matrix in shades of pink.

  • Dehydration and Mounting:

    • Dehydrate the stained sections through an ascending series of ethanol concentrations and clear in xylene.

    • Mount a coverslip over the tissue section using a permanent mounting medium.

  • Microscopic Examination: Examine the stained sections under a light microscope to evaluate for any signs of mucosal damage, inflammation, or other pathological changes.

Visualizations

Signaling_Pathway cluster_lumen GI Lumen cluster_epithelium Enterocyte cluster_blood Bloodstream SNAC SNAC Membrane Apical Membrane SNAC->Membrane Increases membrane fluidity Drug Drug Molecule Drug->Membrane Paracellular Paracellular Pathway (Minor Role) Drug->Paracellular Transcellular Transcellular Pathway Membrane->Transcellular Facilitates entry Absorption Drug Absorption Transcellular->Absorption

Caption: Proposed mechanism of SNAC-mediated transcellular drug absorption.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Caco2 Caco-2 Monolayer TEER TEER Measurement Caco2->TEER Papp Papp Calculation Caco2->Papp Viability Cell Viability Assay Caco2->Viability Ussing Ussing Chamber (Excised Tissue) Ussing->TEER Ussing->Papp PK Pharmacokinetic Analysis Animal Animal Model (e.g., Rat) Dosing Oral Dosing of SNAC Formulation Animal->Dosing Blood Blood Sampling Dosing->Blood Histo Histopathology of GI Tract Dosing->Histo Blood->PK

Caption: Experimental workflow for evaluating SNAC formulations.

Troubleshooting_Logic Start High Variability in In Vivo Absorption? CheckFasting Verify Strict Fasting Protocol Start->CheckFasting Yes End Consistent Absorption Start->End No CheckFormulation Assess Formulation (Dissolution, Co-localization) CheckFasting->CheckFormulation ConsiderEnteric Consider Enteric Coating CheckFormulation->ConsiderEnteric OptimizeDose Optimize SNAC Concentration CheckFormulation->OptimizeDose ConsiderEnteric->End OptimizeDose->End

Caption: Troubleshooting logic for in vivo study variability.

References

Improving the bioavailability of macromolecules with SNAC technology.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNAC (Salcaprozate Sodium) technology. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing SNAC to improve the oral bioavailability of macromolecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development efforts.

Frequently Asked questions (FAQs)

Q1: What is SNAC and how does it improve the bioavailability of macromolecules?

A1: SNAC, or Salcaprozate Sodium (sodium N-(8-[2-hydroxybenzoyl] amino) caprylate), is an oral absorption enhancer.[1] It is designed to overcome the challenges of delivering large molecules like peptides and proteins orally.[2] Traditionally, these macromolecules have poor oral bioavailability (often less than 1%) due to degradation in the stomach's acidic environment and poor absorption through the gastrointestinal (GI) tract.[2][3]

SNAC addresses these issues through a multi-faceted mechanism:

  • Localized pH Neutralization: When a tablet containing SNAC erodes in the stomach, SNAC acts as a localized buffer, increasing the pH in the immediate vicinity. This protects the co-formulated macromolecule from degradation by stomach acid and enzymes like pepsin.[4][5]

  • Inhibition of Enzymatic Degradation: By raising the local pH, SNAC reduces the activity of pepsin, a major enzyme in the stomach that breaks down proteins and peptides.[4][5]

  • Enhanced Transcellular Absorption: SNAC is believed to transiently increase the fluidity of the gastric epithelial cell membranes, which facilitates the passage of the macromolecule through the cells (transcellular absorption) and into the bloodstream.[1][4]

  • Monomerization: SNAC can help prevent the aggregation of macromolecules, promoting their monomeric (single-molecule) form, which is more readily absorbed.[4]

Q2: Is SNAC safe for use in pharmaceutical formulations?

A2: SNAC has been granted Generally Recognized as Safe (GRAS) status by the U.S. Food and Drug Administration (FDA).[1][6] It has been used in an approved medical food product, Eligen®-Vitamin B12.[1] Clinical studies have shown that SNAC is well-tolerated, with most adverse events being mild and gastrointestinal in nature, similar to those observed with the active pharmaceutical ingredient alone.[7] SNAC itself is minimally absorbed into the systemic circulation and is rapidly eliminated.[4]

Q3: Does SNAC require a special formulation, such as an enteric coating?

A3: A key advantage of SNAC is that it does not typically require an enteric coating.[1] Its mechanism of action is designed to be effective in the stomach, where it protects the macromolecule and facilitates its absorption.[4][5]

Q4: What is the optimal ratio of SNAC to my macromolecule?

A4: The optimal ratio of SNAC to the macromolecule is crucial for efficacy and needs to be determined experimentally. For example, in the development of oral semaglutide, a 300 mg dose of SNAC was found to be optimal for enhancing the absorption of 5 or 10 mg of semaglutide, providing higher exposure compared to 150 mg or 600 mg of SNAC.[4][7] It is suggested that higher amounts of SNAC may lead to precipitation.[4]

Q5: How does the presence of food and water affect the performance of SNAC-formulated drugs?

A5: The presence of food and the volume of water consumed can significantly impact the absorption of macromolecules formulated with SNAC. For oral semaglutide, administration in a fasted state is recommended as food can decrease its absorption.[5] The volume of water taken with the dose also matters; studies with oral semaglutide showed that a smaller volume of water (e.g., 50 mL) resulted in higher drug exposure compared to a larger volume (e.g., 240 mL).[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Troubleshooting Steps
Low or no detectable bioavailability of the macromolecule. - Inadequate SNAC to macromolecule ratio.- Suboptimal formulation leading to premature release or degradation.- Interference from food or excessive water intake.- The macromolecule is not a suitable candidate for SNAC-mediated delivery.- Perform a dose-ranging study to determine the optimal SNAC concentration.[7]- Evaluate the formulation's dissolution and stability profile in simulated gastric fluid.[8]- Conduct in vivo studies in a fasted state with controlled water intake.[5]- Re-evaluate the physicochemical properties of the macromolecule; SNAC's effectiveness can be molecule-dependent.[4]
High variability in plasma concentrations between subjects. - Inconsistent dosing conditions (e.g., food, water volume, post-dose fasting period).- Physiological differences between subjects.- Issues with formulation homogeneity.- Strictly control dosing conditions in preclinical and clinical studies.[5]- Increase the number of subjects in animal studies to account for biological variability.- Assess the content uniformity of the final dosage form.
In vitro results (e.g., Caco-2 permeability) do not correlate with in vivo data. - Caco-2 cells are a model for intestinal, not gastric, absorption. SNAC's primary site of action for some macromolecules like semaglutide is the stomach.[4][9]- High concentrations of SNAC used in vitro may cause cytotoxicity, leading to misleading results.[1]- Utilize a gastric cell line model or gastric organoids for in vitro permeability studies.[10]- Carefully select SNAC concentrations for in vitro studies to avoid cytotoxic effects and ensure the integrity of the cell monolayer.[9]- Focus on well-designed in vivo animal studies for more predictive results.[11]
Precipitation of the formulation in simulated gastric fluid. - High concentration of SNAC or the macromolecule.- Unfavorable pH or ionic strength of the medium.- Adjust the SNAC to macromolecule ratio; higher SNAC concentrations can sometimes cause precipitation.[4]- Modify the composition of the simulated gastric fluid to better reflect in vivo conditions.- Incorporate solubilizing agents in the formulation if compatible with SNAC's mechanism.

Quantitative Data on SNAC Efficacy

The following tables summarize pharmacokinetic data from studies on macromolecules formulated with and without SNAC.

Table 1: Oral Semaglutide with SNAC

Parameter Oral Semaglutide (with 300 mg SNAC) Notes
Bioavailability ~0.8%Relative to subcutaneous administration.[12]
Half-life (t½) ~1 weekSimilar to subcutaneous semaglutide.[7]
Optimal SNAC Dose 300 mgProvided higher exposure than 150 mg or 600 mg.[7]
Food Effect Decreased absorptionDosing in a fasted state is recommended.[5]
Water Volume Effect Higher exposure with less water50 mL of water resulted in higher AUC and Cmax than 240 mL.[4]

Table 2: Oral Vitamin B12 (Cyanocobalamin) with SNAC

Parameter Cyanocobalamin (5 mg) with SNAC (100 mg) Cyanocobalamin (5 mg) Commercial Oral Formulation
Absolute Bioavailability 5.09%2.16%[13][14]
Tmax (hours) 0.56.83[13][14]

Table 3: Oral Unfractionated Heparin (UFH) with SNAC

Parameter Oral UFH (75,000 IU) with SNAC Subcutaneous UFH (10,000 IU)
Mean Emax (Anti-factor Xa) (U/mL) 0.5470.233[15]
Mean Emax (Anti-factor IIa) (U/mL) 0.4940.182[15]
EAUC_last (Anti-factor Xa) (U·h/mL) 0.82361.101[15]
EAUC_last (Anti-factor IIa) (U·h/mL) 0.70480.8651[15]

Experimental Protocols

1. In Vitro Permeability Assay using Caco-2 Cells

This protocol provides a general framework for assessing the potential of SNAC to enhance the intestinal permeability of a macromolecule. Note that this model is more representative of intestinal, rather than gastric, absorption.[9][16]

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[16]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[17]

  • Permeability Experiment (Apical to Basolateral):

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare dosing solutions of the macromolecule with and without various concentrations of SNAC in the transport buffer.

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solutions to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.[17]

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

    • Analyze the concentration of the macromolecule in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the apical compartment.[17]

2. In Vivo Oral Bioavailability Study in a Rat Model

This protocol outlines a typical in vivo study to evaluate the oral bioavailability of a macromolecule formulated with SNAC.[11]

  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (e.g., 250 ± 20 g).[11][14]

    • Fast the animals overnight before dosing but allow free access to water.[14]

  • Dosing and Sample Collection:

    • Divide the rats into groups (e.g., n=6 per group):

      • Group 1: Intravenous (IV) administration of the macromolecule (for bioavailability calculation).

      • Group 2: Oral administration of the macromolecule alone.

      • Group 3: Oral administration of the macromolecule co-formulated with SNAC.

    • Administer the formulations via oral gavage.

    • Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).[14]

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the macromolecule in plasma samples using a validated LC-MS/MS method.[18][19]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).[14]

    • Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

3. Analytical Method for Macromolecule Quantification in Plasma (LC-MS/MS)

This is a generalized procedure for developing a method to quantify a peptide like semaglutide in plasma.[18][19][20][21][22]

  • Sample Preparation:

    • Precipitate plasma proteins by adding a solvent like cold acetone or methanol.[19]

    • Vortex and centrifuge to separate the supernatant.

    • Perform solid-phase extraction (SPE) on the supernatant to further clean up the sample and concentrate the analyte.[21]

  • Chromatography:

    • Use a UHPLC system with a column suitable for peptides (e.g., a C18 column).[21]

    • Develop a gradient elution method using mobile phases typically consisting of water and acetonitrile with an ion-pairing agent like formic acid or difluoroacetic acid to improve peak shape.[22]

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[18]

    • Optimize the precursor and product ions for the macromolecule and an internal standard.[18]

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.[20]

Visualizations

SNAC_Mechanism_of_Action cluster_stomach Stomach Lumen (Acidic Environment) cluster_absorption Gastric Epithelium cluster_snac_effects Tablet Oral Tablet (Macromolecule + SNAC) SNAC_Action SNAC Action Tablet->SNAC_Action Degradation Macromolecule Degradation (Acid & Pepsin) Aggregation Macromolecule Aggregation EpithelialCell Epithelial Cell Bloodstream Bloodstream EpithelialCell->Bloodstream Absorbed Macromolecule pH_Increase Localized pH Increase SNAC_Action->pH_Increase Membrane_Fluidity Increased Membrane Fluidity SNAC_Action->Membrane_Fluidity Monomerization Promotes Monomerization SNAC_Action->Monomerization pH_Increase->Degradation Inhibits Membrane_Fluidity->EpithelialCell Facilitates Transcellular Transport Monomerization->Aggregation Prevents Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Optimization Formulation Co-formulate Macromolecule with varying SNAC ratios Characterization Physicochemical Characterization (e.g., dissolution, stability) Formulation->Characterization Cell_Assay Permeability Assay (e.g., Caco-2, Gastric cells) Formulation->Cell_Assay Test Formulations TEER Monitor Cell Monolayer Integrity (TEER) Cell_Assay->TEER Papp Calculate Papp Cell_Assay->Papp Animal_Model Oral Dosing in Fasted Animal Model Papp->Animal_Model Select Promising Formulations Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, F%) Analysis->PK_Analysis Optimization_Node Lead Formulation Optimization PK_Analysis->Optimization_Node Iterate & Refine

References

Technical Support Center: Troubleshooting Poor Peptide Absorption with SNAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the permeation enhancer SNAC (Salcaprozate Sodium) for oral peptide delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide answers to specific issues you may face when co-administering peptides with SNAC.

Q1: We are observing low and highly variable bioavailability of our peptide when co-formulated with SNAC. What are the potential causes and how can we troubleshoot this?

A1: Low and variable bioavailability is a common challenge in oral peptide delivery, even with permeation enhancers like SNAC. Several factors can contribute to this issue. Here’s a step-by-step troubleshooting guide:

  • Review Your Dosing Conditions:

    • Fasting State: The presence of food can significantly hinder the absorption of peptides co-formulated with SNAC. Ensure that your in vivo experiments are conducted in a fasted state.[1][2] For clinical studies, a post-dose fasting period of at least 30 minutes is recommended.[1][3]

    • Water Volume: The volume of water administered with the oral dose can impact peptide exposure. Studies with oral semaglutide have shown that lower water volumes (e.g., 50 mL) can lead to higher plasma exposure compared to larger volumes (e.g., 240 mL).[1][4] This is likely due to a more concentrated localized environment of SNAC and the peptide in the stomach.

  • Optimize the SNAC-to-Peptide Ratio:

    • The concentration of SNAC is critical for its efficacy. There appears to be an optimal concentration range for SNAC to enhance peptide absorption. For instance, with semaglutide, a 300 mg dose of SNAC was found to be more effective than both 150 mg and 600 mg.[1] It is crucial to experimentally determine the optimal ratio for your specific peptide.

  • Evaluate the Co-formulation:

    • SNAC's absorption-enhancing effect is highly dependent on the specific peptide it is co-formulated with.[1] Simple co-administration is often less effective than a carefully tailored co-formulation that ensures the peptide and SNAC are released together at the site of absorption.[1]

    • The physicochemical properties of your peptide, such as its molecular weight, charge, and potential for oligomerization, will influence its interaction with SNAC.[1][5] For example, liraglutide, another GLP-1 receptor agonist, showed poor absorption with SNAC, potentially due to its stronger membrane-binding properties and greater tendency to form oligomers.[1][5]

  • Consider the Site of Absorption:

    • While initially thought to act in the intestine, recent research has shown that for semaglutide, absorption primarily occurs in the stomach.[1][2] SNAC facilitates this by creating a localized high-pH environment that protects the peptide from the acidic and enzymatic conditions of the stomach.[1][5][6] Your formulation strategy should, therefore, target gastric release and absorption.

Q2: How do the physicochemical properties of a peptide influence its absorption with SNAC?

A2: The success of SNAC-mediated oral delivery is not universal for all peptides and is significantly influenced by the peptide's intrinsic properties.

  • Molecular Weight: While SNAC has been shown to enhance the absorption of peptides with a molecular weight of up to around 4,000 Da (like semaglutide), the efficiency of absorption can decrease with increasing size.[1]

  • Oligomerization Tendency: Peptides that have a high tendency to self-associate and form oligomers may be less suitable for co-formulation with SNAC. SNAC is believed to promote the monomeric form of the peptide, which is more readily absorbed.[1][5] If a peptide has a strong propensity for oligomerization, SNAC may not be able to counteract this effectively.

  • Membrane-Binding Properties: Peptides with strong membrane-binding properties might not be ideal candidates for SNAC-mediated delivery. The proposed mechanism involves a transient interaction with the cell membrane, and a peptide that binds too strongly could have hindered transcellular passage.[1][5]

Q3: We are seeing inconsistent results in our in vitro Caco-2 permeability assays. What could be the reason?

A3: Inconsistent results in Caco-2 assays when evaluating SNAC and peptides can stem from several experimental variables:

  • SNAC Concentration: The permeation-enhancing effect of SNAC is concentration-dependent. Ensure you are using a consistent and appropriate concentration range in your experiments.

  • Cell Monolayer Integrity: It is crucial to monitor the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure their integrity has not been compromised.

  • Buffer Composition: The composition of the buffer used in your assay can influence the behavior of both SNAC and the peptide. Using biorelevant media may provide more predictive results but can also introduce variability if not carefully controlled.

Data Presentation

The following tables summarize quantitative data from various studies to provide a comparative overview of SNAC's effect on peptide absorption.

Table 1: Effect of SNAC Concentration on Peptide Permeability

PeptideIn Vitro ModelSNAC Concentration (mM)Fold Increase in Apparent Permeability (Papp)Reference
OctreotideRat Colon Mucosa203.2[7]
OctreotideRat Ileum Mucosa203.4[7]
OctreotideRat Jejunum Mucosa202.3[7]
OctreotideHuman Colon Mucosa201.5[7]
OctreotideHuman Colon Mucosa402.1[7]
SemaglutideNCI-N87 Cells20-80Concentration-dependent increase[7]

Table 2: In Vivo Bioavailability of Peptides with SNAC

PeptideAnimal ModelSNAC DoseOral Bioavailability (%)Reference
SemaglutideHuman300 mg~1%[2]
Vitamin B12Human100 mg5% (compared to 2% for commercial oral formulation)[5]

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate peptide absorption in the presence of SNAC.

In Vitro Caco-2 Permeability Assay

Objective: To assess the effect of SNAC on the permeability of a peptide across a Caco-2 cell monolayer, an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test peptide

  • SNAC

  • Lucifer yellow or another marker for monolayer integrity

  • LC-MS/MS for peptide quantification

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed (37°C) HBSS.

    • Prepare the dosing solution containing the test peptide at the desired concentration with and without SNAC in HBSS.

    • Add the dosing solution to the apical (A) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (B) side.

    • To assess efflux, apply the dosing solution to the basolateral side and sample from the apical side (B to A transport).

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (basolateral for A to B, apical for B to A).

    • Replace the volume of the collected sample with fresh, pre-warmed HBSS.

  • Sample Analysis:

    • Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of peptide transport across the monolayer (μg/s)

      • A is the surface area of the Transwell® membrane (cm²)

      • C0 is the initial concentration of the peptide in the donor compartment (μg/mL)

    • Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

In Vivo Oral Absorption Study in Rats

Objective: To evaluate the oral bioavailability of a peptide co-formulated with SNAC in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (e.g., 250-300 g)

  • Test peptide

  • SNAC

  • Vehicle for oral gavage (e.g., water, saline)

  • Anesthetic (if required for blood collection)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS for peptide quantification

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the housing conditions for at least one week.

    • Fast the rats overnight (e.g., 12-16 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Prepare the oral dosing formulation by dissolving or suspending the peptide and SNAC in the chosen vehicle at the desired concentrations. Prepare a control formulation with the peptide only.

  • Dosing:

    • Administer the formulation to the rats via oral gavage at a specified dose volume (e.g., 5 mL/kg).

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes) post-dosing.

    • Collect blood into tubes containing an appropriate anticoagulant and protease inhibitors to prevent peptide degradation.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the peptide in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

    • To determine absolute oral bioavailability, a separate group of rats should be administered the peptide intravenously, and the AUC from the oral administration will be compared to the AUC from the IV administration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to SNAC-mediated peptide absorption.

SNAC_Mechanism cluster_formulation Oral Formulation cluster_stomach Stomach Lumen (Acidic Environment) cluster_SNAC_action SNAC's Localized Action cluster_absorption Gastric Epithelial Cell Peptide_SNAC Peptide + SNAC Tablet Pepsinogen Pepsinogen Peptide_Oligo Peptide (Oligomers) Local_pH Localized ↑ pH Peptide_SNAC->Local_pH Buffering Effect Peptide_Mono Peptide (Monomers) Peptide_SNAC->Peptide_Mono Promotes Monomerization Pepsin Pepsin (Active) Pepsinogen->Pepsin Low pH Peptide_Degraded Degraded Peptide Peptide_Oligo->Peptide_Degraded Pepsin Action Local_pH->Pepsin Inhibits Activation Membrane Cell Membrane Peptide_Mono->Membrane Increased Fluidity (SNAC action) Bloodstream Bloodstream Membrane->Bloodstream Transcellular Transport

Caption: Proposed mechanism of SNAC-mediated peptide absorption in the stomach.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Optimization Caco2 Caco-2 Permeability Assay Ussing Ussing Chamber with Gastric/Intestinal Mucosa Caco2->Ussing Further Mechanistic Insights Formulate Co-formulate Peptide with Optimal SNAC Ratio Caco2->Formulate Ussing->Formulate Rat_PK Pharmacokinetic Study in Rats Formulate->Rat_PK Dog_PK Pharmacokinetic Study in Dogs (Optional) Rat_PK->Dog_PK Scale-up Confirmation Analyze Analyze Bioavailability and Pharmacokinetic Data Rat_PK->Analyze Dog_PK->Analyze Optimize Optimize Formulation Based on In Vivo Results Analyze->Optimize Optimize->Formulate Iterative Process

Caption: A typical experimental workflow for developing an oral peptide formulation with SNAC.

Troubleshooting_Flowchart Start Start: Poor Peptide Absorption Observed Check_Dosing Are Dosing Conditions Optimal? Start->Check_Dosing Fasting Is the animal in a fasted state? Check_Dosing->Fasting No Water_Volume Is the water volume optimized (low)? Check_Dosing->Water_Volume Yes Modify_Dosing Action: Modify Dosing Protocol Fasting->Modify_Dosing Check_Formulation Is the Formulation Optimized? Water_Volume->Check_Formulation Yes Water_Volume->Modify_Dosing No SNAC_Ratio Is the SNAC:Peptide ratio optimized? Check_Formulation->SNAC_Ratio No Coformulation Is it a true co-formulation ensuring simultaneous release? Check_Formulation->Coformulation Yes Modify_Formulation Action: Modify Formulation SNAC_Ratio->Modify_Formulation Check_Peptide Are Peptide Properties Favorable? Coformulation->Check_Peptide Yes Coformulation->Modify_Formulation No Oligomerization Does the peptide have a high tendency to oligomerize? Check_Peptide->Oligomerization Yes Membrane_Binding Does the peptide exhibit strong membrane binding? Check_Peptide->Membrane_Binding No Re_evaluate Re-evaluate Peptide Candidacy or Formulation Strategy Oligomerization->Re_evaluate Membrane_Binding->Re_evaluate Yes Membrane_Binding->Re_evaluate No, consider other factors

Caption: A troubleshooting decision tree for poor peptide absorption in the presence of SNAC.

References

Technical Support Center: Managing Drug-Drug Interactions with Salcaprozate Sodium (SNAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential drug-drug interactions (DDIs) when working with Salcaprozate Sodium (SNAC), a novel oral absorption enhancer.

Frequently Asked Questions (FAQs)

Q1: What is Salcaprozate Sodium (SNAC) and how does it work?

Salcaprozate Sodium (SNAC) is a synthetic N-acetylated amino acid derivative of salicylic acid that functions as an oral permeation enhancer. It is a key component in approved oral formulations of macromolecules, such as semaglutide, facilitating their absorption from the gastrointestinal tract.[1] SNAC has received Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA).[2][3]

The primary mechanisms of action of SNAC include:

  • Localized pH Elevation: In the stomach, SNAC creates a localized microenvironment with a higher pH. This protects co-formulated drugs, like peptides, from degradation by gastric enzymes such as pepsin.[4][5]

  • Increased Transcellular Permeation: SNAC is believed to transiently increase the fluidity of the gastric epithelial cell membranes, which facilitates the transcellular (through the cell) passage of co-administered drugs.[3]

  • Non-covalent Complexation: SNAC can form non-covalent complexes with drug molecules, increasing their lipophilicity and aiding their transport across the intestinal epithelium.[6]

Q2: What is the primary concern regarding drug-drug interactions with SNAC?

The main concern is that as a permeation enhancer, SNAC could potentially alter the absorption and bioavailability of other orally co-administered drugs. Additionally, like any new chemical entity used in drug formulation, its potential to interact with drug metabolizing enzymes (e.g., cytochrome P450s) and drug transporters (e.g., P-glycoprotein) needs to be thoroughly evaluated.

Q3: Does SNAC interact with cytochrome P450 (CYP) enzymes?

Currently, there is a lack of direct in vitro studies specifically investigating the inhibitory or inducing effects of SNAC on major CYP450 enzymes. However, clinical drug-drug interaction studies with oral semaglutide, which contains a significant dose of SNAC, have not shown clinically relevant interactions with drugs that are substrates of various CYP enzymes (e.g., warfarin, a substrate of CYP2C9).[7] This suggests that SNAC is unlikely to be a potent inhibitor or inducer of major CYP enzymes at clinically relevant concentrations.

Q4: Does SNAC interact with P-glycoprotein (P-gp) or other drug transporters?

In vitro studies have shown that SNAC can inhibit the drug transporters OATP1B1, OAT1, and OAT3.[8] The IC50 values were determined to be 68 µM for OATP1B1, 28 µM for OAT1, and 5 µM for OAT3.[8] Metabolites of SNAC have also been shown to inhibit OAT1 and OAT3.[8] However, a clinical drug-drug interaction study with oral co-administration of SNAC and inhibitors of OAT1 did not show a clinically significant interaction.[8]

There is currently no direct in vitro or in vivo evidence to suggest that SNAC is a significant inhibitor, inducer, or substrate of P-glycoprotein (P-gp).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving SNAC and potential drug-drug interactions.

Problem Possible Cause Troubleshooting Steps
Unexpectedly high variability in the absorption of the co-administered drug. - Interaction of SNAC with components of the gastrointestinal fluid.- pH-dependent effects on SNAC's performance.- Conduct experiments in biorelevant media (e.g., FaSSIF, FeSSIF) to mimic in vivo conditions more closely. Studies have shown that the efficacy of SNAC can be attenuated in such media.[9]- Ensure strict control of pH in in vitro experiments, as SNAC's mechanism can be pH-sensitive.[10]
Difficulty in elucidating the precise mechanism of a potential DDI. - The observed effect could be due to SNAC, the active drug it's co-formulated with, or a combination of both.- Multiple potential mechanisms (e.g., altered absorption, enzyme/transporter interaction).- Design studies that include arms with the active drug alone, SNAC alone, and the combination, as has been done in clinical DDI studies with oral semaglutide.[7][11][12]- Utilize a stepwise approach, starting with in vitro screening for enzyme and transporter interactions before moving to more complex cellular and in vivo models.
In vitro transporter inhibition is observed, but its clinical relevance is unclear. - Discrepancy between in vitro potency and in vivo concentrations at the site of interaction.- Correlate the in vitro IC50 values with the expected intestinal concentrations of SNAC. - If a potential interaction is identified in vitro, a follow-up clinical DDI study may be necessary to determine its clinical significance.[8]

Quantitative Data Summary: Clinical Drug-Drug Interaction Studies

The following tables summarize the results of clinical studies investigating the effect of SNAC alone and oral semaglutide (containing 300 mg SNAC) on the pharmacokinetics of various co-administered drugs. The data is presented as the ratio of the pharmacokinetic parameter (AUC or Cmax) with the investigational product versus the drug administered alone. A ratio of 1.0 indicates no effect.

Table 1: Effect of SNAC (300 mg) Alone on Co-administered Drugs

Co-administered Drug Pharmacokinetic Parameter Ratio (90% Confidence Interval) Clinical Significance Reference
LisinoprilAUCNot ReportedNo apparent effect[7]
CmaxNot ReportedNo apparent effect[7]
WarfarinAUCNot ReportedNo apparent effect[7]
CmaxNot ReportedNo apparent effect[7]
DigoxinAUCNot ReportedNo apparent effect[7]
CmaxNot ReportedNo apparent effect[7]
MetforminAUCNot ReportedNo apparent effect[7]
CmaxNot ReportedNo apparent effect[7]
EthinylestradiolAUCNot ReportedNo effect[11]
CmaxNot ReportedNo effect[11]
LevonorgestrelAUCNot ReportedNo effect[11]
CmaxNot ReportedNo effect[11]
FurosemideAUCNot ReportedCmax was slightly decreased[11]
CmaxSlightly DecreasedNot clinically relevant[11]
RosuvastatinAUCNot ReportedNo effect[11]
CmaxNot ReportedNo effect[11]
LevothyroxineTotal T4 ExposureNot ReportedNo obvious effect[12][13]

Table 2: Effect of Oral Semaglutide (containing 300 mg SNAC) on Co-administered Drugs

Co-administered Drug Pharmacokinetic Parameter Ratio (90% Confidence Interval) Clinical Significance Reference
LisinoprilAUCNot ReportedNo apparent effect[7][14]
CmaxNot ReportedNo apparent effect[7][14]
S-WarfarinAUCNot ReportedNo effect[14]
R-WarfarinAUCNot ReportedNo effect[14]
DigoxinAUCNot ReportedNo apparent effect[7][14]
CmaxNot ReportedNo apparent effect[7][14]
MetforminAUC1.32 (1.23 - 1.43)Not clinically relevant[7]
CmaxNot affectedNot clinically relevant[7]
EthinylestradiolAUC1.06 (1.01 - 1.10)No effect[11]
CmaxNot affectedNo effect[11]
LevonorgestrelAUC1.06 (0.97 - 1.17)No effect[11]
CmaxNot affectedNo effect[11]
FurosemideAUC1.28 (1.16 - 1.42)Not clinically relevant[11]
RosuvastatinAUC1.41 (1.24 - 1.60)Not clinically relevant[11]
LevothyroxineTotal T4 AUC1.33 (1.25 - 1.42)Monitoring of thyroid parameters recommended[13]

Experimental Protocols

1. In Vitro Transporter Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory potential of SNAC on drug transporters, such as OATPs, OATs, and P-gp, using cell-based assays.

  • Cell Lines: Utilize stable cell lines overexpressing the transporter of interest (e.g., HEK293-OATP1B1, Caco-2 for endogenous P-gp).

  • Probe Substrate: Select a validated fluorescent or radiolabeled probe substrate for the specific transporter.

  • Assay Procedure:

    • Culture the cells to form a confluent monolayer on permeable supports (e.g., Transwell plates).

    • Pre-incubate the cell monolayers with varying concentrations of SNAC for a defined period.

    • Add the probe substrate to the apical (for efflux transporters like P-gp) or basolateral (for uptake transporters like OATPs) compartment.

    • At specified time points, collect samples from the receiver compartment and/or the cell lysate.

    • Quantify the concentration of the probe substrate using an appropriate analytical method (e.g., fluorescence plate reader, liquid scintillation counting, LC-MS/MS).

  • Data Analysis: Calculate the transport rate of the probe substrate in the presence and absence of SNAC. Determine the IC50 value of SNAC for the inhibition of the transporter by plotting the percentage of inhibition against the logarithm of the SNAC concentration.

2. Clinical Drug-Drug Interaction Study (Crossover Design)

This protocol outlines a typical crossover design used to evaluate the effect of SNAC on the pharmacokinetics of a co-administered drug in healthy volunteers.

  • Study Design: A single-center, open-label, one-sequence crossover trial.

  • Study Periods:

    • Period 1 (Reference): Administer the probe drug alone.

    • Period 2 (SNAC alone): Administer the probe drug co-administered with SNAC.

    • Period 3 (Investigational Product): Administer the probe drug co-administered with the final formulation containing SNAC and the active pharmaceutical ingredient (if applicable). A washout period is required between each study period.

  • Pharmacokinetic Sampling: Collect serial blood samples at predefined time points after drug administration in each period.

  • Bioanalysis: Analyze the plasma samples for the concentration of the probe drug and its relevant metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for the probe drug in each period. Determine the geometric mean ratios and 90% confidence intervals for AUC and Cmax to assess the magnitude of the interaction.

Visualizations

SNAC_Mechanism cluster_stomach Stomach Lumen (Acidic) cluster_epithelium Gastric Epithelium SNAC_Drug_Tablet Oral Tablet (Drug + SNAC) SNAC_Effect SNAC Action: - Local pH increase - Drug monomerization SNAC_Drug_Tablet->SNAC_Effect Dissolution Degradation Drug Degradation (Pepsin) SNAC_Effect->Degradation Inhibits Epithelial_Cell Epithelial Cell SNAC_Effect->Epithelial_Cell Increases membrane fluidity Bloodstream Systemic Circulation Epithelial_Cell->Bloodstream Transcellular Absorption

Caption: Proposed mechanism of action of SNAC in enhancing oral drug absorption.

DDI_Workflow Start Investigational Drug Co-formulated with SNAC In_Vitro_Screening In Vitro Screening: - CYP Inhibition/Induction - Transporter Inhibition (P-gp, OATPs, etc.) Start->In_Vitro_Screening Potential_Interaction Potential Interaction Identified? In_Vitro_Screening->Potential_Interaction Clinical_DDI_Study Clinical DDI Study: - Crossover design - SNAC alone vs. full formulation Potential_Interaction->Clinical_DDI_Study Yes No_Interaction No Clinically Relevant Interaction Potential_Interaction->No_Interaction No Risk_Management Risk Management: - Labeling recommendations - Dose adjustments Clinical_DDI_Study->Risk_Management

Caption: Workflow for assessing the drug-drug interaction potential of a SNAC-containing formulation.

References

Technical Support Center: S-Nitroso-N-acetylcysteine (SNAC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of S-nitroso-N-acetylcysteine (SNAC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in SNAC synthesis?

The most prevalent impurity encountered during SNAC synthesis is the disulfide dimer of N-acetylcysteine, N,N'-diacetyl-L-cystine . This is primarily a degradation product of SNAC. Other potential impurities include unreacted starting material, N-acetylcysteine (NAC) , and byproducts from side reactions, such as nitrite .

Q2: What is the primary cause of SNAC degradation and impurity formation?

The primary cause of SNAC degradation is the homolytic cleavage of the S-N bond, which leads to the formation of a thiyl radical. This radical can then dimerize to form the main impurity, N,N'-diacetyl-L-cystine, and release nitric oxide (NO). This degradation is significantly influenced by several factors, including temperature, pH, light exposure, and the presence of metal ions.

Q3: How can I minimize the formation of the disulfide dimer impurity?

To minimize the formation of N,N'-diacetyl-L-cystine, it is crucial to control the conditions of the synthesis and storage of SNAC. Key recommendations include:

  • Temperature Control: Perform the synthesis at low temperatures (e.g., on an ice bath) and store the final product and any solutions at refrigerated temperatures (ideally 2-8 °C).

  • pH Management: Maintain the pH of the reaction and storage solutions within the optimal range of 5-7.

  • Light Protection: Protect the reaction mixture and the final product from light by using amber-colored vials or by wrapping the containers in aluminum foil.

  • Metal Ion Chelation: Use high-purity reagents and solvents, and consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze degradation.

Q4: What is the optimal pH for SNAC synthesis and storage?

SNAC exhibits the greatest stability in a pH range of 5-7.[1][2] Deviations from this range can lead to accelerated degradation. At higher pH values, decomposition can lead to the formation of nitrite ions.[1][2]

Q5: How significant is the effect of light on SNAC stability?

Exposure to light, particularly ambient room light, can dramatically accelerate the decomposition of SNAC. Studies have shown that light exposure can increase the initial rate of decomposition by as much as five-fold.[1][2] Therefore, it is critical to perform all experimental steps in the dark or under conditions with minimal light exposure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of SNAC Degradation during reaction: Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).- Perform the synthesis at 0-4°C in an ice bath.- Minimize the reaction time as much as possible.- Ensure the reaction is protected from light.
Inefficient nitrosation: The nitrosating agent is not sufficiently reactive or has degraded.- Use a fresh solution of the nitrosating agent (e.g., sodium nitrite in acidic solution).- Ensure the stoichiometry of the reactants is correct.
Presence of a significant peak corresponding to N,N'-diacetyl-L-cystine in HPLC analysis Decomposition of SNAC: The product has degraded due to improper handling or storage.- Review storage conditions: ensure the product is stored at low temperatures (2-8°C), protected from light, and in a tightly sealed container.- Check the pH of the solution; adjust to the 5-7 range if necessary.
Suboptimal reaction conditions: The synthesis conditions favored the formation of the disulfide.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Add a chelating agent like EDTA to the reaction mixture to sequester catalytic metal ions.
Rapid discoloration of the SNAC solution (e.g., loss of characteristic pink/red color) Decomposition of SNAC: The S-nitroso bond is breaking, leading to the loss of the chromophore.- This is a visual indicator of degradation. Immediately assess the storage conditions (temperature, light, pH).- Prepare fresh solutions for experiments and use them promptly.
Inconsistent results between batches Variability in reaction conditions or reagent quality: Minor differences in temperature, pH, light exposure, or the presence of contaminants can lead to batch-to-batch variation.- Standardize the synthesis protocol with strict control over all parameters.- Use high-purity, metal-free reagents and solvents.- Document all reaction conditions for each batch to identify potential sources of variation.

Data on SNAC Stability

The stability of SNAC is highly dependent on the experimental conditions. The following tables summarize quantitative data on its degradation.

Table 1: Half-life of 1 mM SNAC Solution at 25°C

ConditionHalf-lifeReference
In the dark, protected from metal ions76 days[1][2]

Table 2: Forced Degradation of N-Acetylcysteine (NAC) Solutions (Illustrative of Thiol Stability)

Note: This data is for the precursor NAC, but it highlights the susceptibility of the thiol group to degradation, which is relevant to the stability of the SNAC product.

Stress ConditionDuration% Decrease in NAC ContentReference
Heating3 hours at 80°C24%[3]
Basic (NaOH 0.1 M)10 minutes23%[3]
Acidic (HCl 0.5 M)1 minute15%[3]
Light Irradiation (sunlamp)4 weeks3%[3]

Experimental Protocols

Standard Synthesis of S-nitroso-N-acetylcysteine (SNAC)

This protocol describes a common method for synthesizing SNAC via acid-catalyzed nitrosation of N-acetylcysteine.

Materials:

  • N-acetylcysteine (NAC)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Deionized water (metal-free)

  • EDTA (optional)

  • Ice bath

  • Stir plate and stir bar

  • Amber-colored reaction vessel or a vessel wrapped in aluminum foil

Procedure:

  • Prepare an aqueous solution of N-acetylcysteine in cold deionized water. If using, add EDTA to a final concentration of 0.1 mM.

  • Place the reaction vessel in an ice bath and allow the NAC solution to cool to 0-4°C with gentle stirring.

  • Slowly add an equimolar amount of an aqueous solution of sodium nitrite to the NAC solution.

  • While maintaining the low temperature, slowly add an equimolar amount of hydrochloric acid dropwise to the reaction mixture to initiate the nitrosation. The solution should develop a characteristic pink or red color.

  • Continue to stir the reaction mixture on ice and protected from light for 15-30 minutes.

  • The resulting SNAC solution should be used immediately or stored at 2-8°C in a dark, airtight container.

HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method for the analysis of SNAC and its primary impurity, N,N'-diacetyl-L-cystine.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like octane sulphonate, pH adjusted to be acidic) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detector at a wavelength suitable for SNAC (around 330-340 nm for the S-nitroso bond) and at a lower wavelength (e.g., 210-220 nm) to detect NAC and the disulfide dimer.

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C.

Sample Preparation:

  • Dilute the SNAC sample in the mobile phase to an appropriate concentration.

  • It is crucial to perform the dilution and analysis quickly and with minimal light exposure to prevent degradation in the autosampler.

Visualizations

SNAC Synthesis and Degradation Pathway

SNAC_Synthesis_Degradation NAC N-acetylcysteine (NAC) (R-SH) SNAC S-nitroso-N-acetylcysteine (SNAC) (R-SNO) NAC->SNAC NaNO2 Sodium Nitrite (NaNO2) NaNO2->SNAC H Acid (H+) H->SNAC Catalyst Disulfide N,N'-diacetyl-L-cystine (R-S-S-R) (Impurity) SNAC->Disulfide Degradation (Heat, Light, Metal Ions, High pH) NO Nitric Oxide (NO) SNAC->NO Degradation

References

pH-dependent stability and activity of Salcaprozic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the pH-dependent stability and activity of Salcaprozic acid (SNAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (SNAC) and what is its primary function?

This compound, also known as 8-(2-hydroxybenzamido)octanoic acid, is a synthetic N-acetylated amino acid derivative of salicylic acid. Its sodium salt, salcaprozate sodium (SNAC), is widely recognized as an oral absorption promoter.[1] It is primarily used in pharmaceutical formulations to enhance the oral bioavailability of poorly permeable macromolecules, such as peptides and proteins like semaglutide, insulin, and heparin.[1][2]

Q2: How does pH affect the stability and solubility of SNAC?

SNAC is the sodium salt of a weak acid, this compound (HNAC), with a pKa of approximately 5.0.[3] Its stability and solubility are highly pH-dependent. At pH values significantly above its pKa, SNAC exists in its ionized, more soluble form. However, in acidic environments (low pH), SNAC can precipitate as the less soluble free acid, HNAC.[3] This precipitation can impact its efficacy as a permeation enhancer.

Q3: What is the mechanism of action of SNAC as a permeation enhancer?

The mechanism of SNAC is multifaceted and pH-dependent:

  • Localized pH Elevation: In the acidic environment of the stomach, SNAC acts as a buffer, creating a localized increase in pH. This protects co-administered drugs from degradation by enzymes like pepsin, which are active at low pH.[1][4]

  • Increased Membrane Fluidity: SNAC interacts with and transiently fluidizes the gastrointestinal epithelial cell membranes, which is believed to facilitate the transcellular absorption of co-administered drugs.[4]

  • Promotion of Monomeric Drug Forms: For drugs that tend to form aggregates, SNAC can promote their monomeric state, which is often more readily absorbed.[5]

Q4: In which in vitro models can the permeation enhancing effect of SNAC be evaluated?

The permeation enhancing properties of SNAC are commonly evaluated using in vitro models such as:

  • Caco-2 cell monolayers: This model uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[4]

  • Ussing chambers: This system allows for the study of transport across excised intestinal tissues from animals or humans, providing a more physiologically relevant model.[6][7]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low or Inconsistent Permeability Enhancement
Potential Cause Troubleshooting Steps
Precipitation of SNAC at low pH - Ensure the pH of your experimental buffer is appropriate for maintaining SNAC in its soluble, ionized form (ideally pH > 6).- Consider the use of precipitation inhibitors, such as polyvinylpyrrolidone (PVP K90), in your formulation if working in acidic conditions.[3]
Inadequate SNAC Concentration - The permeation-enhancing effect of SNAC is concentration-dependent. Ensure you are using a sufficient concentration to observe an effect. Concentrations in the range of 20-40 mM have been shown to be effective in in vitro studies.[8]
Interaction with Media Components - Components of biorelevant media (e.g., bile salts, lecithin) can interact with SNAC and attenuate its permeation-enhancing effects.[3] If possible, conduct initial experiments in simpler buffers (e.g., Krebs-Henseleit buffer) to establish a baseline.
Degradation of the Co-administered Drug - Confirm the stability of your drug of interest at the experimental pH and temperature. The protective effect of SNAC against enzymatic degradation is most relevant in acidic, pepsin-containing environments.
Issue 2: Low Recovery of SNAC or Co-administered Drug in In Vitro Assays
Potential Cause Troubleshooting Steps
Non-specific Binding - SNAC and lipophilic drugs can adsorb to plasticware. Use low-binding plates and tubes.- Including a small percentage of a non-ionic surfactant or bovine serum albumin (BSA) in the buffer can help reduce non-specific binding.[9]
Cellular Accumulation - The compound may be accumulating within the cells of the monolayer. Consider lysing the cells at the end of the experiment to quantify the intracellular concentration.
Incomplete Extraction from Sample Matrix - Optimize your sample extraction protocol to ensure complete recovery of the analyte from the experimental buffer or cell lysate before analytical quantification.
Issue 3: Compromised Cell Monolayer Integrity (Low TEER values)
Potential Cause Troubleshooting Steps
High Concentration of SNAC - While SNAC is generally considered safe, very high concentrations can disrupt cell membrane integrity. Determine the optimal, non-toxic concentration range for your specific cell model through a cytotoxicity assay.
Inadequate Cell Culture Conditions - Ensure your Caco-2 cells are properly seeded and have formed a confluent monolayer with stable transepithelial electrical resistance (TEER) values before starting the permeability experiment.
Mechanical Stress during Experiment - Handle the cell culture inserts with care to avoid damaging the monolayer. Ensure gentle mixing of the apical and basolateral compartments.

Quantitative Data

pH-Dependent Solubility of Salcaprozate Sodium (SNAC)
pHState of this compoundSolubilityImplication for Experiments
< 4.0Predominantly HNAC (free acid)LowHigh risk of precipitation, potentially leading to reduced efficacy as a permeation enhancer.[3]
4.0 - 6.0Mixture of HNAC and SNACModerateSolubility increases with pH. Potential for some precipitation depending on the concentration.
> 6.0Predominantly SNAC (salt form)HighOptimal for maintaining SNAC in solution and ensuring its availability for permeation enhancement.[6]
Permeation Enhancement of Octreotide by SNAC in Ussing Chamber Model

The following table summarizes the fold increase in the apparent permeability coefficient (Papp) of octreotide in the presence of 20 mM SNAC across different rat intestinal regions and human colonic mucosa in Krebs-Henseleit (KH) buffer.

Intestinal RegionFold Increase in Papp of Octreotide (with 20 mM SNAC)
Rat Stomach1.4
Rat Duodenum1.4
Rat Upper Jejunum2.3
Rat Ileum3.4
Rat Colon3.2
Human Colon (20 mM SNAC)1.5
Human Colon (40 mM SNAC)2.1

(Data sourced from Fattah et al., 2020)[8]

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of SNAC at different pH values.

Stability_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare Buffer Solutions (e.g., pH 2, 4, 6, 7.4, 9) C Add SNAC to Buffers (final concentration e.g., 1 mg/mL) A->C B Prepare SNAC Stock Solution B->C D Incubate at Controlled Temperature (e.g., 37°C) C->D E Withdraw Aliquots at Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) D->E F Quench Reaction (if necessary) E->F G Analyze by Stability-Indicating HPLC-UV Method F->G H Quantify SNAC Concentration G->H

Caption: Workflow for pH-dependent stability testing of SNAC.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, and 9) using appropriate buffer systems (e.g., phosphate, citrate).

  • Preparation of SNAC Solution: Prepare a stock solution of SNAC in a suitable solvent (e.g., water).

  • Incubation: Add a known volume of the SNAC stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Preparation: If necessary, quench any degradation by, for example, immediate cooling or pH adjustment. Dilute the samples as needed for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is commonly used with a mobile phase consisting of an acetonitrile/water gradient containing an acid modifier like trifluoroacetic acid. Detection is typically performed at a wavelength where SNAC has maximum absorbance (around 230-300 nm).

  • Data Analysis: Quantify the concentration of SNAC in each sample against a standard curve. Plot the percentage of SNAC remaining versus time for each pH to determine the degradation kinetics.

Protocol 2: In Vitro Permeability Assay using Caco-2 Cell Monolayers

This protocol describes a typical procedure to evaluate the effect of SNAC on the permeability of a model drug.

Caco2_Protocol cluster_culture Cell Culture cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21-28 days to form a differentiated monolayer A->B C Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity B->C D Wash monolayer with transport buffer (e.g., HBSS, pH 7.4) C->D E Add test compound ± SNAC to the apical (donor) side D->E F Add fresh transport buffer to the basolateral (receiver) side D->F G Incubate at 37°C with gentle shaking E->G F->G H Sample from basolateral side at time intervals G->H I Quantify compound concentration (e.g., by LC-MS/MS) H->I J Calculate Apparent Permeability Coefficient (Papp) I->J

Caption: Workflow for a Caco-2 permeability assay with SNAC.

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure their integrity. Only use inserts with TEER values within the acceptable range for your laboratory.

  • Experimental Setup: Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at 37°C.

  • Permeability Assay:

    • Add the transport buffer containing the test compound with and without SNAC to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle agitation.

  • Sampling: At specified time points, collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Signaling Pathways and Logical Relationships

Proposed Mechanism of SNAC-Mediated Oral Drug Absorption

This diagram illustrates the key steps involved in how SNAC enhances the oral absorption of co-administered drugs, particularly in the stomach.

SNAC_Mechanism cluster_stomach Gastric Environment (Low pH) A Oral Co-formulation (Drug + SNAC) B Localized pH Increase due to SNAC buffering A->B F Increased Membrane Fluidity A->F C Inhibition of Pepsin Activity B->C E Increased Drug Solubility & Monomer Formation B->E D Protection of Drug from Degradation C->D G Enhanced Transcellular Drug Absorption D->G E->G F->G H Drug in Systemic Circulation G->H

References

Impact of food on the efficacy of oral formulations with SNAC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral formulations containing the absorption enhancer SNAC (sodium N-(8-[2-hydroxybenzoyl]amino)caprylate).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which SNAC enhances the oral absorption of drugs?

A1: SNAC enhances oral drug absorption, particularly for macromolecules like peptides, through a multi-faceted mechanism primarily localized in the stomach.[1][2][3] Key actions include:

  • Local pH Buffering: SNAC transiently increases the local pH in the microenvironment of the dissolving tablet.[3][4][5][6] This protects pH-sensitive drugs, like semaglutide, from degradation by gastric enzymes such as pepsin.[3][6]

  • Increased Membrane Permeability: SNAC interacts with and fluidizes the lipid membranes of gastric epithelial cells, which increases their permeability and facilitates the transcellular (across the cell) passage of the drug.[2][3]

  • Monomerization: SNAC can reduce the oligomerization (self-association) of peptide drugs, which can be a barrier to absorption.[2][3][6]

Q2: How does the presence of food impact the efficacy of oral formulations with SNAC?

A2: The presence of food significantly reduces the absorption and efficacy of drugs co-formulated with SNAC.[4][7][8] Clinical studies with oral semaglutide have shown that administration in a fed state severely limits drug absorption.[4][8] For instance, in one study, a significant number of subjects had no measurable semaglutide exposure when dosed after a high-fat breakfast.[8] Therefore, it is crucial for patients to take these formulations in a fasted state.[7][8]

Q3: What are the recommended dosing conditions regarding food and water for optimal drug absorption with SNAC?

A3: To ensure maximal and consistent absorption, oral formulations with SNAC should be taken in a fasted state.[4][7][8] Specific recommendations derived from clinical trials with oral semaglutide are:

  • Take the tablet on an empty stomach upon waking.[2]

  • Swallow the tablet whole with a sip of plain water (up to 120 mL or 4 ounces).[2][4]

  • Wait at least 30 minutes before eating, drinking, or taking other oral medications.[2][4]

A shorter post-dose fasting period has been shown to reduce drug absorption.[4]

Q4: Does the volume of water taken with the tablet affect drug absorption?

A4: Studies have shown that the volume of water taken with an oral SNAC formulation, within a certain range (e.g., up to 120 mL), does not have a statistically significant effect on the drug's pharmacokinetics.[4][7] However, it is advisable to adhere to the recommended volume to ensure consistency.

Q5: Where in the gastrointestinal tract is the primary site of absorption for drugs formulated with SNAC?

A5: Unlike most orally administered drugs that are primarily absorbed in the small intestine, drugs co-formulated with SNAC, such as oral semaglutide, are predominantly absorbed in the stomach.[1][2][3][5] This has been confirmed through scintigraphy imaging and studies in animal models.[3][8]

Troubleshooting Guide

Problem: High variability in experimental results for oral SNAC formulations.

Potential Cause Troubleshooting Steps
Inconsistent Fasting Periods Ensure strict adherence to a standardized overnight fasting protocol (e.g., at least 10 hours) before dosing in preclinical and clinical studies.[4]
Variable Post-Dose Fasting Standardize the time between dosing and the first meal. A minimum of 30 minutes is recommended, and this should be consistent across all subjects/animals.[4]
Food Residue in Stomach Administering the formulation in a true fasted state is critical. Even small amounts of food can interfere with the localized action of SNAC.
Inconsistent Water Volume While less impactful than food, use a consistent and measured volume of water for administration to minimize variability.[4]
Co-administration of Other Medications Ensure that no other oral medications are administered within the post-dose fasting window, as they could interfere with the local pH and absorption mechanism.

Problem: Lower than expected bioavailability in preclinical or clinical studies.

Potential Cause Troubleshooting Steps
"Fed State" Dosing This is the most likely cause. Review and confirm that the dosing protocol strictly adheres to fasting conditions.[4][8] Compare results with a cohort dosed under fed conditions to quantify the food effect.
Incorrect Formulation Verify the ratio of the active pharmaceutical ingredient (API) to SNAC. The absorption-enhancing effect of SNAC is concentration-dependent.[7]
Gastric pH Alterations If subjects have underlying conditions or are taking medications that alter gastric pH (e.g., proton pump inhibitors), this could potentially impact the efficacy of SNAC's buffering action.
Tablet Integrity Ensure the tablet is swallowed whole and does not disintegrate prematurely in the esophagus.

Data Presentation

Table 1: Impact of Food on Oral Semaglutide Pharmacokinetics

ParameterFasting StateFed State (High-Fat Meal)% ChangeReference
Semaglutide AUC0-24h Substantial ExposureSeverely Limited / No ExposureSignificant Reduction[4][8]
Semaglutide Cmax Measurable PeakSeverely Limited / No PeakSignificant Reduction[4][8]
SNAC AUC0-24h,day10 ~16-17% higher than fedLower Exposure-[4]
SNAC Cmax,day10 Higher~80% lower than referenceSignificant Reduction[4]
SNAC tmax,day10 (median) 0.5 - 0.7 hours2.0 hoursDelayed[4]

AUC: Area under the curve (total drug exposure); Cmax: Maximum plasma concentration; tmax: Time to reach maximum concentration.

Experimental Protocols

Key Experiment: Food-Effect Study for Oral Semaglutide with SNAC

This protocol is a generalized summary based on clinical trial designs for oral semaglutide.[4][9]

1. Study Design:

  • A randomized, single-dose, open-label, three-period crossover design is often employed.

  • Subjects: Healthy male and female volunteers.

  • Treatments:

    • Treatment A: Oral semaglutide with SNAC administered after an overnight fast of at least 10 hours.

    • Treatment B: Oral semaglutide with SNAC administered 30 minutes after the start of a high-fat, high-calorie breakfast.

    • Washout Period: A sufficient washout period between treatments to ensure complete drug elimination.

2. Dosing and Administration:

  • Fasted Arm: Subjects fast overnight for at least 10 hours. The tablet is administered with 240 mL of water. Subjects continue to fast for a specified period post-dose (e.g., 4 hours).

  • Fed Arm: After an overnight fast, subjects consume a standardized high-fat, high-calorie breakfast (e.g., ~4058 kJ, 60% fat) within 30 minutes. The tablet is administered with 240 mL of water immediately after the meal.

3. Pharmacokinetic (PK) Sampling:

  • Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).

  • Plasma is separated and stored frozen until analysis.

4. Bioanalytical Method:

  • Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are used to quantify the concentrations of the drug (e.g., semaglutide) and SNAC in plasma samples.

5. Data Analysis:

  • PK parameters (AUC, Cmax, tmax) are calculated using non-compartmental analysis.

  • Statistical analysis (e.g., ANOVA) is performed on log-transformed AUC and Cmax to determine the effect of food.

Visualizations

G cluster_stomach Stomach Environment cluster_absorption Systemic Circulation API Active Drug (e.g., Peptide) Degradation Pepsin Degradation API->Degradation Susceptible to Epithelium Gastric Epithelial Cell API->Epithelium Transcellular Transport SNAC SNAC SNAC->Degradation Inhibits SNAC->Epithelium Increases Permeability Bloodstream Bloodstream Epithelium->Bloodstream Absorption

Caption: Mechanism of SNAC-mediated oral drug absorption in the stomach.

G cluster_fed Fed Protocol cluster_fasted Fasted Protocol start Start Experiment fasting Overnight Fast (≥10 hours) start->fasting meal High-Fat Meal fasting->meal dose_fasted Administer Oral SNAC Formulation fasting->dose_fasted dose_fed Administer Oral SNAC Formulation meal->dose_fed pk_fed PK Sampling dose_fed->pk_fed end Compare PK Profiles pk_fed->end wait Post-Dose Fast (≥30 mins) dose_fasted->wait pk_fasted PK Sampling wait->pk_fasted pk_fasted->end

Caption: Workflow for a typical food-effect clinical study with SNAC formulations.

References

Validation & Comparative

A Comparative Guide: Salcaprozic Acid (SNAC) vs. Sodium Caprate (C10) for Oral Peptide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The oral administration of peptide and protein therapeutics presents a significant challenge in pharmaceutical development due to their poor membrane permeability and susceptibility to enzymatic degradation in the gastrointestinal (GI) tract. To overcome these barriers, permeation enhancers (PEs) are incorporated into oral formulations. Among the most clinically advanced PEs are Salcaprozic Acid (SNAC) and Sodium Caprate (C10), each with distinct mechanisms and performance characteristics. This guide provides an objective comparison of these two leading enhancers, supported by experimental data, for researchers and drug development professionals.

Overview and Mechanism of Action

This compound (SNAC) and sodium caprate (C10) are both small molecules designed to transiently increase the absorption of co-administered drugs across the intestinal epithelium. However, they achieve this through fundamentally different primary mechanisms.[1][2]

  • This compound (SNAC): SNAC, a derivative of salicylic acid, is primarily known to promote transcellular absorption (movement through the cell).[3] Its mechanism is multi-faceted:

    • Membrane Fluidization: It non-covalently interacts with the cell membrane, temporarily increasing its fluidity and allowing the peptide to pass through.[4]

    • pH Buffering: In the stomach, SNAC creates a localized high-pH microenvironment, which protects the peptide from degradation by the enzyme pepsin.[4][5][6]

    • Monomerization: It helps prevent the self-association (oligomerization) of peptides like semaglutide, keeping them in their more readily absorbable monomeric form.[4][5] SNAC is the key excipient in the FDA-approved oral semaglutide product, Rybelsus®, where it facilitates absorption primarily in the stomach.[5][6][7]

  • Sodium Caprate (C10): C10, the sodium salt of a ten-carbon medium-chain fatty acid, is best known for promoting paracellular absorption (movement between the cells).[3][8]

    • Tight Junction Modulation: It transiently opens the tight junctions that seal the space between adjacent epithelial cells, allowing macromolecules to pass through.[8][9] This effect is reversible, with the barrier function typically restored within an hour.[10][11]

    • Membrane Fluidization: While its primary mechanism is paracellular, C10 has also been shown to increase membrane fluidity, suggesting a potential for some transcellular transport as well.[12][13] C10 is the foundational component of the Gastro-Intestinal Permeation Enhancement Technology (GIPET™) platform.[7][8][10]

The distinct primary pathways of these two enhancers are visualized below.

G cluster_lumen GI Lumen cluster_epithelium Epithelial Barrier cluster_blood Bloodstream Peptide_SNAC Peptide + SNAC cell1 Epithelial Cell 1 Peptide_SNAC->cell1:f0  Transcellular Pathway (Membrane Fluidization) Peptide_C10 Peptide + C10 tj Tight Junction Peptide_C10->tj Paracellular Pathway (Tight Junction Opening) Absorbed_Peptide Absorbed Peptide cell1->Absorbed_Peptide cell2 Epithelial Cell 2 tj->Absorbed_Peptide

Caption: Mechanisms of SNAC (transcellular) vs. C10 (paracellular).

Comparative Efficacy: In Vitro Data

In vitro models, particularly Caco-2 cell monolayers, are standard for assessing the intestinal permeability and mechanism of PEs. Head-to-head comparisons reveal significant differences in how SNAC and C10 affect epithelial barrier integrity and permeability.

A key study directly compared the effects of SNAC and C10 on Caco-2 monolayers by measuring transepithelial electrical resistance (TEER), a marker of tight junction integrity, and the permeability of a fluorescent marker, FD4.[9][14] The results showed that C10 significantly reduced TEER and increased FD4 permeability at concentrations of 8.5 mM, while SNAC had no effect on these paracellular markers except at much higher, cytotoxic concentrations.[9][14][15] This confirms that C10's primary action is on tight junctions, whereas SNAC's is not.[14]

ParameterConditionResult with C10Result with SNACCitation
TEER Reduction Caco-2 MonolayersSignificant reduction at 8.5 mMNo significant effect until cytotoxic concentrations (>40 mM)[9][14][15]
FD4 Permeability Caco-2 MonolayersSignificant increase at 8.5 mMNo significant effect until cytotoxic concentrations (>40 mM)[9][14][15]
Tight Junction Proteins Caco-2 MonolayersReorganization of claudin-5, ZO-1, and occludinOnly affected claudin-5 localization[9][15]
Primary Mechanism In Vitro AssessmentParacellular (TJ opening) & SurfactantTranscellular & Surfactant (no paracellular flux)[9][14]

Table 1: Summary of in vitro comparative data for C10 and SNAC on Caco-2 cell monolayers.

Comparative Efficacy: In Vivo and Clinical Data

While in vitro data are informative, in vivo performance is the ultimate measure of an enhancer's utility. Both SNAC and C10 have been extensively tested in animal models and human clinical trials, typically achieving oral bioavailabilities in the low single digits.[2][10] The high variability in absorption is a challenge for both technologies.[8][10][11]

Peptide/DrugEnhancerSpeciesOral Bioavailability (BA)Citation
Semaglutide SNACHuman~0.4–1%[16]
GLP-1 Analogue SNAC/C10 ComboBeagle Dog2.9%[16]
PCSK9 Inhibitor SNAC/C10 ComboBeagle Dog2.6%[16]
PCSK9 Inhibitor SNAC/C10 ComboHumanSimilar to SNAC alone (value not reported)[3][16]
Low-Molecular-Weight Heparin C10 (GIPET™)Human3.9–7.6%[10][11]
Desmopressin C10 (GIPET™)Human2.4% (vs. 0.17% without PE)[11]
GLP1/GIP Coagonist C10Minipig~2%[12][13][17]

Table 2: Selected in vivo and clinical bioavailability data for peptides formulated with SNAC and C10.

Interestingly, a recent preclinical study in beagle dogs showed that a combination of SNAC and C10 could synergistically enhance the absorption of a GLP-1 analogue and a PCSK9 inhibitor, achieving higher bioavailability than either enhancer alone.[3][16] However, this synergistic effect did not translate to a human clinical trial with the PCSK9 inhibitor, where the combination performed similarly to SNAC alone, highlighting significant physiological differences between species.[3][16][18]

Experimental Protocols

Reproducibility in drug development relies on detailed methodologies. Below are summaries of typical protocols used to evaluate these enhancers.

In Vitro Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.

  • Barrier Integrity Measurement: TEER is measured before and after the experiment to ensure monolayer integrity. A baseline TEER reading is established.

  • Treatment: The apical (upper) side of the monolayer is treated with a transport buffer containing the peptide, a fluorescent marker (e.g., FD4), and the permeation enhancer (SNAC or C10) at a specified concentration (e.g., 8.5 mM for C10, 40 mM for SNAC).[15]

  • Sampling: Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the peptide and the fluorescent marker in the basolateral samples is quantified using LC-MS/MS and a fluorescence plate reader, respectively.

  • Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

In Vivo Oral Bioavailability Study (Rat Model)

The workflow for a typical preclinical oral bioavailability study is outlined below.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis cluster_result Phase 4: Outcome Formulation Formulation (Peptide + Enhancer) Dosing Oral Gavage Administration Formulation->Dosing Animal_Prep Animal Acclimation & Fasting Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0-24h) Dosing->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing IV_Group IV Administration (Reference Group) IV_Group->Blood_Sampling LCMS LC-MS/MS Analysis (Peptide Quantification) Plasma_Processing->LCMS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) LCMS->PK_Analysis Bioavailability Calculate Oral Bioavailability (%) PK_Analysis->Bioavailability

Caption: Workflow for a typical in vivo oral bioavailability study.

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before the study.

  • Formulation: The peptide is formulated with the enhancer (e.g., C10) in an aqueous solution.[8]

  • Administration: The formulation is administered directly into a specific region of the GI tract (e.g., duodenum or jejunum via instillation) or by oral gavage. A separate group of animals receives an intravenous (IV) dose to serve as a reference for 100% bioavailability.[8]

  • Blood Sampling: Blood samples are collected serially from the tail vein or another appropriate site at predefined time points post-dosing.

  • Analysis: Plasma is separated, and the peptide concentration is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Calculation: Pharmacokinetic parameters, including the Area Under the Curve (AUC), are calculated. Oral bioavailability is determined by comparing the dose-normalized AUC from oral administration to that from IV administration.

Safety and Regulatory Status

Both enhancers have been extensively evaluated for safety.

  • SNAC has Generally Regarded as Safe (GRAS) status and is approved by the FDA as a component of Rybelsus®.[2][10] It is not significantly absorbed systemically and acts locally in the GI tract.[19]

  • C10 has a long history of use in humans and holds food additive status.[2][10] Clinical trials using the GIPET™ platform have shown its permeation-enhancing effects to be transient and reversible, with no significant toxicity detected even after multiple doses.[11]

Conclusion

This compound (SNAC) and sodium caprate (C10) are both pivotal technologies for advancing oral peptide delivery, yet they operate through distinct primary mechanisms.

  • SNAC is best characterized as a transcellular enhancer, particularly effective in the stomach. Its multi-modal action of pH buffering, monomerization, and membrane fluidization has led to the successful commercialization of the first oral GLP-1 receptor agonist.

  • C10 is a classic paracellular enhancer that transiently opens epithelial tight junctions. It has demonstrated efficacy for a range of macromolecules in numerous clinical trials, though high intra-subject variability remains a challenge.

The choice between SNAC and C10 is not straightforward and depends on the specific peptide's physicochemical properties, the desired site of absorption (stomach vs. intestine), and formulation strategy.[2][10] Evidence does not conclusively show that one is broadly more efficacious than the other, and both result in highly variable, single-digit bioavailability.[10] Future innovations may lie in combining these enhancers to leverage multiple absorption pathways, although the translatability from preclinical models to humans requires further investigation.[3] Ultimately, formulation, manufacturing, and commercial considerations often become the key drivers in selecting an enhancer.[2][10]

References

A Comparative Guide to the In Vivo Efficacy of Salcaprozic Acid (SNAC) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral delivery of macromolecules, particularly peptides and proteins, represents a significant challenge in pharmaceutical development. Salcaprozic acid (SNAC), a synthetic N-acetylated amino acid derivative of salicylic acid, has emerged as a promising oral absorption enhancer. This guide provides an objective comparison of the in vivo efficacy of SNAC-based formulations against other leading oral drug delivery technologies, supported by experimental data.

Performance Comparison of Oral Drug Delivery Systems

The following tables summarize key pharmacokinetic parameters from various in vivo studies, offering a comparative look at the performance of SNAC and alternative oral delivery platforms. Due to the inherent variability in study designs, including the active pharmaceutical ingredient (API), animal model, and analytical methods, direct cross-study comparisons should be made with caution.

This compound (SNAC) Formulations

SNAC primarily enhances transcellular absorption and has been successfully incorporated into oral formulations of several drugs.

APIAnimal ModelDoseKey Pharmacokinetic ParametersBioavailability (%)Reference
SemaglutideBeagle Dog10 mg semaglutide + 300 mg SNAC-~1.22[1]
SemaglutideHuman10 mg semaglutide + 300 mg SNAC-~0.8[2]
Heparin (UFH)Human75,000 IU heparin + SNACT½: ~0.67 h, Cmax (anti-FXa): ~0.55 U/mL-[3]
Heparin (UFH)RatOHEP/SNAC combinationAnti-Xa at 15 min: 1.1 IU/mL-[4]
Vitamin B12Human5 mg Vitamin B12 + 100 mg SNAC-5% (vs. 2% for commercial oral formulation)[5]
Alternative Oral Delivery Systems

Gastrointestinal Permeation Enhancement Technology (GIPET®) with Sodium Caprate (C10)

GIPET® utilizes medium-chain fatty acids like sodium caprate to transiently open tight junctions, facilitating paracellular drug absorption.

APIAnimal ModelKey Pharmacokinetic ParametersBioavailability (%)Reference
GLP-1/GIP CoagonistMinipig-~2[6]
DesmopressinHuman-~2.4[7]

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon dilution in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.

APIAnimal ModelKey Pharmacokinetic ParametersBioavailability (%)Reference
Cyclosporine ABeagle DogTmax: ~1.92 h, Cmax: -Relative BA vs. Neoral®: 73.6%[8]
Cyclosporine ARat-4.48-fold increase vs. Bioral®[9]

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that can encapsulate drugs, protecting them from degradation and enhancing their absorption.

APIAnimal ModelKey Pharmacokinetic ParametersBioavailability (%)Reference
PaclitaxelMouseCmax: 10,274 ng/mL10-fold higher plasma exposure vs. free drug[10]
PaclitaxelRat-~19.5% (3-fold increase vs. Taxol)[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for common animal models used in oral drug delivery research.

Oral Gavage in Rodents (Rats/Mice)

This procedure is a standard method for the oral administration of test compounds in a liquid formulation.

  • Animal Preparation:

    • Animals are typically fasted overnight (approximately 12-18 hours) before dosing to minimize food-drug interactions, with water provided ad libitum.[13]

    • The body weight of each animal is recorded to calculate the appropriate dosing volume. The general recommendation for maximum volume is 10 mL/kg.[14]

  • Dosing Procedure:

    • The animal is properly restrained to ensure its safety and the accuracy of the administration.[15][16]

    • A gavage needle of the appropriate size (e.g., 20-22 gauge for rats, 22-24 gauge for mice) is attached to a syringe containing the formulation.[17]

    • The needle is gently inserted into the mouth and advanced along the roof of the mouth into the esophagus until it reaches the stomach. The substance is then administered slowly.[14]

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) to characterize the pharmacokinetic profile.[18]

    • Common blood collection sites include the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular vein for serial sampling.[19] The total volume of blood collected should not exceed the recommended guidelines to ensure animal welfare.[20]

Oral Administration in Cannulated Beagle Dogs

Beagle dogs are often used in preclinical studies due to their physiological similarities to humans. Surgical implantation of a cannula allows for direct administration to the stomach or specific intestinal segments and repeated blood sampling.

  • Animal Preparation:

    • Dogs are fasted overnight prior to the study, with free access to water.[21]

    • A gastric or intestinal cannula is surgically implanted to allow for direct administration of the formulation.

  • Dosing and Blood Sampling:

    • The test formulation is administered through the cannula.

    • Blood samples are collected from a peripheral vein (e.g., cephalic vein) at scheduled intervals (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.[21]

    • Plasma is separated by centrifugation and stored frozen until analysis.

Visualizing the Process: Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct In Vivo Study Conduct cluster_post_study Post-Study Analysis Formulation Formulation Preparation Dosing Oral Administration Formulation->Dosing Animal_Acclimation Animal Acclimation Fasting Overnight Fasting Animal_Acclimation->Fasting Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: A typical experimental workflow for an in vivo oral pharmacokinetic study.

SNAC_Mechanism cluster_lumen Gastric Lumen cluster_epithelium Gastric Epithelial Cell SNAC SNAC SNAC_Drug_Complex Non-covalent Complex SNAC->SNAC_Drug_Complex Drug Drug (e.g., Semaglutide) Drug->SNAC_Drug_Complex Transcellular_Transport Increased Transcellular Transport SNAC_Drug_Complex->Transcellular_Transport Increased Lipophilicity Membrane Cell Membrane Bloodstream Bloodstream Transcellular_Transport->Bloodstream

Caption: Proposed mechanism of SNAC-mediated oral drug absorption.

References

The Oral Frontier: A Comparative Guide to Salcaprozate Sodium (SNAC) and Emerging Oral Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective oral delivery of macromolecules has been a long-standing challenge. Salcaprozate sodium (SNAC), a pioneering oral absorption enhancer, has paved the way for the successful oral formulation of drugs that were traditionally administered via injection. This guide provides a comprehensive comparison of the clinical trial results for drugs utilizing SNAC technology against other emerging oral delivery platforms, supported by experimental data and detailed methodologies.

Salcaprozate Sodium (SNAC): A Clinically Validated Enhancer

SNAC is an oral absorption enhancer that facilitates the absorption of small and large drug molecules.[1] Its mechanism of action is primarily attributed to its ability to form non-covalent macromolecular complexes with drugs, which increases their lipophilicity and promotes passive transcellular permeation across intestinal epithelial cells.[2] Additionally, in the acidic environment of the stomach, SNAC can create a localized high-pH microenvironment that protects drugs from degradation by enzymes like pepsin.[2]

Clinical Trial Performance of SNAC-based Formulations

The efficacy and safety of SNAC have been most prominently demonstrated in the development of oral semaglutide (Rybelsus®), the first orally available glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes. The PIONEER clinical trial program has provided extensive data on its performance.

Table 1: Efficacy and Safety of Oral Semaglutide (PIONEER 1 & 8 Trials) [3][4][5][6][7][8]

TrialTreatment ArmsBaseline HbA1c (%)Mean Change in HbA1c from Baseline (%)Mean Change in Body Weight from Baseline (kg)Common Adverse Events (%)
PIONEER 1 Oral Semaglutide 3 mg8.0-0.6-0.1Nausea (11.4-23.2)
(Monotherapy)Oral Semaglutide 7 mg8.0-0.9-0.9
Oral Semaglutide 14 mg8.0-1.1-2.3
Placebo8.0+0.1-1.4
PIONEER 8 Oral Semaglutide 3 mg + Insulin8.2-0.6-0.9Nausea (11.4-23.2)
(Add-on to Insulin)Oral Semaglutide 7 mg + Insulin8.2-0.9-2.0
Oral Semaglutide 14 mg + Insulin8.2-1.2-3.3
Placebo + Insulin8.2-0.1-0.9

Beyond semaglutide, SNAC has been evaluated in clinical trials with other macromolecules, including heparin and vitamin B12.

Table 2: Clinical Trial Data for Oral Heparin and Vitamin B12 with SNAC [9][10][11][12][13][14]

DrugKey Findings
Oral Heparin with SNAC In a Phase II trial in patients undergoing total hip arthroplasty, oral heparin/SNAC showed no significant difference in the incidence of venous thromboembolism or major bleeding events compared to subcutaneous unfractionated heparin.[9][13] Anti-factor Xa activity peaked at 45-60 minutes post-dose.[13]
Oral Vitamin B12 with SNAC A study in healthy male subjects demonstrated that an oral formulation of 5 mg cyanocobalamin with 100 mg SNAC had a significantly greater mean absolute bioavailability (5.09%) compared to a commercial 5 mg oral formulation without SNAC (2.16%). The time to maximum concentration (Tmax) was also significantly reduced (0.5 hours vs. 6.83 hours).[12]

Comparative Analysis with Alternative Oral Delivery Platforms

The success of SNAC has spurred the development of other innovative oral delivery technologies. Here, we compare SNAC with two notable platforms that have reached clinical evaluation.

Oramed Pharmaceuticals: ORMD-0801 (Oral Insulin)

Oramed's Protein Oral Delivery (POD™) technology is designed to protect orally delivered proteins from enzymatic degradation in the gastrointestinal tract and enhance their absorption.

Table 3: Clinical Trial Results for Oramed's ORMD-0801 [15][16][17]

TrialIndicationKey Findings
Phase 3 (ORA-D-013-1) Type 2 DiabetesThe trial did not meet its primary endpoint of improving glycemic control (mean change in HbA1c at 26 weeks) compared to placebo. It also failed to meet its secondary endpoint of reducing fasting plasma glucose. No serious drug-related adverse events were reported.
Phase 2 Nonalcoholic Steatohepatitis (NASH)ORMD-0801 was found to be safe and well-tolerated. The trial met its primary endpoint of no difference in adverse events compared to placebo and showed a clinically meaningful trend in reducing liver fat content.[15][16][17]
Rani Therapeutics: The RaniPill®

Rani Therapeutics has developed a "robotic" pill, the RaniPill®, designed to protect a biologic drug from the stomach's acidic environment and then inject it directly into the wall of the small intestine.

Table 4: Clinical Trial Data for Rani Therapeutics' RaniPill® [18][19][20][21]

Drug FormulationIndicationKey Findings
RT-111 (Ustekinumab Biosimilar) Healthy Volunteers (Phase 1)RT-111 was well-tolerated and delivered the ustekinumab biosimilar with high bioavailability (estimated at 84% relative to subcutaneous injection). It demonstrated a higher Cmax and a shorter Tmax compared to subcutaneous administration. No serious adverse events were observed.[18][19][20]

Experimental Protocols for Assessing Oral Absorption Enhancement

To provide a deeper understanding of the preclinical evaluation of these technologies, detailed methodologies for key in vitro experiments are outlined below.

Caco-2 Cell Permeability Assay

This assay is a widely used in vitro model to predict the intestinal permeability of a drug.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[22]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[23]

  • Transport Study:

    • For apical to basolateral (A→B) transport, the test compound (with or without the absorption enhancer) is added to the apical side, and samples are collected from the basolateral side over time.[22]

    • For basolateral to apical (B→A) transport, the compound is added to the basolateral side, and samples are collected from the apical side.[22]

  • Quantification: The concentration of the compound in the collected samples is determined by a suitable analytical method, such as LC-MS/MS.[24]

  • Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[22]

Ussing Chamber Assay

The Ussing chamber is an ex vivo system used to measure the transport of ions and molecules across epithelial tissues.

Protocol:

  • Tissue Preparation: A segment of animal intestine (e.g., rat or mouse) is excised, and the muscle layers are stripped away to isolate the mucosal layer.[25]

  • Mounting: The isolated intestinal tissue is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[25]

  • Equilibration: Both chambers are filled with an appropriate physiological buffer (e.g., Krebs-Ringer) and gassed with 95% O2/5% CO2 at 37°C.[25]

  • Electrophysiological Measurements: The transepithelial electrical resistance (TEER) and short-circuit current (Isc) are measured to assess tissue viability and integrity.[25]

  • Permeability Measurement: A fluorescently labeled marker molecule or the drug of interest (with or without the enhancer) is added to the mucosal side, and its appearance on the serosal side is measured over time.[25]

Visualizing Mechanisms and Workflows

To illustrate the processes involved in SNAC-mediated drug delivery and its evaluation, the following diagrams are provided.

SNAC_Mechanism cluster_lumen Gastric Lumen (Acidic) cluster_epithelium Gastric Epithelial Cell cluster_blood Bloodstream Drug Drug Drug_SNAC_Complex Drug-SNAC Complex Drug->Drug_SNAC_Complex Non-covalent binding SNAC SNAC SNAC->Drug_SNAC_Complex Pepsin Pepsin Pepsin->Drug Degradation (inhibited by SNAC's local pH increase) Internalized_Complex Internalized Complex Drug_SNAC_Complex->Internalized_Complex Transcellular Transport Released_Drug Drug Internalized_Complex->Released_Drug Released_SNAC SNAC Internalized_Complex->Released_SNAC

Proposed mechanism of SNAC-mediated oral drug absorption.

Experimental_Workflow Start Start Caco2_Assay In Vitro Permeability (Caco-2 Assay) Start->Caco2_Assay Ussing_Chamber Ex Vivo Permeability (Ussing Chamber) Caco2_Assay->Ussing_Chamber Promising Candidates InVivo_PK In Vivo Pharmacokinetics (Animal Model) Ussing_Chamber->InVivo_PK Clinical_Trials Human Clinical Trials (Phase I-III) InVivo_PK->Clinical_Trials Favorable PK/ Safety Profile End End Clinical_Trials->End

General experimental workflow for evaluating oral absorption enhancers.

Conclusion

Salcaprozate sodium has demonstrated its value as a clinically effective oral absorption enhancer, enabling the development of oral formulations for several macromolecules. The comprehensive clinical data for oral semaglutide, in particular, highlights the potential of this technology. However, the landscape of oral drug delivery is continually evolving, with novel platforms like Oramed's POD™ technology and Rani Therapeutics' RaniPill® showing promise in early-stage clinical trials. While ORMD-0801's Phase 3 results in diabetes were disappointing, its potential in other indications like NASH is still under investigation. The RaniPill®, with its unique mechanical approach to drug delivery, has shown impressive bioavailability in a Phase 1 study.

For researchers and drug developers, the choice of an oral delivery platform will depend on a multitude of factors, including the physicochemical properties of the drug, the desired pharmacokinetic profile, and the target patient population. The data presented in this guide provides a foundation for comparing these technologies and making informed decisions in the pursuit of developing the next generation of oral therapeutics.

References

A Comparative Guide to the Safety and Toxicology of Salcaprozic Acid and Other Oral Permeation Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral delivery of many promising therapeutic agents, particularly macromolecules, is often hindered by poor membrane permeability and degradation within the gastrointestinal tract. Permeation enhancers, such as Salcaprozic acid (SNAC), have emerged as a key strategy to overcome these barriers. This guide provides a comprehensive comparison of the safety and toxicological profiles of this compound and its alternatives, supported by experimental data and detailed methodologies, to aid in the selection of appropriate enhancers for oral drug formulation.

Executive Summary

This compound (SNAC), a synthetic N-acylated amino acid derivative, has gained significant attention for its role in the oral delivery of biologics, most notably in the formulation of oral semaglutide. Its "Generally Recognized As Safe" (GRAS) status for certain uses underscores a favorable safety profile. This guide compares SNAC with other prominent oral permeation enhancers, including the medium-chain fatty acid sodium caprate (C10), a chlorinated derivative 5-CNAC, the surfactant sodium lauroyl sarcosinate, and the natural polymer chitosan. The comparison focuses on key toxicological endpoints, providing a clear overview for researchers in the field.

Data Presentation: Comparative Toxicology

The following tables summarize key quantitative toxicological data for this compound and its alternatives.

Table 1: Acute and Subchronic Oral Toxicity Data

CompoundTest SpeciesStudy DurationNOAEL (No-Observed-Adverse-Effect Level)LD50 (Median Lethal Dose)Key Findings
This compound (SNAC) Wistar Rat13 weeks1000 mg/kg/day[1][2]Not establishedAt 2000 mg/kg/day in Sprague-Dawley rats, mortality was observed.[1] Slightly higher liver and kidney weights were noted at ≥500 mg/kg/day, considered an adaptive response without histopathological changes.[1]
Sodium Caprate (C10) Rat-Not established in cited studies3730 mg/kg[3]Approved as a direct food additive by the FDA with no set daily limit by the WHO.[2] Long-term dietary exposure in rats showed no significant stomach morphology changes.[3]
5-CNAC RatSub-chronic1 g/kg/day (inferred from SNAC studies)Not establishedIn human clinical trials, gastrointestinal disturbances were the most common adverse events.[4] The doses used in human trials are significantly lower than the NOAEL in rats.[4]
Sodium Lauroyl Sarcosinate Rat90 days, 6 months, 2 yearsNot established in cited studies>5000 mg/kg and 2175 mg/kg in two studies[5]Low acute oral toxicity.[5] Minor stomach irritation at high repeated doses.[6] Not genotoxic or carcinogenic.[6]
Chitosan Mouse-Not established in cited studies>16 g/kg[7]Generally considered non-toxic and biodegradable.[7]

Table 2: Developmental and Reproductive Toxicity Data

CompoundTest SpeciesKey Findings
This compound (SNAC) Sprague-Dawley RatAt 1000 mg/kg/day, a prolonged gestation period and an increase in stillbirths were observed, with a slight decrease in maternal body weight. No adverse effects on the growth and development of surviving offspring.[5][6]
Sodium Caprate (C10) -Data not available in the reviewed literature.
5-CNAC -Data not available in the reviewed literature.
Sodium Lauroyl Sarcosinate RatNo adverse effects on development were reported in the reviewed studies.[6]
Chitosan -Data not available in the reviewed literature.

Table 3: Genotoxicity Data

CompoundAssay TypeResult
This compound (SNAC) -Data not available in the reviewed literature.
Sodium Caprate (C10) -Data not available in the reviewed literature.
5-CNAC -Data not available in the reviewed literature.
Sodium Lauroyl Sarcosinate Various assaysNegative for genotoxic effects.[6]
Chitosan -Data not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key toxicological and mechanistic studies are provided below, based on standardized guidelines and published research.

Subchronic Oral Toxicity Study (90-Day Study in Rodents - OECD 408)
  • Objective: To evaluate the adverse effects of a test substance administered orally over a 90-day period, identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[1]

  • Test System: Typically conducted in rats (e.g., Wistar or Sprague-Dawley strains).[1] At least three dose groups and a concurrent control group are used, with a minimum of 10 animals per sex per group.[1][8]

  • Administration: The test substance is administered daily by oral gavage for 90 consecutive days.[1][8]

  • Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are measured weekly.[8][9]

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.[9]

  • Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[9]

  • Data Analysis: Statistical analysis is performed to determine the significance of any observed effects compared to the control group. The NOAEL is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.[8]

Prenatal Developmental Toxicity Study (OECD 414)
  • Objective: To assess the potential adverse effects of a test substance on the pregnant female and the developing embryo and fetus.[3][10]

  • Test System: Typically performed in pregnant rats or rabbits.[3]

  • Administration: The test substance is administered daily by oral gavage, usually from implantation to the day before scheduled cesarean section.[3][10]

  • Maternal Observations: Pregnant animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded.[3]

  • Fetal Evaluations: At termination, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[3]

  • Data Analysis: The incidence of malformations and other developmental effects are analyzed statistically.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Objective: To assess the mutagenic potential of a test substance by its ability to induce reverse mutations in amino-acid dependent strains of Salmonella typhimurium and Escherichia coli.[11]

  • Test System: A set of bacterial tester strains with different mutations is used to detect various types of point mutations.

  • Procedure: The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism. The test substance is incubated with the bacterial strains, and the mixture is plated on a minimal agar medium lacking the required amino acid.

  • Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.[12]

In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)
  • Objective: To predict the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer resembling the intestinal epithelium.[13][14]

  • Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for 21-28 days to form a differentiated monolayer.[13]

  • Permeability Measurement: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points to determine the rate of transport.[14]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[15][16]

In Situ Single-Pass Intestinal Perfusion (SPIP)
  • Objective: To determine the intestinal permeability of a compound in a live animal model, providing a more physiologically relevant assessment than in vitro models.[2][17]

  • Procedure: An anesthetized rat has a segment of its intestine cannulated at both ends.[18] A solution containing the test compound is perfused through the intestinal segment at a constant flow rate.[18]

  • Sample Analysis: The concentration of the compound in the perfusate collected from the outlet is measured.[19]

  • Data Analysis: The effective permeability coefficient (Peff) is calculated based on the disappearance of the drug from the perfusate.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G

G

G

References

Head-to-Head Comparison of SNAC with other Eligen Carriers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Salcaprozate Sodium (SNAC), a key component of the Eligen® technology, with other Eligen® carriers. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes key concepts to facilitate an objective evaluation of these oral permeation enhancers.

Overview of Eligen® Technology and Carriers

The Eligen® technology, developed by Emisphere Technologies, utilizes small molecules known as carriers to facilitate the oral absorption of drugs that are typically poorly permeable, such as peptides and proteins.[1][2] These carriers, including Salcaprozate Sodium (SNAC), N-(5-chlorosalicyloyl)-8-aminocaprylic acid (5-CNAC), and monosodium N-(4-chlorosalicyloyl)-4-aminobutyrate (4-CNAB), are designed to non-covalently associate with the drug molecule, increasing its lipophilicity and enabling its transport across the gastrointestinal epithelium.[2][3][4]

Quantitative Performance Comparison

The following tables summarize the performance of SNAC, 5-CNAC, and 4-CNAB in enhancing the oral bioavailability of various drug molecules in both preclinical and clinical settings.

Table 1: Preclinical In Vivo Comparison of Eligen® Carriers in Rats

This table presents data from a head-to-head study comparing the ability of SNAC, 5-CNAC, and 4-CNAB to enhance the oral absorption of cyanocobalamin (Vitamin B12) in rats.[5][6]

CarrierDrugDose (Carrier)Dose (Drug)Mean AUC₀-₈h (ng*h/mL) ± SDFold Increase in AUC vs. Drug Alone
SNAC Cyanocobalamin100 mg/kg1.5 mg/kg11.2 ± 2.4~11
5-CNAC Cyanocobalamin100 mg/kg1.5 mg/kg4.5 ± 1.1~4.5
4-CNAB Cyanocobalamin100 mg/kg1.5 mg/kg2.9 ± 0.8~3
Control CyanocobalaminN/A1.5 mg/kg1.0 ± 0.31

AUC: Area Under the Curve, a measure of total drug exposure. SD: Standard Deviation.

Table 2: Clinical Performance of Eligen® Carriers with Various Drugs in Humans

This table summarizes data from various clinical trials investigating the efficacy of SNAC, 5-CNAC, and 4-CNAB in enhancing the oral bioavailability of different therapeutic agents in human subjects.[3][7]

CarrierDrugCarrier DoseDrug DoseAchieved Oral Bioavailability (%)Key Findings
SNAC Heparin400 mg90,000 U16% (relative to subcutaneous)Significant increase in absorption.[3]
SNAC Vitamin B12100 mg5 mg~3% (absolute)3% higher absolute bioavailability compared to a commercial oral formulation.[3]
5-CNAC Salmon Calcitonin200 mg0.8 mg~0.5 - 1.4% (absolute)Phase III trials did not meet primary efficacy endpoints.[3]
4-CNAB Insulin200-400 mg300 IU7 ± 4% (relative to subcutaneous)High variability in absorption observed.[3][7]

Mechanism of Action

The primary proposed mechanism for Eligen® carriers is the enhancement of transcellular transport. The carriers are thought to non-covalently interact with the drug molecule, increasing its lipophilicity and facilitating its passage across the lipid membranes of intestinal epithelial cells.[2][3]

Eligen_Mechanism cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium Drug Drug Complex Drug-Carrier Complex Drug->Complex Non-covalent interaction Carrier Carrier Carrier->Complex Enterocyte Enterocyte Complex->Enterocyte Increased Lipophilicity Facilitates Transcellular Transport Bloodstream Bloodstream Enterocyte->Bloodstream Dissociation & Absorption

Proposed mechanism of Eligen carriers.

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the comparison of Eligen® carriers.

In Vivo Oral Bioavailability Study in Rats

This protocol describes a typical in vivo study to assess the oral bioavailability of a drug when co-administered with a permeation enhancer.

Animals: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before the experiment with free access to water.[8][9]

Dosing:

  • The drug and carrier are formulated as a solution or suspension in a suitable vehicle (e.g., water, saline).

  • A predetermined dose of the formulation is administered to the rats via oral gavage using a feeding needle.[8][9] The volume is typically calculated based on the animal's body weight.[10]

  • A control group receives the drug without the carrier.

Blood Sampling:

  • Blood samples are collected at various time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via a cannulated vein (e.g., jugular vein) or through sparse sampling from the tail vein.[8]

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Sample Analysis and Pharmacokinetic Calculations:

  • The concentration of the drug in plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic parameters, including the Area Under the Curve (AUC), are calculated from the plasma concentration-time profiles.

  • The fold increase in bioavailability is determined by comparing the AUC of the drug with the carrier to the AUC of the drug alone.

in_vivo_workflow Start Start Fasting Animal Fasting Start->Fasting Dosing Oral Gavage (Drug +/- Carrier) Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS Analysis Processing->Analysis Calculation Pharmacokinetic Analysis (AUC) Analysis->Calculation End End Calculation->End

Workflow for in vivo oral bioavailability study.
In Vitro Caco-2 Permeability Assay

This protocol outlines a standard in vitro method to assess the permeability of a drug across a monolayer of human intestinal Caco-2 cells and the effect of permeation enhancers.[1]

Cell Culture:

  • Caco-2 cells are seeded on permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[1]

  • The formation of a tight monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[11][12]

Permeability Experiment:

  • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (upper) and basolateral (lower) sides of the monolayer.

  • The initial TEER is measured to ensure monolayer integrity.[11][12]

  • The test drug, with or without the Eligen® carrier, is added to the apical side (for absorption studies).

  • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.

  • At the end of the experiment, the final TEER is measured to assess any damage to the cell monolayer.[11]

Sample Analysis and Permeability Calculation:

  • The concentration of the drug in the collected samples is quantified by LC-MS or another suitable analytical method.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

caco2_workflow Start Start Seeding Seed Caco-2 cells on Transwell filters Start->Seeding Differentiation Culture for 21 days to form monolayer Seeding->Differentiation TEER_Initial Measure Initial TEER Differentiation->TEER_Initial Dosing Add Drug +/- Carrier to Apical Side TEER_Initial->Dosing Sampling Sample from Basolateral Side Dosing->Sampling TEER_Final Measure Final TEER Dosing->TEER_Final Analysis LC-MS Analysis Sampling->Analysis Calculation Calculate Papp TEER_Final->Calculation Analysis->Calculation End End Calculation->End

Workflow for in vitro Caco-2 permeability assay.

Conclusion

The available data indicates that SNAC, 5-CNAC, and 4-CNAB are all capable of enhancing the oral absorption of poorly permeable drugs. Head-to-head preclinical data in rats suggests that for cyanocobalamin, SNAC provides the most significant enhancement in oral bioavailability compared to 5-CNAC and 4-CNAB.[5][6] Clinical data, although not from direct head-to-head trials, shows variable efficacy depending on the drug and the carrier. SNAC has demonstrated success with heparin and vitamin B12, leading to the commercialization of an oral semaglutide product (Rybelsus®).[3] In contrast, clinical trials with 5-CNAC and salmon calcitonin did not meet their primary endpoints, and 4-CNAB with insulin showed high variability.[3] The choice of an optimal Eligen® carrier is likely drug-dependent and requires empirical evaluation through well-designed preclinical and clinical studies.

References

A Head-to-Head Comparison of Permeation Enhancers: Unraveling the Mechanisms of SNAC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of permeation enhancers is paramount in the quest for effective oral drug delivery. This guide provides a comprehensive comparison of Salcaprozate Sodium (SNAC), a key component in the oral formulation of semaglutide, with other prominent permeation enhancers. We delve into the experimental evidence, present quantitative data for objective comparison, and detail the methodologies behind these findings.

The oral administration of many therapeutic agents, particularly macromolecules like peptides and proteins, is hampered by poor permeability across the intestinal epithelium. Permeation enhancers are chemical excipients that transiently increase the permeability of the intestinal barrier, thereby improving the oral bioavailability of co-administered drugs. This guide focuses on the evidence supporting the mechanisms of action of SNAC in contrast to other widely studied enhancers, including medium-chain fatty acids (MCFAs) like sodium caprate (C10) and bile salts.

Mechanisms of Action: A Tale of Two Pathways

The prevailing understanding is that permeation enhancers facilitate drug absorption through two primary routes: the transcellular pathway (through the cells) and the paracellular pathway (between the cells).

Salcaprozate Sodium (SNAC): A Multifaceted Approach

SNAC, a synthetic N-acetylated amino acid derivative of salicylic acid, is considered a transcellular permeation enhancer.[1] Its mechanism is thought to be multifaceted:

  • Non-Covalent Complexation: SNAC is believed to form non-covalent complexes with drug molecules, increasing their lipophilicity and facilitating their passive diffusion across the intestinal epithelial cells.[2][3]

  • Gastric-Specific Mechanism: In the context of oral semaglutide, SNAC exhibits a unique mechanism within the stomach. It acts as a localized buffer, transiently increasing the pH in the microenvironment of the tablet.[1][4] This elevation in pH serves a dual purpose: it protects the peptide from degradation by the gastric enzyme pepsin and promotes the monomeric form of semaglutide, which is more readily absorbed.[4][5]

  • Membrane Fluidization: Evidence also suggests that SNAC can fluidize the plasma membrane of gastric epithelial cells, further enabling the transcellular passage of the drug.[4]

Sodium Caprate (C10): A Paracellular Modulator

Sodium caprate (C10), a medium-chain fatty acid, is one of the most studied permeation enhancers and is known to primarily act via the paracellular route by modulating tight junctions.[6][7] The proposed signaling pathway involves:

  • Activation of Phospholipase C (PLC): C10 is thought to activate PLC in the cell membrane.[8]

  • Increased Intracellular Calcium: This activation leads to an increase in intracellular calcium (Ca2+) levels.[6][8]

  • Myosin Light-Chain Kinase (MLCK) Activation: The rise in intracellular calcium activates calmodulin and subsequently myosin light-chain kinase (MLCK).[8]

  • Tight Junction Opening: Activated MLCK leads to the contraction of the perijunctional actomyosin ring, resulting in the opening of tight junctions and increased paracellular permeability.[8]

  • Cytoskeletal Redistribution: C10 has also been shown to cause a redistribution of the cytoskeleton, contributing to the opening of tight junctions.[9]

Bile Salts: Nature's Surfactants

Bile salts, endogenous molecules involved in fat digestion, also act as permeation enhancers through several mechanisms:

  • Membrane Fluidization: They can insert into the cell membrane, increasing its fluidity and facilitating transcellular transport.[10]

  • Micelle Formation: At higher concentrations, bile salts can form micelles, which can extract membrane lipids and create pores, enhancing both transcellular and paracellular transport.[10]

  • Tight Junction Modulation: Some bile salts have been shown to modulate tight junction proteins, leading to increased paracellular permeability.[11]

Quantitative Comparison of Permeation Enhancer Performance

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of the efficacy of SNAC and other permeation enhancers.

Table 1: In Vitro Effects of Permeation Enhancers on Epithelial Barrier Function

Permeation EnhancerModel SystemConcentrationChange in Transepithelial Electrical Resistance (TEER)Change in Permeability of Paracellular Markers (e.g., Mannitol, FD4)Reference(s)
SNAC Caco-2 monolayersCytotoxic concentrationsReversible reductionNo significant effect at non-toxic concentrations[5]
Isolated rat jejunal/colonic mucosae20 mMNo significant reductionIncreased Papp of [14C]-mannitol and FD4[12]
Sodium Caprate (C10) Caco-2 monolayers8.5 mMReversible reductionIncreased FD4 permeability[5]
Isolated rat jejunal/colonic mucosae10 mMReductionIncreased Papp of [14C]-mannitol and FD4[12]
Bile Salts (TCA/GCA) Squamous epithelial cells2 mM (pH 3)Significant decreaseSignificant increase[11]
Bile Salts (DCA) Squamous epithelial cellspH 6Significant decreaseSignificant increase[11]

Papp: Apparent Permeability Coefficient; TCA: Taurocholic acid; GCA: Glycocholic acid; DCA: Deoxycholic acid

Table 2: In Vivo/Ex Vivo Permeability Enhancement

Permeation EnhancerDrugModel SystemConcentrationFold-Increase in Permeability/BioavailabilityReference(s)
SNAC OctreotideIsolated rat ileal mucosae20 mM3.4-fold increase in Papp[13]
OctreotideIsolated human colonic mucosae40 mM2.1-fold increase in Papp[13]
SemaglutideHuman clinical trials300 mgBioavailability of ~0.8%[14]
Sodium Caprate (C10) Arg8-vasopressinCaco-2 monolayers13 mM10-fold increase in permeability[15]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the mechanisms of action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

SNAC_Mechanism cluster_gastric_lumen Gastric Lumen (Acidic pH) cluster_epithelium Gastric Epithelial Cell Semaglutide_Tablet Oral Semaglutide Tablet (Semaglutide + SNAC) SNAC_Release SNAC Release Semaglutide_Tablet->SNAC_Release Semaglutide_Oligomers Semaglutide (Oligomers) Semaglutide_Tablet->Semaglutide_Oligomers Membrane_Fluidization Membrane Fluidization SNAC_Release->Membrane_Fluidization Interacts with cell membrane Local_pH_Increase Local pH Increase (near tablet) SNAC_Release->Local_pH_Increase Buffering Action Monomerization Semaglutide Monomers SNAC_Release->Monomerization Promotes Semaglutide_Oligomers->Monomerization Pepsinogen Pepsinogen Pepsin Pepsin (Active) Pepsinogen->Pepsin Low pH Epithelial_Cell Epithelial Cell Transcellular_Uptake Transcellular Uptake of Semaglutide Membrane_Fluidization->Transcellular_Uptake Systemic_Circulation Systemic Circulation Transcellular_Uptake->Systemic_Circulation Absorption Pepsin_Inhibition Pepsin Inhibition Local_pH_Increase->Pepsin_Inhibition Inhibits conversion Semaglutide_Protection Semaglutide Protected Pepsin_Inhibition->Semaglutide_Protection Protects Monomerization->Transcellular_Uptake

Caption: Gastric mechanism of SNAC with oral semaglutide.

C10_Mechanism C10 Sodium Caprate (C10) PLC Phospholipase C (PLC) Activation C10->PLC Ca_Increase Increased Intracellular Ca2+ PLC->Ca_Increase Calmodulin Calmodulin Activation Ca_Increase->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Actomyosin_Contraction Perijunctional Actomyosin Ring Contraction MLCK->Actomyosin_Contraction TJ_Opening Tight Junction (TJ) Opening Actomyosin_Contraction->TJ_Opening Paracellular_Transport Increased Paracellular Transport TJ_Opening->Paracellular_Transport

Caption: Signaling pathway for sodium caprate (C10) induced tight junction modulation.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment Caco2_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Differentiate for 21 days to form monolayer Caco2_Seeding->Differentiation TEER_Measurement Measure TEER to confirm monolayer integrity Differentiation->TEER_Measurement Permeability_Assay Add drug and enhancer to apical side TEER_Measurement->Permeability_Assay Sampling Sample from basolateral side at time intervals Permeability_Assay->Sampling Analysis Quantify drug concentration (e.g., LC-MS/MS) Sampling->Analysis Papp_Calculation Calculate Apparent Permeability (Papp) Analysis->Papp_Calculation Tissue_Excision Excise intestinal tissue (e.g., rat jejunum) Ussing_Chamber Mount tissue in Ussing chamber Tissue_Excision->Ussing_Chamber Equilibration Equilibrate tissue Ussing_Chamber->Equilibration Add_Enhancer Add drug and enhancer to mucosal side Equilibration->Add_Enhancer Measure_Flux Measure drug flux to serosal side Add_Enhancer->Measure_Flux TEER_Monitoring Monitor TEER throughout Add_Enhancer->TEER_Monitoring

Caption: Experimental workflows for in vitro and ex vivo permeability assessment.

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key experiments cited in this guide.

Caco-2 Cell Permeability Assay

This in vitro model utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on semi-permeable filter supports, differentiates to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Protocol:

  • Cell Seeding and Culture: Caco-2 cells are seeded onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². The cells are cultured for 21 days in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. The medium is changed every 2-3 days.

  • Monolayer Integrity Assessment: Before the permeability experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²) are used for the assay. The permeability of a paracellular marker like Lucifer Yellow can also be measured to confirm low paracellular flux.

  • Permeability Experiment:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The test drug, with and without the permeation enhancer, is added to the apical (upper) chamber.

    • Samples are collected from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the drug in the basolateral samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the basolateral chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the apical chamber.

Ussing Chamber Experiments

The Ussing chamber is an ex vivo technique that allows for the study of transport across intact intestinal tissue.

Protocol:

  • Tissue Preparation: A segment of the intestine (e.g., rat jejunum or human colon) is excised and the muscle layers are stripped away to isolate the mucosal layer.

  • Mounting: The isolated mucosal tissue is mounted between two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.

  • Equilibration: Both sides of the chamber are filled with oxygenated Krebs-Ringer bicarbonate buffer and maintained at 37°C. The tissue is allowed to equilibrate.

  • Electrophysiological Measurements: The transepithelial electrical resistance (TEER) is measured throughout the experiment to monitor tissue viability and integrity.

  • Permeability Measurement:

    • The drug and permeation enhancer are added to the mucosal chamber.

    • Samples are taken from the serosal chamber at regular intervals.

    • The flux of the drug across the tissue is determined by quantifying its concentration in the serosal samples.

  • Histological Analysis: After the experiment, the tissue can be fixed, sectioned, and stained to assess any morphological changes or damage caused by the permeation enhancer.

Immunofluorescence Staining of Tight Junction Proteins

This technique is used to visualize the localization and distribution of tight junction proteins within the cell monolayer.

Protocol:

  • Cell Culture and Treatment: Caco-2 cells are grown on permeable supports and treated with the permeation enhancer.

  • Fixation and Permeabilization: The cells are fixed with a solution like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular proteins.

  • Blocking: Non-specific antibody binding sites are blocked using a solution such as bovine serum albumin (BSA).

  • Primary Antibody Incubation: The cells are incubated with a primary antibody specific to a tight junction protein (e.g., occludin, claudin-5, ZO-1).

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Mounting and Imaging: The cell supports are mounted on a microscope slide, and the fluorescence is visualized using a confocal or fluorescence microscope. Changes in the pattern of fluorescence indicate a redistribution of the tight junction proteins.

Pepsin Inhibition Assay

This assay is used to determine the ability of a compound like SNAC to inhibit the activity of the gastric enzyme pepsin.

Protocol:

  • Substrate Preparation: A solution of a protein substrate, such as hemoglobin, is prepared in an acidic buffer (pH ~2.0) to mimic gastric conditions.

  • Enzyme and Inhibitor Incubation: Pepsin is pre-incubated with or without the potential inhibitor (e.g., SNAC) at various concentrations.

  • Enzymatic Reaction: The hemoglobin substrate is added to the enzyme-inhibitor mixture to initiate the reaction. The reaction is carried out at 37°C.

  • Reaction Termination: The reaction is stopped by adding a precipitating agent like trichloroacetic acid (TCA).

  • Quantification of Digestion: The undigested hemoglobin is precipitated, and the amount of digested, TCA-soluble peptides in the supernatant is measured by reading the absorbance at 280 nm.

  • Data Analysis: The percentage of pepsin inhibition is calculated by comparing the activity of pepsin in the presence and absence of the inhibitor.

Conclusion

The choice of a permeation enhancer is a critical decision in the development of oral formulations for poorly permeable drugs. SNAC has emerged as a clinically successful enhancer, particularly for peptides, owing to its multifaceted mechanism that includes both transcellular enhancement and a unique protective role in the stomach. In contrast, other well-established enhancers like sodium caprate primarily modulate the paracellular pathway through tight junction opening, while bile salts employ a combination of membrane fluidization and micellar solubilization.

The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to objectively compare these permeation enhancers and make informed decisions in their drug development programs. The continued elucidation of the precise molecular mechanisms and signaling pathways involved will undoubtedly pave the way for the design of even more effective and safer oral drug delivery systems in the future.

References

Navigating Oral Drug Delivery: A Comparative Guide to Salcaprozate Sodium and Alternative Permeation Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective oral delivery of macromolecules is a paramount challenge. Salcaprozate sodium (SNAC) has emerged as a key player in this arena, facilitating the oral absorption of drugs that would otherwise require administration via injection. This guide provides a comprehensive comparison of the long-term safety and efficacy of SNAC with other alternatives, supported by experimental data and detailed methodologies to inform future research and development.

Salcaprozate sodium is an oral permeation enhancer that has gained significant attention for its role in the successful formulation of oral semaglutide, a GLP-1 receptor agonist for the treatment of type 2 diabetes.[1] Its primary mechanism involves a multi-faceted approach to overcoming the barriers of the gastrointestinal tract.[2] SNAC is believed to interact with and temporarily disrupt the phospholipid bilayer of the cell membranes in the GI tract, thereby increasing both paracellular (between cells) and transcellular (through cells) permeability.[2] Additionally, it can create a localized buffering effect, raising the pH in the immediate vicinity of the drug to protect it from the harsh acidic environment of the stomach.[2]

Comparative Analysis of Oral Permeation Enhancers

To provide a clear perspective on the performance of Salcaprozate sodium, this guide compares it with another well-established permeation enhancer, sodium caprate (C10), and an emerging technology, DehydraTECH™.

FeatureSalcaprozate Sodium (SNAC)Sodium Caprate (C10)DehydraTECH™
Mechanism of Action Primarily increases transcellular and paracellular permeability; localized pH buffering.[1][2]Primarily acts by opening epithelial tight junctions and membrane perturbation.[3]Combines fat-soluble active pharmaceutical ingredients (APIs) with long-chain fatty acids to enhance absorption, potentially bypassing first-pass liver metabolism.[4]
Key Applications Oral semaglutide, oral heparin, oral vitamin B12.[5]Oral delivery of bisphosphonates, antisense oligonucleotides.[6][7]Broad applicability to various APIs, including cannabinoids, antiviral drugs, and GLP-1 agonists.[8][9]
Regulatory Status Generally Recognized as Safe (GRAS) status from the US FDA.[3]Approved as a food additive.[6][10]Patented drug delivery platform technology.[4]
Reported Side Effects Generally well-tolerated; mild gastrointestinal effects such as nausea and diarrhea have been reported in some clinical trials.[5]Can cause superficial damage to the intestinal epithelium in vivo, but studies suggest it is safe for long-term use in oral dosage forms.[7]Aims to reduce side effects often associated with active pharmaceutical ingredients.[11]

Long-Term Safety and Efficacy Data

The long-term safety and efficacy of these permeation enhancers are critical considerations for drug development.

Salcaprozate Sodium (SNAC)

Preclinical studies have established a No-Observed-Adverse-Effect Level (NOAEL) for SNAC in Wistar rats at 1000 mg/kg/d in a 13-week study.[12] In Sprague-Dawley rats, SNAC-related mortality was observed at a high dose of 2000 mg/kg/d.[12] Long-term studies in humans, primarily from the clinical development of oral semaglutide, have shown that SNAC is generally safe and well-tolerated.[1] The most common adverse events reported are mild-to-moderate gastrointestinal issues.[5] Long-term efficacy is demonstrated by the sustained glycemic control achieved with oral semaglutide in multi-year clinical trials.[1] However, it has been noted that long-term effects from repeat dosing beyond six months require further assessment in some contexts.[3]

Sodium Caprate (C10)

Sodium caprate has a long history of use and is considered safe.[7] Chronic toxicity studies in Cynomolgus monkeys with an oral formulation containing sodium caprylate (a related medium-chain fatty acid) for 9 months showed only minor drug-related findings, comparable to the injectable form of the drug.[13] A 30-day longitudinal study in mice with daily oral administration of C10 showed no increase in intestinal permeability over time, and the mice gained weight without adverse health effects.[14] Clinical studies have shown that C10 can effectively enhance the oral absorption of various drugs, though the increases in bioavailability can be variable.[3]

DehydraTECH™

As a newer technology, long-term clinical data for DehydraTECH™ is still emerging. However, the technology is designed to improve the safety profile of APIs by enhancing their absorption and potentially reducing the required dosage.[9][11] Lexaria Bioscience has initiated multiple human pilot studies and a larger 12-week study to evaluate the safety and efficacy of DehydraTECH™ with GLP-1 agonists.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used to evaluate intestinal permeation enhancers.

In Vitro Caco-2 Permeability Assay

This assay is a widely used model to predict the oral absorption of drugs.

Objective: To assess the permeability of a drug across a monolayer of human intestinal epithelial cells (Caco-2).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, polarized monolayer.[16]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[17]

  • Permeability Assessment: The test compound, with and without the permeation enhancer, is added to the apical (donor) side of the monolayer. The amount of the compound that crosses the monolayer to the basolateral (receiver) side is measured over a specific time period (typically 2 hours).[16][17]

  • Bidirectional Transport: To assess active efflux, the transport of the compound is also measured from the basolateral to the apical direction. The ratio of the permeability coefficients (Papp) in both directions (efflux ratio) indicates if the compound is a substrate for efflux transporters.[16]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the cell monolayer.[18]

In Vivo Rat Intestinal Permeability Study

This in vivo model provides a more physiologically relevant assessment of intestinal drug absorption.

Objective: To determine the effective permeability (Peff) of a drug in a specific segment of the rat intestine.

Methodology:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized. A specific segment of the intestine (e.g., jejunum) is surgically isolated and cannulated at both ends.[19]

  • Perfusion: A solution containing the drug and the permeation enhancer is perfused through the isolated intestinal segment at a constant flow rate.[19]

  • Sample Collection: Samples of the perfusate are collected from the outlet at predetermined time intervals.[20]

  • Concentration Analysis: The concentration of the drug in the inlet and outlet samples is determined using a suitable analytical method (e.g., HPLC).[20]

  • Data Analysis: The effective permeability (Peff) is calculated based on the disappearance of the drug from the perfusate as it passes through the intestinal segment.[19]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_SNAC Salcaprozate Sodium (SNAC) Mechanism cluster_Lumen GI Lumen cluster_Cell Inside Cell SNAC SNAC EpithelialCell Intestinal Epithelial Cell SNAC->EpithelialCell Increases Membrane Permeability Drug Drug (Macromolecule) Drug->EpithelialCell Transcellular & Paracellular Transport Drug_Inside Drug EpithelialCell->Drug_Inside

Caption: Proposed mechanism of action for Salcaprozate Sodium (SNAC).

cluster_Workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Measure TEER to confirm integrity B->C D Add drug +/- enhancer to apical side C->D If TEER is acceptable E Incubate for 2 hours D->E F Sample basolateral side E->F G Analyze drug concentration (LC-MS/MS) F->G H Calculate Papp G->H

Caption: Experimental workflow for the in vitro Caco-2 permeability assay.

Conclusion

Salcaprozate sodium represents a significant advancement in oral drug delivery, enabling the formulation of oral peptides and other macromolecules. Its well-documented safety profile and proven efficacy in long-term clinical use make it a valuable tool for drug developers. While alternatives like sodium caprate also have a history of safe use and demonstrated efficacy, and new technologies like DehydraTECH™ show promise, SNAC's role in the successful commercialization of oral semaglutide solidifies its position as a leading permeation enhancer. The choice of a permeation enhancer will ultimately depend on the specific characteristics of the drug molecule, the desired formulation, and the target product profile. The data and protocols presented in this guide are intended to provide a solid foundation for making these critical decisions in the development of the next generation of oral therapeutics.

References

The Pursuit of Oral Macromolecule Delivery: A Comparative Guide to Alternatives for Salcaprozic Acid (SNAC)

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the oral delivery of macromolecules like peptides and proteins has been a coveted goal in pharmaceutical development, promising improved patient compliance and convenience over injectables. Salcaprozic acid (SNAC), the permeation enhancer in the first orally available GLP-1 receptor agonist, has been a trailblazer in this field. However, the quest for even more effective, safer, and broadly applicable oral delivery systems continues. This guide provides a comprehensive comparison of promising alternatives to SNAC, offering researchers, scientists, and drug development professionals a data-driven overview of the current landscape.

This guide delves into the mechanisms, performance, and experimental validation of key alternatives, with a focus on chemical permeation enhancers and nanoparticle-based systems. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided to facilitate reproducibility and further research.

Chemical Permeation Enhancers: Unlocking the Paracellular and Transcellular Gateways

Chemical permeation enhancers transiently increase the permeability of the intestinal epithelium, allowing macromolecules to pass through. These enhancers are broadly categorized by their primary mechanism of action: modulating tight junctions for paracellular transport or perturbing the cell membrane for transcellular transport.

Sodium Caprate (C10): A Clinically Advanced Medium-Chain Fatty Acid

Sodium caprate (decanoate), or C10, is a medium-chain fatty acid that stands as one of the most clinically advanced permeation enhancers alongside SNAC.[1] It is thought to primarily act by transiently opening the tight junctions between intestinal epithelial cells, facilitating paracellular drug absorption.[2][3] Some evidence also suggests it may increase membrane fluidity, contributing to a transcellular mechanism.[3]

Table 1: Comparative Performance of SNAC and Sodium Caprate (C10) in Oral Macromolecule Delivery

ParameterSalcaprozate Sodium (SNAC)Sodium Caprate (C10)MacromoleculeStudy TypeReference
Oral Bioavailability ~1%Induces single-digit, highly variable increasesSemaglutideClinical[4][5]
Primary Mechanism Transcellular (increases membrane fluidity, pH modification)Paracellular (opens tight junctions) and Transcellular (membrane perturbation)GeneralPreclinical/Clinical[2][3][6]
Regulatory Status Generally Regarded as Safe (GRAS)Food additive statusN/ARegulatory[4]

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This protocol is fundamental for evaluating the potential of a compound to act as a permeation enhancer.

  • Cell Culture: Caco-2 cells (ATCC® HTB-37™) are seeded on Transwell® inserts and cultured for 21-24 days to form a confluent monolayer with well-developed tight junctions.[7]

  • Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. A TEER value above a predetermined threshold (e.g., 250 Ω·cm²) indicates a suitable monolayer.

  • Permeability Study (Bidirectional):

    • Apical to Basolateral (A-B): The test macromolecule with and without the permeation enhancer is added to the apical (donor) chamber. Samples are collected from the basolateral (receiver) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B-A): The test macromolecule is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber to assess efflux.

  • Sample Analysis: The concentration of the macromolecule in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS or ELISA.

  • Apparent Permeability Coefficient (Papp) Calculation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[8]

Signaling Pathway: Sodium Caprate (C10) Modulation of Tight Junctions

C10_Mechanism C10 Sodium Caprate (C10) Membrane Epithelial Cell Membrane C10->Membrane Interacts with PLC Phospholipase C (PLC) Membrane->PLC Activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase PKC Protein Kinase C (PKC) Ca_increase->PKC Activates TJ_Proteins Tight Junction Proteins (Occludin, Claudins, ZO-1) PKC->TJ_Proteins Phosphorylates & Modulates Paracellular_Space Paracellular Space (Opened) TJ_Proteins->Paracellular_Space Leads to opening of Absorption Increased Paracellular Absorption Paracellular_Space->Absorption Macromolecule Macromolecule Macromolecule->Paracellular_Space Passes through

Other Chemical Permeation Enhancers

Beyond C10, other chemical entities are under investigation:

  • Acylcarnitines: Lauroyl-L-carnitine, a component of the Peptelligence™ technology, is believed to transiently loosen tight junctions.[5]

  • Phenylpiperazine Derivatives: Preclinical studies have shown their potential to enhance macromolecule transport with minimal cytotoxicity.[9][10]

  • Bile Salts: Sodium deoxycholate has demonstrated the ability to improve the absorption of macromolecules.[9]

Nanoparticle-Based Delivery Systems: Protection and Targeted Delivery

Nanoparticles offer a promising alternative by encapsulating macromolecules, protecting them from the harsh environment of the gastrointestinal tract and facilitating their uptake.

Chitosan Nanoparticles: A Mucoadhesive and Permeation-Enhancing Platform

Chitosan, a natural polysaccharide, is a popular choice for nanoparticle formulation due to its biocompatibility, biodegradability, and mucoadhesive properties. Chitosan nanoparticles can protect the encapsulated macromolecule from enzymatic degradation and adhere to the intestinal mucus layer, prolonging the residence time for absorption. Furthermore, chitosan itself can act as a permeation enhancer by transiently opening tight junctions.[11][12]

Table 2: Performance of Chitosan Nanoparticles in Oral Insulin Delivery

FormulationOral Bioavailability (%)Animal ModelReference
Insulin-loaded Chitosan Nanoparticles14.9%Rats[13]
Hyaluronic Acid-coated Chitosan Nanoparticles13.8%N/A[14]
Chitosan/Alginate Nanoparticles10.36%Mice[11]
Polyelectrolyte Complex of Chitosan and Alginate7.51%N/A[11]

Experimental Protocol: In Vivo Intestinal Perfusion Study

This in vivo technique provides a more physiologically relevant assessment of drug absorption compared to in vitro models.

  • Animal Model: Typically, rats are used. The animal is anesthetized, and the small intestine is surgically exposed.

  • Perfusion Setup: A segment of the intestine (e.g., jejunum) is cannulated at both ends.

  • Perfusion: The intestinal segment is perfused with a solution containing the nanoparticle formulation at a constant flow rate (e.g., 0.2 mL/min).[15]

  • Sample Collection: The perfusate is collected from the outlet cannula at regular intervals. Blood samples are also collected to determine the systemic concentration of the macromolecule.

  • Analysis: The concentration of the macromolecule in the perfusate and plasma is determined.

  • Calculation of Absorption Parameters: The disappearance of the drug from the perfusate and its appearance in the plasma are used to calculate absorption rate constants and bioavailability.[16]

Workflow Diagram: Chitosan Nanoparticle Formulation and Evaluation

Chitosan_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Chitosan Chitosan Solution TPP Tripolyphosphate (TPP) Crosslinker Insulin Insulin Solution Ionic_Gelation Ionic Gelation Nanoparticles Insulin-loaded Chitosan Nanoparticles Caco2_Uptake Caco-2 Cell Uptake Study Nanoparticles->Caco2_Uptake Size_Zeta Particle Size & Zeta Potential EE Encapsulation Efficiency In_Vitro_Release In Vitro Release Intestinal_Perfusion In Vivo Intestinal Perfusion (Rat) Pharmacokinetics Pharmacokinetic Study

Other Advanced Delivery Technologies

Beyond individual permeation enhancers and basic nanoparticle systems, several integrated technology platforms have shown clinical promise.

  • Peptelligence™ Technology (Enteris BioPharma): This platform utilizes an enteric-coated tablet containing the peptide, a permeation enhancer (an acylcarnitine), and a pH-lowering agent like citric acid to protect the peptide from enzymatic degradation.[5]

  • Gastrointestinal Permeation Enhancement Technology (GIPET™; Merrion Pharmaceuticals): This technology is based on medium-chain fatty acids, such as sodium caprate, formulated in enteric-coated tablets or capsules to ensure co-release with the macromolecule in the small intestine.[17][18] Clinical studies with GIPET have demonstrated significant increases in the oral bioavailability of various BCS Class III compounds.[17]

Logical Relationship of Oral Macromolecule Delivery Strategies

Delivery_Strategies cluster_barriers Physiological Barriers cluster_solutions Delivery Strategies cluster_protective Protective Approaches cluster_enhancers Permeation Enhancement Mechanisms Oral_Macromolecule Oral Macromolecule Delivery Challenge Enzymatic_Degradation Enzymatic Degradation (Stomach & Intestine) Oral_Macromolecule->Enzymatic_Degradation Low_Permeability Low Intestinal Permeability Oral_Macromolecule->Low_Permeability Protective_Formulations Protective Formulations Enzymatic_Degradation->Protective_Formulations Addressed by Permeation_Enhancers Permeation Enhancers Low_Permeability->Permeation_Enhancers Addressed by Enteric_Coating Enteric Coating Protective_Formulations->Enteric_Coating Nanoparticles Nanoparticle Encapsulation Protective_Formulations->Nanoparticles Enzyme_Inhibitors Enzyme Inhibitors Protective_Formulations->Enzyme_Inhibitors Paracellular Paracellular Transport (Tight Junction Modulation) Permeation_Enhancers->Paracellular Transcellular Transcellular Transport (Membrane Perturbation) Permeation_Enhancers->Transcellular Nanoparticles->Paracellular Can incorporate enhancers for

Conclusion

The field of oral macromolecule delivery is dynamic and evolving. While SNAC has paved the way, a diverse array of promising alternatives is emerging. Sodium caprate offers a clinically advanced paracellular-acting alternative. Chitosan nanoparticles provide a versatile platform for both protection and enhanced permeation. Integrated technologies like Peptelligence™ and GIPET™ demonstrate the power of combining different strategies.

For researchers and drug developers, the choice of an oral delivery system will depend on the specific characteristics of the macromolecule, the desired pharmacokinetic profile, and safety considerations. The data and experimental frameworks presented in this guide are intended to serve as a valuable resource in navigating this complex but rewarding area of pharmaceutical science, ultimately aiming to bring more patient-friendly and effective treatments to the market.

References

Oral Semaglutide and SNAC: A Comparative Review of Clinical Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the PIONEER clinical trial program and the synergistic mechanism of oral semaglutide and its absorption enhancer, SNAC, for the treatment of type 2 diabetes.

The advent of oral semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, represents a significant advancement in the management of type 2 diabetes, offering a convenient oral alternative to injectable formulations. This has been made possible through its co-formulation with sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC), an absorption enhancer that facilitates its gastrointestinal uptake.[1][2][3] This guide provides a comprehensive review of the clinical studies involving oral semaglutide and SNAC, with a focus on the pivotal PIONEER trial program, to offer researchers, scientists, and drug development professionals a comparative analysis of its performance and underlying mechanisms.

Mechanism of Action: A Two-fold Approach

The efficacy of oral semaglutide is a result of the distinct actions of its two components: the pharmacodynamic effects of semaglutide and the pharmacokinetic role of SNAC.

Semaglutide: A Potent GLP-1 Receptor Agonist

Semaglutide is a human GLP-1 analogue with 94% homology to the native hormone.[3] Like other GLP-1 receptor agonists, it lowers blood glucose through several mechanisms: stimulating glucose-dependent insulin secretion, suppressing glucagon secretion from pancreatic alpha cells, and delaying gastric emptying.[2][4] These actions collectively contribute to improved glycemic control and are also associated with beneficial effects on body weight, primarily through increased satiety.[4]

SNAC: The Key to Oral Bioavailability

The oral delivery of peptides like semaglutide has historically been challenging due to their degradation in the stomach's acidic environment and poor absorption.[4] SNAC overcomes these barriers through a multi-faceted mechanism primarily localized to the stomach.[1][5] Firstly, it acts as a localized buffer, increasing the pH in the microenvironment of the tablet to protect semaglutide from proteolytic degradation by pepsin.[2][5][6] Secondly, SNAC enhances the transcellular absorption of semaglutide across the gastric mucosa.[1][5][7] It is believed to fluidize the plasma membrane of the gastric epithelial cells, a transient and reversible effect, allowing the passage of the semaglutide molecule.[5]

Below is a diagram illustrating the proposed mechanism of SNAC-facilitated absorption of semaglutide.

SNAC_Mechanism cluster_stomach Stomach Lumen cluster_mechanisms SNAC's Actions cluster_epithelium Gastric Epithelium cluster_bloodstream Bloodstream Oral Semaglutide Tablet Oral Semaglutide Tablet Disintegration Disintegration Oral Semaglutide Tablet->Disintegration Semaglutide S Disintegration->Semaglutide SNAC N Disintegration->SNAC Epithelial Cell Gastric Epithelial Cell Semaglutide->Epithelial Cell Protected by SNAC pH Neutralization Localized pH Increase (Protection from Pepsin) SNAC->pH Neutralization Buffers acidic environment Absorption Enhancement Increased Membrane Permeability (Transcellular Absorption) SNAC->Absorption Enhancement Acts on cell membrane Systemic Circulation Systemic Circulation Epithelial Cell->Systemic Circulation Enters bloodstream

SNAC-facilitated absorption of semaglutide in the stomach.

The PIONEER Clinical Trial Program: Efficacy and Safety

The Peptide Innovation for Early Diabetes Treatment (PIONEER) program is a series of phase 3a clinical trials designed to evaluate the efficacy and safety of oral semaglutide across a broad spectrum of patients with type 2 diabetes.[3] These trials have consistently demonstrated robust glucose-lowering and weight-reducing effects of oral semaglutide compared to placebo and other active comparators.[3]

Experimental Protocols: A General Overview

The PIONEER trials were typically randomized, double-blind (or open-label in some cases), parallel-group, multicenter studies.[8][9][10][11][12]

  • Patient Population: The trials enrolled adults with type 2 diabetes who had inadequate glycemic control on their existing antihyperglycemic regimens, which ranged from diet and exercise alone to metformin, sulfonylureas, SGLT-2 inhibitors, or insulin.[8][13][14][15] Key inclusion criteria generally involved an HbA1c level between 7.0% and 10.5%.[14]

  • Interventions: Participants were randomized to receive once-daily oral semaglutide at doses of 3 mg, 7 mg, or 14 mg, or a comparator, which could be a placebo or an active drug such as sitagliptin, empagliflozin, or liraglutide.[9][10][13] The oral semaglutide dose was typically initiated at 3 mg and escalated every 4 weeks to the randomized maintenance dose.[9]

  • Endpoints: The primary endpoint in most PIONEER trials was the change in HbA1c from baseline to a specified time point (e.g., 26 or 52 weeks).[8][10][12] A key secondary endpoint was the change in body weight.[8][10][12] Two statistical approaches, or estimands, were often used to assess the treatment effect: a "treatment policy" estimand (regardless of treatment discontinuation or rescue medication) and a "trial product" estimand (on treatment without rescue medication).[8][12][16]

The following diagram outlines a typical workflow for a PIONEER clinical trial.

PioneerWorkflow start Patient Screening (T2D with inadequate control) randomization Randomization start->randomization groupA Oral Semaglutide (3, 7, or 14 mg) randomization->groupA groupB Comparator (Placebo or Active Drug) randomization->groupB treatment Treatment Period (e.g., 26-52 weeks) groupA->treatment groupB->treatment endpoint Primary & Secondary Endpoint Assessment (Change in HbA1c & Body Weight) treatment->endpoint

A simplified workflow of a PIONEER clinical trial.
Comparative Efficacy Data

The following tables summarize the key efficacy data from several PIONEER trials, showcasing the performance of oral semaglutide against various comparators.

Table 1: Oral Semaglutide vs. Placebo

TrialBackground TherapyTreatment ArmsMean Change in HbA1c from BaselineMean Change in Body Weight from Baseline
PIONEER 1 [8][17]Diet & ExerciseOral Semaglutide 3 mg-0.6%-0.1 kg
Oral Semaglutide 7 mg-0.9%-0.9 kg
Oral Semaglutide 14 mg-1.1%-2.3 kg
Placebo+0.1%+0.1 kg
PIONEER 5 [11][18]Metformin and/or SU, or Basal Insulin ± Metformin (Moderate Renal Impairment)Oral Semaglutide 14 mg-1.0%-3.4 kg
Placebo-0.2%-0.9 kg
PIONEER 8 [15][19]Insulin ± MetforminOral Semaglutide 3 mg-0.5%-0.9 kg
Oral Semaglutide 7 mg-0.9%-2.0 kg
Oral Semaglutide 14 mg-1.2%-3.3 kg
Placebo+0.1%+0.4 kg

Table 2: Oral Semaglutide vs. Active Comparators

TrialBackground TherapyTreatment ArmsMean Change in HbA1c from BaselineMean Change in Body Weight from Baseline
PIONEER 2 [12][13]MetforminOral Semaglutide 14 mg-1.3%-3.8 kg
Empagliflozin 25 mg-0.9%-3.7 kg
PIONEER 3 [2][9]Metformin ± SUOral Semaglutide 3 mg-0.6%-1.2 kg
Oral Semaglutide 7 mg-1.0%-2.2 kg
Oral Semaglutide 14 mg-1.3%-3.1 kg
Sitagliptin 100 mg-0.8%-0.6 kg
PIONEER 4 [7][10]Metformin ± SGLT-2iOral Semaglutide 14 mg-1.2%-4.4 kg
Liraglutide 1.8 mg (SC)-1.1%-3.1 kg
Placebo-0.2%-0.5 kg
PIONEER 7 [20][21]1-2 Oral AntidiabeticsOral Semaglutide (flex dose)-1.4%-2.6 kg
Sitagliptin 100 mg-0.7%-0.7 kg

Data presented are generally based on the "treatment policy" estimand at 26 weeks, unless otherwise specified. Results can vary based on the estimand and follow-up duration.

Across the PIONEER program, oral semaglutide at the 14 mg dose consistently demonstrated superior reductions in HbA1c compared to placebo, sitagliptin, and empagliflozin.[2][13][17] It was also shown to be non-inferior to subcutaneous liraglutide in lowering HbA1c.[7][10] Furthermore, oral semaglutide led to greater weight loss compared to placebo, sitagliptin, and liraglutide.[2][7][10][17]

Safety and Tolerability

The safety profile of oral semaglutide is consistent with the GLP-1 receptor agonist class.[8] The most common adverse events reported in the PIONEER trials were gastrointestinal in nature, primarily mild-to-moderate and transient nausea.[8][15] The flexible dose-adjustment strategy explored in PIONEER 7 was aimed at improving tolerability.[20]

Signaling Pathway of GLP-1 Receptor Agonists

The therapeutic effects of semaglutide are mediated through the activation of the GLP-1 receptor, which triggers a cascade of intracellular signaling pathways. The diagram below provides a simplified overview of the key signaling events following GLP-1 receptor activation in a pancreatic beta cell.

GLP1_Signaling cluster_cell Pancreatic Beta Cell Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes exocytosis Epac2->InsulinVesicles Promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Simplified GLP-1 receptor signaling pathway in pancreatic beta cells.

Conclusion

The co-formulation of semaglutide with the absorption enhancer SNAC has successfully translated the established benefits of GLP-1 receptor agonism into an effective oral therapy for type 2 diabetes. The extensive PIONEER clinical trial program has provided robust evidence for the efficacy of oral semaglutide in improving glycemic control and promoting weight loss across a diverse range of patients. For researchers and drug development professionals, the success of this formulation underscores the potential of innovative drug delivery technologies to overcome longstanding challenges in peptide therapeutics. The detailed data from the PIONEER trials offer a valuable resource for comparative analysis and for understanding the clinical profile of this novel agent.

References

Safety Operating Guide

Proper Disposal of Salcaprozic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of salcaprozic acid is paramount for protecting personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste, aligning with established laboratory safety protocols and regulatory expectations.

This compound and its sodium salt, salcaprozate sodium, are recognized as harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] They are also known to cause serious eye and skin irritation and may lead to respiratory irritation.[1][2][3][4] Due to these hazards, it is imperative that this chemical waste is managed in a controlled and informed manner.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn to protect against skin contact.[1]

  • Face Protection: A face shield may be necessary when handling larger quantities or if there is a risk of splashing.[1]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][4]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.[1][3]

  • Containment:

    • Carefully place all solid this compound waste into a designated, leak-proof, and sealable hazardous waste container.[5][6]

    • For solutions containing this compound, use a designated liquid hazardous waste container. Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[6]

    • Ensure the exterior of the waste container remains free from contamination.[6]

  • Segregation:

    • Do not mix this compound waste with incompatible materials. While specific incompatibility data for this compound is not detailed in the provided results, general best practices for acidic organic compounds suggest avoiding mixing with bases, strong oxidizing agents, and flammables to prevent hazardous reactions.[6]

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Follow all institutional and local requirements for hazardous waste labeling.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][4]

    • Keep the container tightly closed.[1][4]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • Consult your local, state, and federal regulations to ensure full compliance with all legal requirements for hazardous waste disposal.[5]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[1]

  • Clean-up: For small spills, use an inert absorbent material to collect the spilled substance.[1] For larger spills, follow your institution's specific spill response protocol.

  • Dispose: Place all contaminated materials (absorbent, PPE, etc.) into a sealed hazardous waste container and dispose of it following the procedures outlined above.

Summary of Key Disposal and Safety Information
ParameterGuidelineCitations
Primary Disposal Method Dispose of as hazardous waste via an approved waste disposal plant.[1][4]
Environmental Precautions Do not allow entry into drains, waterways, or soil.[1][3]
Required PPE Protective gloves, clothing, and eye/face protection.[1][4]
Handling Location Use only in a well-ventilated area.[1][4]
Waste Container Labeled, sealed, and compatible with the chemical waste.[5][6]
Spill Cleanup Absorb with inert material and place in a suitable disposal container.[1]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been created.

SalcaprozicAcidDisposal cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area Contain Place Waste in Designated Container Ventilation->Contain Label Label Container Clearly 'Hazardous Waste - this compound' Contain->Label Seal Seal Container Securely Label->Seal Store Store in Designated Hazardous Waste Area Seal->Store Arrange Arrange for Professional Disposal (e.g., EHS) Store->Arrange

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Salcaprozic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Salcaprozic acid.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that specific occupational exposure limits such as OSHA PEL, NIOSH REL, and ACGIH TLV are not available for this compound.[1] Therefore, it is crucial to handle this compound with care, minimizing exposure through engineering controls and appropriate personal protective equipment.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₄PubChem
Molecular Weight 279.33 g/mol PubChem
CAS Number 183990-46-7AK Scientific, Inc.[1]
Purity 95%AK Scientific, Inc.[1]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning".[1]

Experimental Protocols: Safe Handling and Emergency Procedures

1. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment must be worn at all times when handling this compound:

  • Gloves: Wear protective gloves.

  • Eye/Face Protection: Use eye and face protection, such as safety glasses with side shields or goggles.[1]

  • Clothing: Wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator should be used.

2. Handling and Storage

  • Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

    • Wash skin thoroughly after handling.[1]

    • Use only in a well-ventilated area.[1]

    • Avoid contact with skin, eyes, and personal clothing.[1]

  • Storage:

    • Store in a well-ventilated place.[1]

    • Keep the container tightly closed.[1]

    • Store locked up.[1]

3. Emergency Procedures

  • In Case of Inhalation:

    • Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1]

    • Call a poison center or doctor if you feel unwell.[1]

  • In Case of Skin Contact:

    • Wash with plenty of soap and water.[1]

    • If skin irritation occurs, get medical advice/attention.[1]

    • Take off contaminated clothing and wash it before reuse.[1]

  • In Case of Eye Contact:

    • Rinse cautiously with water for several minutes.[1]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • If eye irritation persists, get medical advice/attention.[1]

  • In Case of Spills:

    • Wear appropriate personal protective equipment.

    • Ensure adequate ventilation.

    • For liquid spills, absorb with an inert material and place in a suitable disposal container.

    • For solid spills, sweep up and place in a suitable disposal container.

    • Consult local regulations for proper disposal.

4. Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains, other waterways, or soil.

Operational Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.

SalcaprozicAcidWorkflow cluster_receipt 1. Receiving and Storage cluster_handling 2. Handling and Use cluster_emergency 3. Emergency Procedures cluster_disposal 4. Waste Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Keep Container Tightly Closed Store Locked Up Inspect->Store DonPPE Don Appropriate PPE: - Gloves - Eye/Face Protection - Protective Clothing Store->DonPPE Workstation Work in a Well-Ventilated Area (e.g., Fume Hood) DonPPE->Workstation Handling Handle with Care: - Avoid creating dust - Avoid contact with skin and eyes - Wash hands after handling Workstation->Handling Waste Collect Waste in a Labeled Container Handling->Waste Spill Spill SpillResponse SpillResponse Spill->SpillResponse Follow Spill Protocol Exposure Personal Exposure FirstAid FirstAid Exposure->FirstAid Administer First Aid Dispose Dispose of Waste According to Local, State, and Federal Regulations Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salcaprozic acid
Reactant of Route 2
Reactant of Route 2
Salcaprozic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.